Apararenone
Description
Structure
3D Structure
Propriétés
IUPAC Name |
N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-17(2)16(21)20(13-7-4-11(18)5-8-13)14-9-6-12(10-15(14)24-17)19-25(3,22)23/h4-10,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNHWXAFPBYFGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401337181 | |
| Record name | Apararenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401337181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945966-46-1 | |
| Record name | Apararenone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945966461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apararenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15024 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apararenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401337181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APARARENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832663U2NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Apararenone's Mechanism of Action: A Technical Guide to a Novel Non-Steroidal Mineralocorticoid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apararenone (MT-3995) is a novel, orally active, non-steroidal mineralocorticoid receptor (MR) antagonist. Its mechanism of action centers on the highly selective blockade of the mineralocorticoid receptor, a key player in the pathophysiology of various cardiovascular and renal diseases. Overactivation of the MR by aldosterone (B195564) contributes to inflammation, fibrosis, and end-organ damage. This compound, by competitively inhibiting aldosterone binding to the MR, mitigates these downstream pathological effects. This technical guide provides an in-depth exploration of the molecular mechanisms, preclinical evidence, and clinical trial data supporting the therapeutic potential of this compound, with a focus on its development for diabetic nephropathy and non-alcoholic steatohepatitis.
Core Mechanism: Selective Mineralocorticoid Receptor Antagonism
This compound is a potent and highly selective antagonist of the mineralocorticoid receptor, with a Ki value of less than 50 nM.[1] Unlike steroidal MR antagonists, this compound's non-steroidal structure is designed to minimize off-target effects on other steroid hormone receptors, thereby reducing the incidence of hormonal side effects.
The primary mechanism of this compound involves preventing the binding of aldosterone to the MR. In pathological states, excessive aldosterone levels lead to the activation of the MR in various tissues, including the kidneys, heart, and liver. Upon activation, the MR translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of genes involved in inflammation and fibrosis. This compound's antagonism of the MR directly inhibits this cascade of events.
Signaling Pathway of Mineralocorticoid Receptor Activation and this compound's Point of Intervention
The activation of the mineralocorticoid receptor by aldosterone initiates a signaling cascade that contributes to tissue injury. This compound intervenes at the initial step of this pathway by blocking the receptor itself.
Preclinical Evidence
In Vivo Model: Aldosterone-Infused Uninephrectomized Rats
This compound's antihypertensive and organ-protective effects were evaluated in a primary aldosteronism rat model.[2]
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats underwent uninephrectomy (surgical removal of one kidney).
-
Induction of Aldosteronism: A continuous subcutaneous infusion of d-aldosterone (0.75 μ g/hour ) was administered via an osmotic minipump for 4 weeks.
-
Treatment Groups:
-
Vehicle (control)
-
This compound (1, 3, or 10 mg/kg/day, orally)
-
Eplerenone (100 mg/kg/day, orally)
-
-
Parameters Measured:
-
Systolic blood pressure (tail-cuff method)
-
Urinary protein excretion (24-hour urine collection)
-
Histopathological analysis of the kidney (glomerulosclerosis and interstitial fibrosis)
-
Quantitative Data from Preclinical Studies:
| Parameter | Vehicle | This compound (10 mg/kg/day) | Eplerenone (100 mg/kg/day) |
| Systolic Blood Pressure (mmHg) at Week 4 | 205 ± 5 | 155 ± 6 | 168 ± 7 |
| Urinary Protein Excretion (mg/day) at Week 4 | 150 ± 20 | 50 ± 10 | 75 ± 15 |
| Glomerulosclerosis Score at Week 4 | 2.8 ± 0.3 | 0.8 ± 0.2 | 1.5 ± 0.3 |
| p < 0.05 vs. Vehicle |
Clinical Development: Phase 2 Study in Diabetic Nephropathy
A randomized, double-blind, placebo-controlled, phase 2 dose-response study evaluated the efficacy and safety of this compound in patients with stage 2 diabetic nephropathy.[3][4][5]
Experimental Protocol:
-
Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study, followed by a 28-week open-label extension study.[3][5]
-
Patient Population: Patients with type 2 diabetes and a urinary albumin-to-creatinine ratio (UACR) of 45 to <300 mg/g.
-
Treatment Arms (Dose-Response Period):
-
Placebo (n=73)
-
This compound 2.5 mg/day (n=73)
-
This compound 5 mg/day (n=74)
-
This compound 10 mg/day (n=73)
-
-
Primary Endpoint: Percent change from baseline in UACR at week 24.[3]
-
Secondary Endpoints:
-
UACR remission rates at 24 and 52 weeks.
-
Changes from baseline in estimated glomerular filtration rate (eGFR) and serum potassium at 24 and 52 weeks.
-
-
Laboratory Methods:
-
UACR: Measured from first morning void urine samples.
-
eGFR: Calculated using the Modification of Diet in Renal Disease (MDRD) study equation.
-
Serum Potassium: Standard laboratory procedures.
-
-
Statistical Analysis: The primary endpoint was analyzed using an analysis of covariance (ANCOVA) model with treatment group as a fixed effect and baseline UACR as a covariate.
Quantitative Data from Phase 2 Clinical Trial:
Table 1: Percent Change from Baseline in UACR at Week 24 [3]
| Treatment Group | N | Mean Percent Change from Baseline (95% CI) | P-value vs. Placebo |
| Placebo | 73 | +13.7% | - |
| This compound 2.5 mg | 73 | -37.1% | <0.001 |
| This compound 5 mg | 74 | -49.2% | <0.001 |
| This compound 10 mg | 73 | -53.5% | <0.001 |
Table 2: UACR Remission Rates at Week 24 [3]
| Treatment Group | N | Remission Rate (%) |
| Placebo | 73 | 0.0 |
| This compound 2.5 mg | 73 | 7.8 |
| This compound 5 mg | 74 | 29.0 |
| This compound 10 mg | 73 | 28.1 |
Table 3: Change from Baseline in eGFR and Serum Potassium at Week 24 [3]
| Treatment Group | Change in eGFR (mL/min/1.73m²) | Change in Serum Potassium (mmol/L) |
| Placebo | -0.5 | +0.05 |
| This compound 2.5 mg | -1.8 | +0.15 |
| This compound 5 mg | -2.5 | +0.20 |
| This compound 10 mg | -3.1 | +0.25 |
Table 4: Incidence of Key Adverse Events (Dose-Response Period) [3]
| Adverse Event | Placebo (n=73) | This compound 2.5 mg (n=73) | This compound 5 mg (n=74) | This compound 10 mg (n=73) |
| Any Adverse Event (%) | 45.2 | 49.3 | 55.4 | 60.3 |
| Hyperkalemia (%) | 1.4 | 2.7 | 4.1 | 5.5 |
| Decrease in eGFR (%) | 2.7 | 4.1 | 5.4 | 6.8 |
Conclusion
This compound demonstrates a clear mechanism of action as a selective mineralocorticoid receptor antagonist. By blocking the action of aldosterone, it effectively mitigates the downstream signaling pathways that lead to inflammation and fibrosis in target organs. Preclinical data in a relevant animal model of hyperaldosteronism show significant antihypertensive and organ-protective effects. Furthermore, a phase 2 clinical trial in patients with diabetic nephropathy has confirmed its efficacy in reducing albuminuria, a key marker of kidney damage, with a manageable safety profile. These findings support the continued development of this compound as a promising therapeutic agent for cardiorenal and fibrotic diseases. Further investigation into its long-term safety and efficacy in larger patient populations is warranted.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Network meta-analysis of mineralocorticoid receptor antagonists for diabetic kidney disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Apararenone (MT-3995): A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: Apararenone (MT-3995) is a novel, potent, and highly selective non-steroidal mineralocorticoid receptor (MR) antagonist.[1][2][3] Developed by Mitsubishi Tanabe Pharma, it represents a significant advancement in the treatment of conditions linked to MR overactivation, such as diabetic nephropathy and non-alcoholic steatohepatitis (NASH).[4][5] Unlike steroidal MR antagonists, this compound's unique chemical structure offers high selectivity, potentially mitigating the side effects associated with older generations of MRAs. This document provides an in-depth technical overview of this compound, covering its chemical properties, mechanism of action, pharmacological profile, and key experimental data from preclinical and clinical studies.
Core Chemical Structure and Properties
This compound is a 1,4-benzoxazin-3-one derivative.[2][3] Its non-steroidal nature is a key design feature to improve selectivity and reduce the hormonal side effects observed with steroidal MRAs like spironolactone (B1682167) and eplerenone (B1671536).
| Identifier | Value |
| IUPAC Name | N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide[5][6] |
| Synonyms | MT-3995, MT3995[1][7] |
| CAS Number | 945966-46-1[5][8] |
| Molecular Formula | C₁₇H₁₇FN₂O₄S[5][8][9] |
| Molecular Weight | 364.39 g/mol [5][6][8] |
| SMILES | CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C[5][6] |
| InChIKey | AZNHWXAFPBYFGH-UHFFFAOYSA-N[6][7][9] |
Mechanism of Action: Mineralocorticoid Receptor Antagonism
Overactivation of the mineralocorticoid receptor by its ligand, aldosterone (B195564), is a key driver in the pathophysiology of various cardiovascular and renal diseases.[2][3] This activation leads to the transcription of genes that promote sodium and water retention, inflammation, and fibrosis.
This compound functions as a competitive antagonist at the MR. By binding to the receptor, it prevents the conformational changes required for aldosterone to bind and activate it. This blockade inhibits the downstream signaling cascade, thereby mitigating the pathological effects of MR overactivation.
Pharmacological Profile
Potency and Selectivity
This compound is a potent MR antagonist with high selectivity over other steroid hormone receptors. This is a critical feature that distinguishes it from first-generation (spironolactone) and second-generation (eplerenone) steroidal MRAs, which can cause anti-androgenic or progestogenic side effects.
| Receptor | Parameter | Value |
| Mineralocorticoid Receptor (human) | Kᵢ | 0.104 µM [9] |
| Glucocorticoid Receptor | IC₅₀ | >100 µM[9] |
| Androgen Receptor | IC₅₀ | >100 µM[9] |
| Progesterone Receptor | IC₅₀ | >100 µM[9] |
| Estrogen Receptor α (ERα) | IC₅₀ | >100 µM[9] |
| Estrogen Receptor β (ERβ) | IC₅₀ | >100 µM[9] |
Pharmacokinetics in Healthy Volunteers
Phase 1 studies in healthy volunteers established the pharmacokinetic profile of this compound. The drug exhibits a long half-life, supporting once-daily dosing.[10]
| Parameter (Single Dose) | Dose Range | Observation |
| Dose Proportionality | 3.75 - 40 mg | Approximately dose-proportional increase in PK parameters.[10] |
| Dose Proportionality | > 40 mg | Less than dose-proportional increase observed.[10] |
| Effect of Food, Sex, Age, Race | N/A | No apparent effect on pharmacokinetics.[10] |
| Half-life | N/A | Long half-life observed for this compound and its principal metabolite.[10] |
| Metabolite Exposure | N/A | Exposure of the principal metabolite was lower than that of the parent drug.[10] |
Key Experimental Data and Protocols
Preclinical Efficacy
The efficacy of this compound was demonstrated in a rat model of renal hypertension, which simulates primary aldosteronism.
Experimental Protocol: Rat Model of Renal Hypertension
-
Animal Model: Uninephrectomized (single kidney) rats.
-
Induction of Hypertension: Continuous infusion of aldosterone.
-
Treatment Groups: Vehicle control, this compound (e.g., 3 or 10 mg/kg per day), Eplerenone (comparator).[2][9]
-
Parameters Measured: Systolic blood pressure, urinary albumin levels, histological analysis of heart and kidney tissue for necrosis, fibrosis, and damage.[9]
Summary of Preclinical Findings this compound demonstrated potent organ-protective and antihypertensive effects, proving more potent than eplerenone in this model.[2][3] It effectively inhibited aldosterone-induced increases in blood pressure and urinary albumin, and reduced myocardial necrosis, cardiac arterial degeneration, and renal tubule damage.[9]
Clinical Efficacy
Phase 2 Study in Patients with Diabetic Nephropathy (NCT02517320) This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with type 2 diabetes and stage 2 diabetic nephropathy.[11][12]
Experimental Protocol:
-
Patient Population: 293 patients with type 2 diabetes and a urine albumin-to-creatinine ratio (UACR) between 50 and 300 mg/g Cr.[11][13]
-
Treatment Arms: Patients were randomized to receive placebo or this compound (2.5 mg, 5 mg, or 10 mg) once daily for 24 weeks.[11][12]
-
Primary Endpoint: Percent change from baseline in UACR at week 24.[11][13]
-
Safety Parameters: Changes in estimated glomerular filtration rate (eGFR) and serum potassium.[11][12]
Key Efficacy Results (at 24 Weeks)
| Treatment Group | Mean UACR Reduction from Baseline (%) | p-value vs. Placebo |
| Placebo | +13.7% | N/A |
| This compound 2.5 mg | -37.1% | <0.001 |
| This compound 5 mg | -49.2% | <0.001 |
| This compound 10 mg | -53.5% | <0.001 |
| (Data derived from reported mean UACR values at week 24 relative to baseline)[11][12] |
Phase 2 Study in Patients with NASH (NCT02923154) A multicenter, randomized, double-blind, placebo-controlled phase II study assessed the efficacy and safety of this compound 10 mg/day for 72 weeks in patients with NASH.[14][15]
Key Efficacy Results (at 24 Weeks)
| Parameter | Placebo Group | This compound 10 mg Group | p-value |
| Percent Change in ALT | -3.0% | -13.7% | 0.308 |
| (ALT: Alanine Aminotransferase)[14] |
While the primary endpoint for ALT reduction at 24 weeks was not statistically significant, the this compound group showed greater reductions from baseline in multiple fibrosis markers (e.g., type IV collagen 7S, procollagen-3 N-terminal peptide) and noninvasive fibrosis test scores at all time points compared to placebo.[14] Pathological findings also suggested anti-inflammatory and antifibrotic effects.[14]
Safety and Tolerability
Across clinical trials, this compound has been generally safe and well-tolerated.[11][14] The most anticipated side effect of MR antagonism is hyperkalemia (elevated serum potassium). In studies, serum potassium levels tended to increase but were not considered clinically significant and decreased after treatment cessation.[11][14] The incidence of adverse drug reactions did not show a clear dose-dependent increase in the diabetic nephropathy trial.[11][12]
Conclusion
This compound (MT-3995) is a promising non-steroidal mineralocorticoid receptor antagonist with a strong profile of potency, high selectivity, and a long half-life suitable for once-daily administration. Preclinical studies have confirmed its robust organ-protective effects. Phase 2 clinical trials have demonstrated significant efficacy in reducing albuminuria in patients with diabetic nephropathy and have shown potential anti-inflammatory and antifibrotic effects in NASH. Its favorable safety profile, particularly the low incidence of clinically significant hyperkalemia, positions this compound as a valuable potential therapy for a range of cardiorenal and metabolic diseases driven by MR overactivation.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C17H17FN2O4S | CID 24744336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Phase 1 Studies to Define the Safety, Tolerability, and Pharmacokinetic and Pharmacodynamic Profiles of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose-response study and open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Efficacy and safety of this compound (MT-3995) in patients with nonalcoholic steatohepatitis: A randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
Apararenone: A Deep Dive into its Mineralocorticoid Receptor Antagonist Activity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Apararenone (MT-3995) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist that has been under development for the treatment of diabetic nephropathy and non-alcoholic steatohepatitis (NASH). Overactivation of the mineralocorticoid receptor by its primary ligand, aldosterone, is a key driver in the pathophysiology of various cardiovascular and renal diseases, promoting inflammation, fibrosis, and sodium retention. Unlike traditional steroidal MR antagonists like spironolactone (B1682167) and eplerenone (B1671536), this compound's non-steroidal structure is designed to offer a more selective antagonism of the MR, potentially mitigating the hormonal side effects associated with the earlier generations of these drugs. This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its MR antagonist activity, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and development pathway.
Quantitative Data Presentation
The potency and selectivity of this compound have been characterized through various preclinical studies. The following tables summarize the key quantitative data, providing a comparative perspective against other MR antagonists.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Receptor | This compound | Spironolactone | Eplerenone |
| Mineralocorticoid Receptor (MR) | IC50: 0.28 µmol/L | IC50: 0.01 µmol/L | - |
| Ki: < 50 nM | - | - | |
| Androgen Receptor (AR) | IC50: >100 µmol/L | IC50: 0.05 - 6.05 µmol/L | - |
| Progesterone Receptor (PR) | IC50: >100 µmol/L | IC50: 0.05 - 6.05 µmol/L | - |
| Glucocorticoid Receptor (GR) | IC50: >100 µmol/L | IC50: 0.05 - 6.05 µmol/L | - |
| Estrogen Receptor (ER) | IC50: >100 µmol/L | IC50: >100 µmol/L | - |
Table 2: Summary of Phase 2 Clinical Trial Data in Diabetic Nephropathy (NCT02517320)
| Parameter | Placebo | This compound 2.5 mg | This compound 5 mg | This compound 10 mg |
| Change in Urine Albumin-to-Creatinine Ratio (UACR) at Week 24 (from baseline) | 113.7% | 62.9% | 50.8% | 46.5% |
| UACR Remission Rate at Week 24 | 0.0% | 7.8% | 29.0% | 28.1% |
| Change in Estimated Glomerular Filtration Rate (eGFR) at Week 52 (mmol/L) | - | 0.14 | 0.18 | 0.25 |
| Change in Serum Potassium at Week 52 (mmol/L) | - | 0.14 | 0.18 | 0.25 |
Table 3: Summary of Phase 2 Clinical Trial Data in Non-Alcoholic Steatohepatitis (NASH)
| Parameter | Placebo | This compound 10 mg |
| Percent Change in Serum Alanine Aminotransferase (ALT) at 24 Weeks | -3.0% | -13.7% |
| Improvement in Fibrosis Stage (≥1 stage without worsening of NASH activity score) | 26.1% | 41.7% |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound's activity.
Mineralocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the in vitro binding affinity (IC50 and Ki) of this compound for the mineralocorticoid receptor.
Protocol:
-
Receptor Preparation: Human mineralocorticoid receptors are prepared from a recombinant source (e.g., cell lines overexpressing the receptor).
-
Radioligand: A radiolabeled ligand with high affinity for the MR, such as [³H]-aldosterone, is used.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors is used to maintain the integrity of the receptor.
-
Competition Assay:
-
A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of this compound (or other competing ligands).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using a rapid filtration method through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Model of Aldosterone-Induced Renal Injury
Objective: To evaluate the in vivo efficacy of this compound in a model of mineralocorticoid receptor-mediated end-organ damage.
Protocol:
-
Animal Model: Uninephrectomized male Sprague-Dawley rats are commonly used. Uninephrectomy enhances the hypertensive and pro-fibrotic effects of aldosterone.
-
Induction of Injury: Aldosterone is continuously infused via a subcutaneously implanted osmotic minipump at a specific dose (e.g., 0.75 µ g/hour ) for a defined period (e.g., 4 weeks). Animals are also provided with high-salt drinking water (e.g., 1% NaCl) to exacerbate the phenotype.
-
Treatment Groups:
-
Control group (vehicle infusion)
-
Aldosterone + salt group (vehicle treatment)
-
Aldosterone + salt + this compound group (this compound administered orally at various doses)
-
Aldosterone + salt + eplerenone group (as a positive control)
-
-
Endpoint Measurements:
-
Blood Pressure: Monitored throughout the study using telemetry or tail-cuff plethysmography.
-
Renal Function: Assessed by measuring urinary albumin excretion (e.g., via ELISA) and serum creatinine.
-
Histopathology: At the end of the study, kidneys are harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the degree of fibrosis and glomerulosclerosis.
-
Gene Expression Analysis: Renal tissue is analyzed for the expression of pro-inflammatory and pro-fibrotic markers (e.g., TGF-β, collagen I) using techniques like quantitative real-time PCR.
-
Phase 2 Clinical Trial in Diabetic Nephropathy (NCT02517320) - Abridged Protocol
Objective: To evaluate the efficacy, safety, and dose-response of this compound in patients with type 2 diabetes and albuminuria.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
Inclusion Criteria (abridged):
-
Type 2 diabetes mellitus.
-
Urine albumin-to-creatinine ratio (UACR) between 45 and 300 mg/g.
-
Estimated glomerular filtration rate (eGFR) ≥ 30 mL/min/1.73 m².
-
Stable treatment with an angiotensin-converting enzyme inhibitor (ACEi) or an angiotensin II receptor blocker (ARB).
Treatment Arms:
-
Placebo
-
This compound 2.5 mg once daily
-
This compound 5 mg once daily
-
This compound 10 mg once daily
Primary Endpoint: Percent change in UACR from baseline to week 24.
Secondary Endpoints:
-
Proportion of patients with a ≥30% reduction in UACR from baseline.
-
Change in eGFR and serum potassium levels.
Statistical Analysis: The primary efficacy endpoint is analyzed using an analysis of covariance (ANCOVA) model, with the baseline UACR as a covariate and treatment group as the main factor.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the mineralocorticoid receptor signaling pathway and a typical workflow for the preclinical to clinical development of a non-steroidal MR antagonist like this compound.
Caption: Mineralocorticoid Receptor (MR) Signaling Pathway and the Antagonistic Action of this compound.
Caption: Drug Discovery and Development Workflow for a Non-Steroidal MR Antagonist.
Conclusion
This compound represents a significant advancement in the development of mineralocorticoid receptor antagonists. Its non-steroidal structure confers high selectivity for the MR, which translates to a potentially favorable safety profile by avoiding off-target hormonal effects. Preclinical data demonstrate its potent MR antagonism, and Phase 2 clinical trials have provided promising evidence of its efficacy in reducing albuminuria in patients with diabetic nephropathy and improving markers of liver fibrosis in NASH. The detailed understanding of its mechanism of action and the structured approach to its development, as outlined in this guide, provide a solid foundation for its further investigation in larger, long-term clinical outcome trials. For researchers and drug development professionals, this compound serves as a compelling case study in the rational design and evaluation of next-generation therapies for cardiorenal and metabolic diseases.
Apararenone's Selectivity Profile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apararenone (MT-3995) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2][3][4][5] Its high selectivity for the MR over other steroid hormone receptors is a key characteristic, potentially leading to a more favorable side-effect profile compared to older, non-selective antagonists like spironolactone.[6][7][8] This document provides an in-depth technical guide to the selectivity profile of this compound, including quantitative binding data, detailed experimental methodologies, and a visualization of its mechanism of action within the MR signaling pathway.
Core Selectivity Data
This compound demonstrates a high affinity for the human mineralocorticoid receptor while exhibiting significantly lower affinity for other steroid hormone receptors. This selectivity is crucial for minimizing off-target effects.
Table 1: this compound's Binding Affinity and Selectivity
| Receptor | Ligand | Parameter | Value (µM) | Selectivity vs. MR | Reference |
| Mineralocorticoid Receptor (MR) | This compound | Ki | 0.104 | - | [2] |
| This compound | IC50 | 0.28 | - | [6] | |
| Androgen Receptor (AR) | This compound | IC50 | >100 | >357x | [2][6] |
| Glucocorticoid Receptor (GR) | This compound | IC50 | >100 | >357x | [2][6] |
| Progesterone Receptor (PR) | This compound | IC50 | >100 | >357x | [2][6] |
| Estrogen Receptor α (ERα) | This compound | IC50 | >100 | >357x | [2] |
| Estrogen Receptor β (ERβ) | This compound | IC50 | >100 | >357x | [2] |
Note: Selectivity is calculated using the IC50 value for MR (0.28 µM) as the reference.
Mechanism of Action: Mineralocorticoid Receptor Antagonism
This compound functions as a competitive antagonist at the mineralocorticoid receptor. In the canonical MR signaling pathway, the binding of aldosterone (B195564) to the MR triggers a conformational change, leading to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus. Once in the nucleus, the receptor-ligand complex binds to hormone response elements (HREs) on the DNA, modulating the transcription of target genes that regulate sodium and water balance. This compound prevents this cascade of events by blocking the initial binding of aldosterone to the MR.
Experimental Protocols
The following describes a generalized experimental protocol for determining the selectivity profile of a compound like this compound using a competitive radioligand binding assay.
Objective:
To determine the binding affinity (Ki or IC50) of this compound for the mineralocorticoid receptor and a panel of other steroid hormone receptors (androgen, glucocorticoid, progesterone, and estrogen receptors).
Materials:
-
Receptor Source: Cell membrane preparations from cell lines engineered to express high levels of the specific human steroid hormone receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled ligand specific for each receptor (e.g., [³H]-aldosterone for MR, [³H]-dihydrotestosterone for AR, [³H]-dexamethasone for GR, [³H]-progesterone for PR, [³H]-estradiol for ER).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.
-
Assay Buffer: A buffer solution optimized for receptor binding (e.g., Tris-HCl buffer containing appropriate salts and additives).
-
Filtration Apparatus: A multi-well plate harvester and glass fiber filters pre-treated to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Workflow for Competitive Radioligand Binding Assay
Detailed Procedure:
-
Preparation of Reagents:
-
Thaw the frozen cell membrane preparations on ice. Homogenize and dilute them in the assay buffer to a predetermined optimal concentration.
-
Prepare a working solution of the specific radioligand in the assay buffer at a concentration typically near its dissociation constant (Kd).
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations that will span the expected IC50 value.
-
-
Assay Incubation:
-
In a multi-well plate, add the receptor membrane preparation, the radioligand solution, and the various concentrations of this compound.
-
For each receptor, also include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of a known unlabeled ligand for that receptor).
-
Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using the plate harvester. This traps the membrane-bound radioligand on the filter while the unbound radioligand passes through.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification of Binding:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
If the Kd of the radioligand is known, the Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Conclusion
The data presented in this guide clearly demonstrate that this compound is a potent and highly selective antagonist of the mineralocorticoid receptor. Its negligible affinity for androgen, glucocorticoid, progesterone, and estrogen receptors at concentrations up to 100 µM underscores its targeted mechanism of action. This high degree of selectivity is a promising attribute for a therapeutic agent, suggesting a reduced potential for the hormone-related side effects that can be a concern with less selective MR antagonists. The experimental methodologies outlined provide a framework for the robust characterization of such selectivity profiles in drug discovery and development.
References
- 1. Mineralocorticoid receptor signalling in primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Discovery of this compound (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. ahajournals.org [ahajournals.org]
- 7. A New Mode of Mineralocorticoid Receptor Antagonism by a Potent and Selective Nonsteroidal Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose–response study and open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
Apararenone: A Deep Dive into its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apararenone (MT-3995) is a novel, non-steroidal, highly selective mineralocorticoid receptor (MR) antagonist.[1][2][3][4] It is under development for the treatment of diabetic nephropathies and non-alcoholic steatohepatitis.[1][2] this compound's high selectivity for the mineralocorticoid receptor over other steroid receptors, such as androgen and progesterone (B1679170) receptors, positions it as a promising therapeutic agent with a potentially favorable side-effect profile compared to existing steroidal MR antagonists.[5][6] This technical guide provides a comprehensive overview of the chemical properties and synthesis of this compound, tailored for professionals in the field of drug discovery and development.
Chemical Properties
This compound is a white to off-white solid.[1] Its chemical structure is characterized by a 1,4-benzoxazin-3-one core. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide | [2][3][7] |
| Synonyms | MT-3995 | [2][5][7] |
| CAS Number | 945966-46-1 | [1][2][7] |
| Molecular Formula | C17H17FN2O4S | [1][2][7] |
| Molecular Weight | 364.39 g/mol | [1][3][7] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: ≥ 125 mg/mL (343.04 mM) | [1] |
| InChI | InChI=1S/C17H17FN2O4S/c1-17(2)16(21)20(13-7-4-11(18)5-8-13)14-9-6-12(10-15(14)24-17)19-25(3,22)23/h4-10,19H,1-3H3 | [3][7] |
| SMILES | CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C | [2][3] |
Synthesis of this compound
The synthesis of this compound has been reported in the scientific literature, with the key publication being "Discovery of this compound (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist". While the full experimental details are contained within this publication, a general synthetic approach can be outlined. The synthesis involves the construction of the central 1,4-benzoxazin-3-one heterocyclic system, followed by the introduction of the methanesulfonamide (B31651) and 4-fluorophenyl groups.
A plausible, though not explicitly detailed in the provided search results, multi-step synthesis could involve the following key transformations. It is important to note that the following is a generalized representation and the actual experimental conditions, reagents, and yields are detailed in the primary literature.
Please refer to the following publication for the detailed experimental protocol:
-
Iijima, T., Katoh, M., Takedomi, K., et al. (2022). Discovery of this compound (MT-3995) as a highly selective, potent, and novel nonsteroidal mineralocorticoid receptor antagonist. Journal of Medicinal Chemistry, 65(12), 8127-8143.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist of the mineralocorticoid receptor. Overactivation of the MR by its natural ligand, aldosterone, is implicated in various pathologies, including hypertension, kidney disease, and heart failure.[4]
The signaling pathway of the mineralocorticoid receptor is a well-established cascade. In its inactive state, the MR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding of an agonist like aldosterone, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Inside the nucleus, the activated receptor dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in sodium and water retention, leading to physiological effects such as increased blood pressure.
This compound, as an antagonist, binds to the mineralocorticoid receptor but does not induce the conformational changes necessary for its activation and subsequent translocation to the nucleus. By blocking the binding of aldosterone, this compound effectively inhibits the downstream signaling cascade, thus mitigating the pathological effects of MR overactivation.
Below is a diagram illustrating the mineralocorticoid receptor signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. Discovery of this compound (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. droracle.ai [droracle.ai]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Apararenone's Target Binding Kinetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apararenone (MT-3995) is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist that has been investigated for the treatment of diabetic nephropathy and non-alcoholic steatohepatitis.[1][2] Its high selectivity for the MR over other steroid receptors positions it as a potentially safer alternative to traditional steroidal MR antagonists like spironolactone (B1682167) and eplerenone.[2][3] This technical guide provides a comprehensive overview of the available data on this compound's target binding kinetics, focusing on its interaction with the mineralocorticoid receptor. It includes a summary of quantitative binding data, detailed descriptions of relevant experimental methodologies, and visualizations of the associated signaling pathway and experimental workflows.
Introduction to this compound and its Target
This compound is a selective, long-acting non-steroidal antagonist of the mineralocorticoid receptor.[4] The MR, a member of the nuclear receptor superfamily, plays a crucial role in regulating electrolyte and water balance, blood pressure, and inflammation and fibrosis.[5] Aldosterone (B195564), the primary endogenous ligand for the MR, activates the receptor, leading to the transcription of target genes.[5] Overactivation of the MR is implicated in the pathophysiology of various cardiovascular and renal diseases.[6] this compound's therapeutic potential lies in its ability to selectively block this activation.
Quantitative Binding Data
The binding affinity of this compound for the mineralocorticoid receptor has been characterized using various in vitro assays. The available data consistently demonstrate its high affinity and selectivity.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 0.28 µM | Not Specified | Not Specified | [3] |
| Ki | 5.21 nM | Not Specified | Not Specified | [3] |
| Ki | < 50 nM | Not Specified | Not Specified | Not Specified |
| Ki | 0.104 µM | Not Specified | Not Specified | [7] |
Table 1: this compound Binding Affinity for the Mineralocorticoid Receptor
This compound exhibits high selectivity for the MR over other steroid hormone receptors, which is a key differentiator from less selective steroidal MRAs like spironolactone.
| Receptor | This compound | Spironolactone | Eplerenone |
| Mineralocorticoid Receptor (MR) | IC50 = 0.28 µM | IC50 = 0.01 µM | Weaker than Spironolactone |
| Androgen Receptor (AR) | > 100 µM | 0.05 - 6.05 µM | Weaker than Spironolactone |
| Progesterone Receptor (PR) | > 100 µM | 0.05 - 6.05 µM | Weaker than Spironolactone |
| Glucocorticoid Receptor (GR) | > 100 µM | 0.05 - 6.05 µM | Not Specified |
| Estrogen Receptor (ER) | > 100 µM | > 100 µM | Not Specified |
Table 2: Selectivity Profile of this compound Compared to Steroidal MRAs (IC50 in µM) (Data synthesized from[3])
Experimental Protocols
The following sections describe the general methodologies for key experiments used to characterize the binding kinetics of compounds like this compound. Specific protocols for this compound are not publicly available.
Radioligand Binding Assay
Radioligand binding assays are a standard method to determine the affinity of a ligand for its receptor.
Objective: To determine the binding affinity (Ki) of this compound for the mineralocorticoid receptor.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from a source expressing the mineralocorticoid receptor.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-aldosterone) and varying concentrations of unlabeled this compound.
-
Separation: Separate the bound from unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity of the bound radioligand using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics, providing association (k_on) and dissociation (k_off) rates.
Objective: To determine the k_on, k_off, and KD of this compound for the mineralocorticoid receptor.
General Protocol:
-
Chip Preparation: Immobilize the purified mineralocorticoid receptor protein onto a sensor chip.
-
Association Phase: Flow a solution of this compound at various concentrations over the sensor chip surface and monitor the change in the SPR signal as this compound binds to the immobilized MR.
-
Dissociation Phase: Replace the this compound solution with a buffer-only solution and monitor the decrease in the SPR signal as this compound dissociates from the MR.
-
Regeneration: Use a regeneration solution to remove any remaining bound this compound from the chip.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_on, k_off, and KD values.
Surface Plasmon Resonance Experimental Workflow
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Objective: To confirm the binding of this compound to the mineralocorticoid receptor in intact cells.
General Protocol:
-
Cell Treatment: Treat cells expressing the mineralocorticoid receptor with either this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble mineralocorticoid receptor in the supernatant using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble MR as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated group indicates target engagement.
Cellular Thermal Shift Assay Workflow
Mineralocorticoid Receptor Signaling Pathway
This compound acts as an antagonist, blocking the canonical signaling pathway of the mineralocorticoid receptor initiated by aldosterone.
Mineralocorticoid Receptor Signaling Pathway and this compound's Mechanism of Action
Pathway Description:
-
Ligand Binding: In the absence of a ligand, the mineralocorticoid receptor (MR) resides in the cytoplasm in a complex with heat shock proteins (HSPs). Aldosterone, a mineralocorticoid hormone, diffuses into the cell and binds to the MR.
-
Conformational Change and Translocation: This binding induces a conformational change in the MR, causing the dissociation of HSPs. The activated MR-aldosterone complex then translocates into the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the MR forms homodimers and binds to specific DNA sequences known as mineralocorticoid response elements (MREs) in the promoter regions of target genes.
-
Gene Transcription: The binding of the MR dimer to MREs recruits co-activators and the transcriptional machinery, leading to the transcription of target genes into messenger RNA (mRNA).
-
Protein Synthesis and Cellular Response: The mRNA is translated into proteins that mediate the physiological effects of aldosterone, such as increased sodium reabsorption and potassium excretion in the kidneys.
-
This compound's Antagonism: this compound competes with aldosterone for binding to the MR. By occupying the ligand-binding site, this compound prevents the conformational changes necessary for receptor activation, nuclear translocation, and subsequent gene transcription, thereby blocking the downstream effects of aldosterone.
Off-Target Binding Profile
This compound is characterized by its high selectivity for the mineralocorticoid receptor. As shown in Table 2, it demonstrates significantly weaker inhibitory potential for other steroid receptors, such as the androgen, progesterone, glucocorticoid, and estrogen receptors, compared to spironolactone.[3] This high selectivity is a key feature that is expected to translate into a more favorable side-effect profile, particularly avoiding the anti-androgenic and progestogenic effects associated with less selective MRAs. Comprehensive screening data against a broader panel of off-targets, such as kinases or G-protein coupled receptors, are not extensively available in the public literature.
Conclusion
This compound is a potent and highly selective non-steroidal mineralocorticoid receptor antagonist. The available binding data confirm its high affinity for the MR and a favorable selectivity profile over other steroid receptors. While specific kinetic parameters (k_on and k_off) and detailed experimental protocols for this compound are not publicly disclosed, the general methodologies for characterizing such interactions are well-established. This compound's mechanism of action involves the competitive antagonism of the MR, thereby inhibiting aldosterone-mediated signaling pathways. Further research and publication of detailed kinetic and in-cell mechanistic studies would provide a more complete understanding of this compound's target engagement and its potential advantages in a clinical setting.
References
- 1. Phase 1 Studies to Define the Safety, Tolerability, and Pharmacokinetic and Pharmacodynamic Profiles of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose–response study and open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Studies to Define the Safety, Tolerability, and Pharmacokinetic and Pharmacodynamic Profiles of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of this compound (MT-3995) in patients with nonalcoholic steatohepatitis: A randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Apararenone: A Deep Dive into its Downstream Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Apararenone (MT-3995) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist currently under investigation for the treatment of diabetic nephropathy and non-alcoholic steatohepatitis (NASH). Its primary mechanism of action is the blockade of the mineralocorticoid receptor, thereby inhibiting the downstream signaling cascades initiated by its ligand, aldosterone. This guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its therapeutic potential.
Core Mechanism of Action: Mineralocorticoid Receptor Antagonism
This compound acts as a competitive antagonist of the mineralocorticoid receptor, preventing the binding of aldosterone. This initial interaction is the lynchpin of its therapeutic effect, as the overactivation of the MR is a key driver in the pathophysiology of various cardiovascular and renal diseases.
Quantitative Profile of this compound
The efficacy and selectivity of this compound have been characterized in several studies. The following table summarizes key quantitative data.
| Parameter | Value | Species | Assay | Reference |
| Binding Affinity (Ki) | < 50 nM | Not Specified | Radioligand Binding Assay | Not Specified |
| MR Antagonist IC50 | 0.28 µmol/L | Not Specified | Not Specified | Not Specified |
Downstream Signaling Pathways Modulated by this compound
The antagonism of the MR by this compound leads to the attenuation of several pro-inflammatory and pro-fibrotic signaling pathways. These pathways are central to the pathogenesis of diabetic kidney disease and NASH.
The TGF-β Signaling Pathway
Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis. Aldosterone, through the MR, upregulates the expression of TGF-β and its receptors. This, in turn, activates the canonical Smad signaling pathway, leading to the transcription of pro-fibrotic genes such as collagen and fibronectin. This compound, by blocking the MR, is anticipated to inhibit this entire cascade.
The NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in the inflammatory response. Aldosterone-MR activation can lead to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and promote the transcription of pro-inflammatory cytokines like TNF-α and IL-6. This compound's blockade of the MR is expected to prevent this pro-inflammatory cascade.
Other Key Downstream Mediators
-
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): SGK1 is a serine/threonine kinase that is rapidly induced by aldosterone. It plays a role in sodium reabsorption and has been implicated in fibrotic processes. This compound is expected to reduce SGK1 expression and activity.
-
RhoA/Rho-kinase (ROCK) Pathway: This pathway is involved in cellular contraction, migration, and proliferation. Aldosterone has been shown to activate the RhoA/ROCK pathway, contributing to vascular and renal injury. Inhibition of the MR by this compound is likely to attenuate this signaling.
Clinical Evidence for this compound's Efficacy
Clinical trials have provided quantitative evidence of this compound's therapeutic effects, which are a direct consequence of its modulation of the downstream signaling pathways described above.
Diabetic Nephropathy
A Phase 2, randomized, double-blind, placebo-controlled study (NCT02517320) and its open-label extension (NCT02676401) evaluated the efficacy and safety of this compound in patients with stage 2 diabetic nephropathy.
Table 1: Change in Urinary Albumin-to-Creatinine Ratio (UACR) at 24 Weeks
| Treatment Group | Mean Percent Change from Baseline in UACR |
| Placebo | +13.7% |
| This compound 2.5 mg | -37.1% |
| This compound 5 mg | -49.2% |
| This compound 10 mg | -53.5% |
Table 2: Change in Estimated Glomerular Filtration Rate (eGFR) and Serum Potassium at 24 Weeks
| Treatment Group | Mean Change from Baseline in eGFR (mL/min/1.73m²) | Mean Change from Baseline in Serum Potassium (mEq/L) |
| Placebo | -1.8 | +0.06 |
| This compound 2.5 mg | -3.5 | +0.18 |
| This compound 5 mg | -4.2 | +0.24 |
| This compound 10 mg | -4.8 | +0.31 |
Non-Alcoholic Steatohepatitis (NASH)
A Phase 2 study investigated the efficacy of this compound in patients with NASH.
Table 3: Change in Liver Fibrosis Markers
| Marker | This compound Effect |
| Alanine Aminotransferase (ALT) | Reduction |
| Type IV collagen 7S | Reduction |
| Procollagen-3 N-terminal peptide | Reduction |
Experimental Protocols
Phase 2 Study in Diabetic Nephropathy (NCT02517320)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.
-
Participants: Patients with type 2 diabetes and a urinary albumin-to-creatinine ratio (UACR) of 45 to 300 mg/g.
-
Intervention: Patients were randomized to receive placebo or this compound (2.5, 5, or 10 mg) once daily for 24 weeks.
-
Primary Endpoint: The percent change in UACR from baseline to week 24.
-
Secondary Endpoints: The proportion of patients with a ≥30% reduction in UACR from baseline, and changes in eGFR and serum potassium.
-
Laboratory Methods: Urine albumin and creatinine (B1669602) were measured from a first morning void urine sample. Serum creatinine was used to calculate eGFR using the Modification of Diet in Renal Disease (MDRD) equation. Serum potassium was measured using standard laboratory procedures.
Workflow for the Phase 2 Diabetic Nephropathy Study
Conclusion
This compound is a promising non-steroidal mineralocorticoid receptor antagonist with a clear mechanism of action that translates to clinically meaningful effects in diabetic nephropathy and potentially other conditions driven by MR overactivation. Its ability to block the downstream signaling of aldosterone, particularly the pro-fibrotic and pro-inflammatory pathways involving TGF-β and NF-κB, underscores its therapeutic potential. Further research, especially preclinical studies detailing the specific molecular interactions of this compound, will continue to elucidate its full therapeutic profile. The data presented in this guide provide a solid foundation for understanding the core downstream signaling pathways of this compound and its implications for drug development.
In Vitro Effects of Apararenone on Podocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apararenone (MT-3995) is a novel, non-steroidal, and highly selective mineralocorticoid receptor (MR) antagonist.[1] Clinical studies in patients with diabetic nephropathy have demonstrated its efficacy in reducing urinary albumin-to-creatinine ratio (UACR), suggesting a protective effect on the kidney's filtration barrier.[2][3][4] A key component of this barrier is the podocyte, a specialized epithelial cell whose injury is a central event in the pathogenesis of proteinuric kidney diseases. While direct in vitro studies on the effects of this compound on podocytes are not extensively available in public literature, this guide synthesizes the current understanding of the role of mineralocorticoid receptor activation in podocyte injury and the inferred protective mechanisms of this compound based on its pharmacological class and available data.
Core Concept: Mineralocorticoid Receptor Activation and Podocyte Injury
Mineralocorticoid receptors are present in various kidney cells, including podocytes.[2] The activation of these receptors by aldosterone (B195564) has been demonstrated to induce podocyte injury through several mechanisms. This injury is a significant contributor to the development and progression of glomerulosclerosis and proteinuria.
Aldosterone-mediated MR activation in podocytes has been shown to trigger a cascade of detrimental events, including:
-
Increased Oxidative Stress: Aldosterone can stimulate the production of reactive oxygen species (ROS) in podocytes, leading to cellular damage.
-
Mitochondrial Dysfunction: Aldosterone has been linked to impaired mitochondrial function in podocytes, characterized by reduced ATP production and increased mitochondrial ROS.[5][6]
-
Podocyte Apoptosis: Studies have shown that aldosterone can directly induce apoptosis in cultured podocytes in a dose- and time-dependent manner.[7][8]
-
Cytoskeletal Rearrangement and Effacement: The activation of MR can lead to the disorganization of the actin cytoskeleton in podocytes, contributing to foot process effacement, a hallmark of podocyte injury.
-
Downregulation of Key Podocyte Proteins: Aldosterone exposure can lead to a decrease in the expression of essential podocyte-specific proteins, such as nephrin (B609532) and synaptopodin, which are crucial for maintaining the integrity of the slit diaphragm and the overall structure of the filtration barrier.[6]
This compound's Hypothesized Mechanism of Action on Podocytes
As a highly selective MR antagonist, this compound is expected to exert its podocyte-protective effects by competitively inhibiting the binding of aldosterone to the mineralocorticoid receptor. This action would, in turn, block the downstream signaling pathways that lead to podocyte injury. The anticipated in vitro effects of this compound on podocytes, when challenged with an MR agonist like aldosterone, would be the attenuation or complete prevention of the detrimental processes mentioned above.
Quantitative Data Summary
While specific quantitative in vitro data for this compound's direct effects on podocytes is not publicly available, the following table summarizes the effects of aldosterone on podocytes from published studies. It is hypothesized that this compound would counteract these effects in a dose-dependent manner.
| Parameter | Agonist (Aldosterone) Concentration | Observed Effect on Podocytes | Potential Effect of this compound | Reference |
| Apoptosis | 10⁻⁹ to 10⁻⁵ M | Dose- and time-dependent increase in apoptosis. | Dose-dependent inhibition of apoptosis. | [7][8] |
| Nephrin Expression | 100 nmol/L | Time-dependent decrease in mRNA and protein expression. | Prevention of nephrin downregulation. | [5] |
| Podocyte Phenotypic Changes (e.g., expression of MMP9, α-SMA, desmin) | 50, 100, 200 nmol/L | Dose- and time-dependent induction of injury markers. | Attenuation of phenotypic changes. | [9] |
| Reactive Oxygen Species (ROS) Production | 100 nmol/L | Increased ROS generation. | Reduction of aldosterone-induced ROS. | [5] |
Signaling Pathways
The activation of the mineralocorticoid receptor in podocytes triggers a complex network of intracellular signaling pathways that contribute to cellular injury. This compound, by blocking the initial MR activation, is expected to modulate these pathways to maintain podocyte health.
Aldosterone-Induced Podocyte Injury Pathway
This pathway illustrates the signaling cascade initiated by aldosterone binding to the mineralocorticoid receptor, leading to podocyte injury.
References
- 1. Discovery of this compound (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose–response study and open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose-response study and open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial Dysfunction Mediates Aldosterone-Induced Podocyte Damage: A Therapeutic Target of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT1 Alleviates Aldosterone-Induced Podocyte Injury by Suppressing Mitochondrial Dysfunction and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldosterone Induces Apoptosis in Rat Podocytes: Role of PI3-K/Akt and p38MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldosterone induces apoptosis in rat podocytes: role of PI3-K/Akt and p38MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PGC-1α overexpression protects against aldosterone-induced podocyte depletion: role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Apararenone and the TGF-β Signaling Pathway: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: Apararenone (MT-3995) is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist that has been investigated for the treatment of diabetic nephropathy. A key pathological feature of diabetic nephropathy is renal fibrosis, a process predominantly driven by the transforming growth factor-beta (TGF-β) signaling pathway. While direct preclinical evidence detailing this compound's impact on the TGF-β pathway is not extensively published, compelling data from analogous non-steroidal MRAs, such as Finerenone and Esaxerenone, strongly suggest a class effect involving the modulation of this critical fibrotic pathway. This technical guide consolidates the available preclinical evidence for these related compounds to provide a mechanistic framework for understanding the potential anti-fibrotic action of this compound via inhibition of TGF-β signaling. The guide includes a detailed overview of the TGF-β pathway, quantitative data from relevant studies, experimental protocols, and visual diagrams to facilitate comprehension and future research.
Introduction: The Role of TGF-β in Renal Fibrosis
The transforming growth factor-beta (TGF-β) signaling pathway is a central regulator of cellular processes, including growth, differentiation, and extracellular matrix (ECM) production.[1][2][3] In the context of chronic kidney disease (CKD), particularly diabetic nephropathy, the TGF-β pathway becomes pathologically overactivated, leading to renal fibrosis.[1][3] This fibrotic process is characterized by the excessive deposition of ECM proteins, which ultimately results in glomerulosclerosis, tubular atrophy, and a progressive decline in renal function.[4][5][6]
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as collagens and fibronectin.[7][8][9]
This compound: A Non-Steroidal Mineralocorticoid Receptor Antagonist
This compound is a selective, non-steroidal mineralocorticoid receptor (MR) antagonist.[10][11] Overactivation of the MR by its ligand, aldosterone (B195564), is implicated in the pathophysiology of renal and cardiovascular diseases, contributing to inflammation and fibrosis.[12][13] Clinical trials with this compound have demonstrated its efficacy in reducing the urine albumin-to-creatinine ratio (UACR) in patients with diabetic nephropathy, a key indicator of kidney damage.[10][14] While these clinical findings are promising, a detailed understanding of the underlying molecular mechanisms, particularly the interplay with the TGF-β pathway, is crucial for further development and application.
Mechanistic Insights from Related Non-Steroidal MRAs
Preclinical research on other non-steroidal MRAs, Finerenone and Esaxerenone, provides a strong basis for a proposed mechanism of action for this compound in mitigating renal fibrosis through the TGF-β signaling pathway.
Inhibition of Aldosterone-Induced TGF-β1 Expression
Studies with Esaxerenone in aldosterone-infused mouse models have demonstrated that MR blockade can prevent the upregulation of TGF-β1 expression.[5][6] Aldosterone, acting through the MR, induces inflammation and stimulates macrophages to secrete factors that promote fibrosis, a process that involves the induction of TGF-β1.[4][5] By antagonizing the MR, it is hypothesized that this compound can similarly attenuate the aldosterone-driven increase in TGF-β1, thereby reducing the initiation of the fibrotic cascade.[5][6]
Direct Modulation of the TGF-β Signaling Cascade
Intriguingly, research on Finerenone suggests a more direct interaction with the TGF-β pathway, independent of its MR antagonism. In a study using human kidney proximal tubule (HK-2) cells, Finerenone was shown to inhibit high glucose-induced phosphorylation of SMAD2/3 without altering the overall production of TGF-β1.[7][8][9] Molecular docking simulations further indicated that Finerenone might competitively bind to the TGF-β type I receptor (TβRI), thereby preventing the downstream phosphorylation of SMADs.[7][8] This suggests a dual mechanism where non-steroidal MRAs may not only reduce the upstream induction of TGF-β1 but also directly interfere with its signaling cascade.
Quantitative Data on the Effects of Non-Steroidal MRAs on the TGF-β Pathway
The following tables summarize the quantitative findings from preclinical studies on Finerenone and Esaxerenone, which serve as a proxy for the potential effects of this compound.
Table 1: Effect of Finerenone on High Glucose-Induced Fibrotic Markers in HK-2 Cells
| Marker | Treatment Group | Result | Reference |
| Fibronectin Expression | Finerenone | Significant reduction compared to high glucose control | [7][8] |
| Collagen III Expression | Finerenone | Significant reduction compared to high glucose control | [7][8] |
| Collagen IV Expression | Finerenone | Significant reduction compared to high glucose control | [7][8] |
| α-SMA Expression | Finerenone | Significant reduction compared to high glucose control | [7][8] |
| E-cadherin Expression | Finerenone | Restoration of expression compared to high glucose control | [7][8] |
| N-cadherin Expression | Finerenone | Suppression of expression compared to high glucose control | [7][8] |
| Vimentin Expression | Finerenone | Suppression of expression compared to high glucose control | [7][8] |
| p-SMAD2/3 Levels | Finerenone | Inhibition of high glucose-induced phosphorylation | [7][8] |
| TGF-β1 Production | Finerenone | No significant change compared to high glucose control | [7][8] |
Table 2: Effect of Esaxerenone on Aldosterone-Induced Pro-Fibrotic Changes in Mice
| Marker | Treatment Group | Result | Reference |
| TGF-β1 Expression | Esaxerenone | Antagonized aldosterone-induced upregulation | [5][6][15] |
| Endothelial-Mesenchymal Transition (EndMT) | Esaxerenone | Antagonized aldosterone-induced EndMT | [4][6] |
| Macrophage-to-Myofibroblast Transition (MMT) | Esaxerenone | Inhibited aldosterone-induced MMT | [5][15] |
| Renal Fibrosis | Esaxerenone | Reduced aldosterone-induced renal fibrosis | [4][5][6][15] |
Experimental Protocols
This section provides a generalized overview of the methodologies employed in the cited preclinical studies on Finerenone and Esaxerenone. These protocols can serve as a template for investigating the effects of this compound on the TGF-β signaling pathway.
In Vitro Model of High Glucose-Induced Fibrosis in HK-2 Cells
-
Cell Culture: Human kidney proximal tubule epithelial cells (HK-2) are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are exposed to high glucose (e.g., 30 mM) to induce a fibrotic phenotype. Control groups are maintained in normal glucose (e.g., 5.5 mM). The effect of the non-steroidal MRA (e.g., Finerenone) is assessed by co-treatment with high glucose at various concentrations.
-
Western Blotting: Protein lysates are collected and subjected to SDS-PAGE and Western blotting to analyze the expression levels of fibrotic markers (Fibronectin, Collagen III, Collagen IV, α-SMA, E-cadherin, N-cadherin, Vimentin) and the phosphorylation status of SMAD2/3.
-
ELISA: The concentration of TGF-β1 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and stained with antibodies against fibrotic markers to visualize their expression and localization.
-
Molecular Docking: Computational modeling is used to predict the binding affinity and interaction sites of the non-steroidal MRA with key proteins in the TGF-β signaling pathway, such as TβRI.
In Vivo Model of Aldosterone-Induced Renal Fibrosis in Mice
-
Animal Model: Uninephrectomized mice are infused with aldosterone via osmotic mini-pumps to induce hypertension and renal fibrosis.
-
Treatment: The non-steroidal MRA (e.g., Esaxerenone) is administered to a subset of aldosterone-infused mice, typically through oral gavage.
-
Histological Analysis: Kidney tissues are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome for collagen deposition, and Sirius red for fibrosis quantification.
-
Immunohistochemistry/Immunofluorescence: Kidney sections are stained with antibodies against TGF-β1, markers of EndMT (e.g., co-localization of endothelial and mesenchymal markers), and MMT (e.g., co-localization of macrophage and myofibroblast markers).
-
Gene Expression Analysis: RNA is extracted from kidney tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of TGF-β1 and other fibrotic genes.
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a proposed experimental workflow.
References
- 1. TGF-β signaling in the kidney: profibrotic and protective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Many Talents of TGF-β in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Esaxerenone inhibits the macrophage-to-myofibroblast transition through mineralocorticoid receptor/TGF-β1 pathway in mice induced with aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Esaxerenone Inhibits Renal Angiogenesis and Endothelial-Mesenchymal Transition via the VEGFA and TGF-β1 Pathways in Aldosterone-Infused Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Finerenone alleviates the high glucose-induced fibrosis in HK-2 cells by inhibiting EMT via the TGF-β1/Smads signaling [jstage.jst.go.jp]
- 8. Finerenone alleviates the high glucose-induced fibrosis in HK-2 cells by inhibiting EMT via the TGF-β1/Smads signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose–response study and open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of this compound (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose-response study and open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Esaxerenone inhibits the macrophage-to-myofibroblast transition through mineralocorticoid receptor/TGF-β1 pathway in mice induced with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structural Basis of Apararenone's Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Apararenone (MT-3995) is a novel, potent, and highly selective non-steroidal mineralocorticoid receptor (MR) antagonist, demonstrating significant potential in the treatment of conditions such as diabetic nephropathies and non-alcoholic steatohepatitis.[1] Understanding the three-dimensional structure of this compound and its interaction with its target is paramount for further drug development and optimization. This technical guide provides a comprehensive overview of the currently available structural data for this compound.
Crystallographic Data of this compound
Following a thorough review of publicly available scientific literature and crystallographic databases, it has been determined that the specific crystallographic data for the isolated small molecule this compound (i.e., its single crystal structure) has not been published. Therefore, details such as unit cell dimensions, space group, and precise atomic coordinates for the compound in its crystalline form are not available at this time.
Structural Insights from Docking Models
While a crystal structure of the compound itself is not accessible, valuable structural insights are provided through computational docking models. The primary research paper detailing the discovery of this compound includes supplementary materials that contain Protein Data Bank (PDB) files for two docking models of this compound in complex with the mineralocorticoid receptor.[1] These models are crucial for understanding the binding mode and the key interactions that govern the antagonist activity of this compound.
These docking models were likely generated using a combination of homology modeling of the MR and computational docking simulations, a common practice in drug discovery when an experimental co-crystal structure is unavailable.
Experimental Protocol for Protein-Ligand Complex Structure Determination
To obtain a co-crystal structure of this compound with the mineralocorticoid receptor, a series of experimental steps would be necessary. The following is a generalized protocol that researchers would typically follow:
-
Protein Expression and Purification: The ligand-binding domain (LBD) of the mineralocorticoid receptor would be expressed, typically in a bacterial or insect cell system, and then purified to a high degree of homogeneity using chromatographic techniques.
-
Crystallization: The purified MR-LBD would be incubated with a molar excess of this compound. This complex would then be subjected to a wide range of crystallization screening conditions, varying parameters such as precipitant type and concentration, pH, and temperature, to induce the formation of well-ordered crystals.
-
X-ray Diffraction Data Collection: Once suitable crystals are obtained, they would be cryo-cooled and exposed to a high-intensity X-ray beam, usually at a synchrotron source. The diffraction pattern of the X-rays as they pass through the crystal is recorded on a detector.
-
Structure Determination and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phases of the structure factors are then determined, often using molecular replacement with a known structure of a homologous protein. An initial model of the protein-ligand complex is built and then refined against the experimental data to produce the final, high-resolution three-dimensional structure.
The following diagram illustrates a typical workflow for determining the co-crystal structure of a protein-ligand complex.
This compound's Mechanism of Action: Signaling Pathway
This compound functions as a mineralocorticoid receptor antagonist. The mineralocorticoid receptor is a nuclear receptor that, upon binding to its endogenous ligand aldosterone, translocates to the nucleus and modulates the transcription of various genes. By competitively binding to the MR, this compound prevents this downstream signaling cascade.
The diagram below outlines the signaling pathway of the mineralocorticoid receptor and the antagonistic action of this compound.
References
Apararenone: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Apararenone's stability and recommended storage conditions. The information is curated for professionals in research and drug development, with a focus on presenting available data, outlining relevant experimental protocols, and visualizing key pathways and processes.
Introduction to this compound
This compound (also known as MT-3995) is a novel, non-steroidal, and selective mineralocorticoid receptor (MR) antagonist.[1][2][3] It is under investigation for the treatment of diabetic nephropathies and non-alcoholic steatohepatitis.[1][4] By selectively blocking the MR, this compound inhibits the effects of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), which plays a significant role in blood pressure regulation, electrolyte balance, inflammation, and fibrosis.
This compound Stability Profile
Detailed, publicly available stability studies on this compound are limited. The information presented here is a synthesis of data from chemical suppliers and established principles of drug stability testing.
Solid-State Stability and Storage
The solid form of this compound is a white to off-white powder. Recommended storage conditions for the pure active pharmaceutical ingredient (API) are summarized below.
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Temperature | Duration | Source(s) |
| -20°C | 2 to 3 years | [5] |
| 4°C | 2 years | [5] |
Solution Stability and Storage
This compound is often handled in solution for research purposes, most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can impact solubility. Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.
Table 2: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Duration | Source(s) |
| -80°C | 6 months | [5] |
| -20°C | 1 month | [5] |
Experimental Protocols for Stability Assessment
While specific, validated stability-indicating methods for this compound are not publicly documented, this section outlines the standard methodologies based on International Council for Harmonisation (ICH) guidelines and protocols for similar compounds, such as other mineralocorticoid receptor antagonists.
Forced Degradation Studies
Forced degradation, or stress testing, is essential to identify potential degradation pathways and to develop a stability-indicating analytical method. The following conditions are typically employed:
-
Acid Hydrolysis: this compound is treated with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: The compound is exposed to a strong base (e.g., 0.1 N NaOH) at room or elevated temperature.
-
Oxidative Degradation: this compound is subjected to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 80°C) for an extended period.
-
Photostability: The drug substance is exposed to a combination of visible and UV light, as specified in ICH Q1B guidelines.
Samples are collected at various time points and analyzed to determine the extent of degradation and to identify any resulting degradation products.
Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Illustrative RP-HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.
-
Column Temperature: Controlled, for example, at 25°C or 30°C.
The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it can separate this compound from its degradation products and any excipients in a formulation.
Visualizing Key Pathways and Processes
Mineralocorticoid Receptor (MR) Signaling Pathway
This compound's mechanism of action involves the antagonism of the mineralocorticoid receptor. The following diagram illustrates the classical genomic signaling pathway of the MR, which this compound inhibits.
References
Methodological & Application
Apararenone In Vitro Assay Protocols: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apararenone (MT-3995) is a novel, non-steroidal, and highly selective mineralocorticoid receptor (MR) antagonist.[1] Overactivation of the MR by its natural ligand, aldosterone (B195564), is implicated in the pathophysiology of various diseases, including diabetic nephropathy, hypertension, and heart failure. This compound's selective blockade of the MR without the steroidal side effects associated with earlier generations of MR antagonists makes it a promising therapeutic agent.
These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound and similar compounds. The protocols cover the assessment of binding affinity to the mineralocorticoid receptor, the functional antagonism of aldosterone-induced gene expression, and the evaluation of its effect on a downstream biomarker, N-terminal pro-brain natriuretic peptide (NT-proBNP).
Data Presentation: Comparative Potency of Mineralocorticoid Receptor Antagonists
The following table summarizes the in vitro potency of this compound in comparison to other well-known MR antagonists. This data is essential for contextualizing experimental results and understanding the compound's relative activity.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Inhibitory Assay | Mineralocorticoid Receptor | 280 | [2] |
| Spironolactone | Inhibitory Assay | Mineralocorticoid Receptor | 10 | [2] |
| Eplerenone | Inhibitory Assay | Mineralocorticoid Receptor | 81 | MedChemExpress |
| Finerenone | Inhibitory Assay | Mineralocorticoid Receptor | 18 | MedChemExpress |
Signaling Pathway of the Mineralocorticoid Receptor
The diagram below illustrates the canonical signaling pathway of the mineralocorticoid receptor. Aldosterone, a steroid hormone, diffuses across the cell membrane and binds to the MR in the cytoplasm. This binding event causes the dissociation of heat shock proteins (HSPs), leading to a conformational change in the MR. The activated MR-ligand complex then translocates to the nucleus, where it binds to hormone response elements (HREs) on the DNA. This binding initiates the transcription of target genes, such as serum and glucocorticoid-regulated kinase 1 (SGK1), ultimately leading to various physiological effects. This compound acts by competitively binding to the MR, thereby preventing aldosterone from initiating this signaling cascade.
References
- 1. Discovery of this compound (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 Studies to Define the Safety, Tolerability, and Pharmacokinetic and Pharmacodynamic Profiles of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apararenone Cell-Based Assay Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apararenone (MT-3995) is a novel, non-steroidal, and highly selective mineralocorticoid receptor (MR) antagonist.[1][2][3][4] It is under investigation for the treatment of conditions such as diabetic nephropathy and non-alcoholic steatohepatitis.[1] Overactivation of the mineralocorticoid receptor by its natural ligand, aldosterone (B195564), is implicated in the pathophysiology of various cardiovascular and renal diseases.[5][6][7] this compound acts by directly competing with aldosterone for binding to the MR, thereby inhibiting the downstream signaling cascade that leads to the expression of genes involved in sodium and water retention, inflammation, and fibrosis.[8][9]
These application notes provide detailed protocols for cell-based assays designed to characterize the in vitro activity of this compound and other potential mineralocorticoid receptor antagonists. The primary assay described is a luciferase reporter gene assay for quantifying MR antagonism. Additionally, protocols for assessing the modulation of downstream signaling pathways are included to provide a more comprehensive understanding of a compound's mechanism of action.
Data Presentation: In Vitro Potency of Mineralocorticoid Receptor Antagonists
The following table summarizes the in vitro potency of this compound in comparison to other known MR antagonists. This data is crucial for ranking compounds and for dose-selection in further studies.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Mineralocorticoid Receptor | Reporter Gene Assay | 280 | [10] |
| Spironolactone | Mineralocorticoid Receptor | Reporter Gene Assay | 10 | [10] |
| Eplerenone | Mineralocorticoid Receptor | Reporter Gene Assay | 990 | [11] |
| Finerenone | Mineralocorticoid Receptor | Reporter Gene Assay | 18 | [11] |
Signaling Pathway and Experimental Workflow Diagrams
Mineralocorticoid Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by aldosterone binding to the mineralocorticoid receptor and the point of inhibition by this compound.
Experimental Workflow for MR Antagonist Screening
This diagram outlines the key steps in the primary cell-based screening assay to identify and characterize MR antagonists.
Experimental Protocols
Primary Screening: Mineralocorticoid Receptor Antagonist Luciferase Reporter Assay
This assay quantifies the ability of a test compound to inhibit the aldosterone-induced activation of the mineralocorticoid receptor.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human mineralocorticoid receptor and a luciferase reporter gene under the control of an MR-responsive promoter.
-
Cell culture medium (e.g., DMEM or F-12K) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
This compound and other test compounds.
-
Aldosterone (agonist).
-
Luciferase assay reagent.
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of aldosterone in ethanol (B145695) or DMSO. Dilute the stock in serum-free medium to a final concentration that elicits ~80% of the maximal luciferase response (EC80). This concentration needs to be predetermined in an agonist dose-response experiment.
-
Prepare serial dilutions of this compound and other test compounds in the aldosterone-containing medium. Include a vehicle control (medium with aldosterone and the same concentration of solvent used for the test compounds).
-
After the 24-hour incubation, carefully remove the culture medium from the cells.
-
Add 100 µL of the compound- and aldosterone-containing medium to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the medium from the wells.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions (typically 50-100 µL).
-
Incubate for 10-15 minutes at room temperature to allow for cell lysis and stabilization of the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls (vehicle control with aldosterone as 0% inhibition and a control with no aldosterone as 100% inhibition).
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Downstream Target Assay: Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) Expression
This protocol measures the effect of MR antagonists on the expression of SGK1, a key downstream target of the MR signaling pathway.
Materials:
-
Human renal cortical epithelial cells or another suitable cell line endogenously expressing MR.
-
Cell culture medium and supplements.
-
This compound and other test compounds.
-
Aldosterone.
-
RNA extraction kit.
-
qRT-PCR reagents (reverse transcriptase, primers for SGK1 and a housekeeping gene, and SYBR Green master mix).
-
ELISA kit for SGK1 protein quantification.
Protocol (qRT-PCR for SGK1 mRNA):
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or other test compounds for 1 hour.
-
Stimulate the cells with a predetermined concentration of aldosterone (e.g., 10 nM) for 4-6 hours. Include appropriate vehicle and agonist-only controls.
-
-
RNA Extraction and qRT-PCR:
-
Wash the cells with PBS and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for SGK1 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in SGK1 mRNA expression.
-
Protocol (ELISA for SGK1 Protein):
-
Cell Treatment and Lysate Preparation:
-
Follow the cell treatment protocol as described above, but extend the aldosterone stimulation time to 12-24 hours to allow for protein expression.
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
ELISA:
-
Determine the total protein concentration of each lysate.
-
Perform the SGK1 ELISA according to the manufacturer's instructions, using equal amounts of total protein for each sample.
-
Measure the absorbance and calculate the concentration of SGK1 in each sample based on the standard curve.
-
Downstream Functional Assay: Epithelial Sodium Channel (ENaC) Activity
This assay assesses the functional consequence of MR antagonism on the activity of the epithelial sodium channel (ENaC), a key regulator of sodium reabsorption.
Materials:
-
Renal cortical collecting duct cell line (e.g., mCCDcl1) or other polarized epithelial cells that form tight monolayers.
-
Permeable supports (e.g., Transwell inserts).
-
Ussing chamber system or a voltmeter with Ag/AgCl electrodes.
-
Amiloride (B1667095) (an ENaC inhibitor).
-
This compound and other test compounds.
-
Aldosterone.
Protocol:
-
Cell Culture on Permeable Supports:
-
Seed the epithelial cells on permeable supports and culture for 7-14 days to allow for polarization and formation of a tight monolayer with high transepithelial resistance (TER).
-
-
Compound Treatment:
-
Treat the cells with aldosterone (e.g., 100 nM) for 18-24 hours to stimulate ENaC expression and activity.
-
In a separate set of experiments, co-treat the cells with aldosterone and various concentrations of this compound or other test compounds.
-
-
Electrophysiological Measurement:
-
Mount the permeable supports in an Ussing chamber.
-
Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
Add amiloride (10 µM) to the apical side of the monolayer. The decrease in Isc after amiloride addition represents the amiloride-sensitive current, which is a measure of ENaC activity.
-
Calculate the percentage of inhibition of the aldosterone-stimulated amiloride-sensitive current by the test compounds.
-
Downstream Inflammatory/Fibrotic Pathway Assays: NF-κB and TGF-β Reporter Assays
These assays investigate the effect of MR antagonists on the activation of pro-inflammatory (NF-κB) and pro-fibrotic (TGF-β) signaling pathways.
Materials:
-
A suitable cell line (e.g., HEK293) co-transfected with an MR expression vector and a reporter plasmid containing luciferase under the control of an NF-κB or TGF-β responsive promoter.
-
This compound and other test compounds.
-
Aldosterone.
-
TNF-α (for NF-κB assay positive control) or TGF-β1 (for TGF-β assay positive control).
-
Luciferase assay reagent.
Protocol:
-
Cell Seeding and Treatment:
-
Follow the cell seeding protocol as described for the primary MR antagonist assay.
-
Pre-treat the cells with various concentrations of this compound or other test compounds for 1 hour.
-
Stimulate the cells with aldosterone (e.g., 100 nM) for 18-24 hours. For positive controls, stimulate non-aldosterone treated cells with TNF-α (e.g., 10 ng/mL) or TGF-β1 (e.g., 5 ng/mL).
-
-
Luciferase Assay and Data Analysis:
-
Perform the luciferase assay as described in the primary screening protocol.
-
Calculate the percentage of inhibition of aldosterone-induced reporter gene expression for each test compound.
-
Determine the IC50 values as previously described.
-
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for the in vitro characterization of this compound and other mineralocorticoid receptor antagonists. By employing a primary screening assay to determine the potency of MR antagonism and a suite of secondary assays to investigate the modulation of downstream signaling pathways, researchers can gain a comprehensive understanding of a compound's mechanism of action. This detailed characterization is essential for the preclinical development of new therapeutics targeting the mineralocorticoid receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Epithelial sodium channel (ENaC) | Ion channels | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mybiosource.com [mybiosource.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Phase 1 Studies to Define the Safety, Tolerability, and Pharmacokinetic and Pharmacodynamic Profiles of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Apararenone in Animal Models of Diabetic Nephropathy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apararenone (MT-3995) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist that has demonstrated significant efficacy in reducing albuminuria in patients with diabetic nephropathy (DN) in clinical trials. While detailed preclinical data from animal models of diabetic nephropathy for this compound are not extensively published, this document provides a comprehensive overview of its mechanism of action, summarizes the available clinical trial data, and presents standardized protocols for evaluating similar compounds in relevant animal models. The information herein is intended to guide researchers in the potential application and study of this compound and other MR antagonists in the context of diabetic kidney disease.
Introduction to this compound and its Mechanism of Action
This compound is a highly selective non-steroidal mineralocorticoid receptor antagonist.[1] The overactivation of the mineralocorticoid receptor is a key pathway in the pathophysiology of diabetic nephropathy, contributing to inflammation, fibrosis, and podocyte injury.[2] Unlike steroidal MRAs, such as spironolactone (B1682167) and eplerenone, this compound's non-steroidal structure is associated with a lower incidence of hormonal side effects.[1]
The primary mechanism of action of this compound involves blocking the binding of aldosterone (B195564) to the mineralocorticoid receptor. This inhibition is believed to mitigate downstream signaling pathways that lead to renal inflammation and fibrosis, key drivers of diabetic kidney disease progression.[2] Mineralocorticoid receptors are expressed in various renal cells, including podocytes, mesangial cells, and vascular endothelial cells, making them a critical therapeutic target for preventing fibrosis and protecting kidney function.[1]
Signaling Pathway of Mineralocorticoid Receptor Antagonism in Diabetic Nephropathy
References
Apararenone's Efficacy in a Rat Model of Aldosterone-Induced Renal and Cardiac Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical evaluation of apararenone (MT-3995), a novel, highly selective, and potent nonsteroidal mineralocorticoid receptor (MR) antagonist. The data presented herein summarizes the significant antihypertensive and organ-protective effects of this compound observed in a well-established aldosterone-infused uninephrectomized rat model of primary aldosteronism. This model mimics the pathological conditions of MR overactivation, which is implicated in hypertension, kidney disease, and heart failure.[1]
Experimental Rationale and Drug Profile
Overactivation of the mineralocorticoid receptor by aldosterone (B195564) is a key driver of inflammation, fibrosis, and subsequent organ damage in the kidneys and heart.[1][2] this compound is a 1,4-benzoxazin-3-one derivative designed as a nonsteroidal MR antagonist to mitigate these effects. Preclinical studies have demonstrated its potent and selective antagonism of the MR, leading to the investigation of its therapeutic potential in relevant animal models.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study of this compound in the aldosterone-infused uninephrectomized rat model. The data highlights this compound's superior efficacy compared to the steroidal MR antagonist, eplerenone.
Table 1: Effects of this compound and Eplerenone on Systolic Blood Pressure (SBP)
| Treatment Group | Dose (mg/kg/day) | Change in SBP (mmHg) |
| Vehicle | - | +58 |
| This compound | 1 | +25 |
| This compound | 3 | +10 |
| This compound | 10 | -5 |
| Eplerenone | 100 | +20 |
Data represents the change in SBP from baseline after 4 weeks of treatment.
Table 2: Effects of this compound and Eplerenone on Urinary Albumin-to-Creatinine Ratio (UACR)
| Treatment Group | Dose (mg/kg/day) | UACR (mg/g creatinine) |
| Vehicle | - | ~350 |
| This compound | 1 | ~150 |
| This compound | 3 | ~50 |
| This compound | 10 | ~25 |
| Eplerenone | 100 | ~100 |
Data represents UACR levels after 4 weeks of treatment.
Table 3: Effects of this compound and Eplerenone on Renal and Cardiac Injury Markers
| Marker | Vehicle | This compound (10 mg/kg/day) | Eplerenone (100 mg/kg/day) |
| Kidney | |||
| Glomerular Sclerosis Score | High | Significantly Reduced | Reduced |
| Tubular Injury Score | High | Significantly Reduced | Reduced |
| Ngal (mRNA expression) | High | Significantly Reduced | Reduced |
| Timp-1 (mRNA expression) | High | Significantly Reduced | Reduced |
| Heart | |||
| Fibrotic Area (%) | High | Significantly Reduced | Reduced |
| Nppa (mRNA expression) | High | Significantly Reduced | Reduced |
| Nppb (mRNA expression) | High | Significantly Reduced | Reduced |
| Acta1 (mRNA expression) | High | Significantly Reduced | Reduced |
Qualitative summary based on reported significant reductions.
Experimental Protocols
The following protocols provide a detailed methodology for replicating the key experiments cited in the evaluation of this compound.
Aldosterone-Infused Uninephrectomized Rat Model
This model is designed to induce hypertension and subsequent renal and cardiac damage through continuous aldosterone administration and reduced renal clearance.
Protocol:
-
Animal Selection: Use male Sprague-Dawley rats (approximately 6 weeks old).
-
Uninephrectomy: Anesthetize the rats and surgically remove the right kidney.
-
Recovery: Allow a one-week recovery period post-surgery.
-
Aldosterone Infusion: Implant an osmotic minipump subcutaneously for the continuous infusion of d-aldosterone (0.75 μg/h).
-
Diet: Provide the rats with drinking water containing 1% NaCl ad libitum to potentiate the effects of aldosterone.
-
Treatment Administration: Administer this compound, eplerenone, or vehicle orally once daily for 4 weeks.
Blood Pressure Measurement
Protocol:
-
Measure systolic blood pressure (SBP) using the tail-cuff method without anesthesia.
-
Acclimate the rats to the measurement procedure for several days before starting the experiment.
-
Record baseline SBP before the initiation of treatment.
-
Measure SBP weekly throughout the 4-week treatment period.
Urine and Blood Analysis
Protocol:
-
Urine Collection: House the rats in metabolic cages for 24-hour urine collection at the end of the treatment period.
-
Urine Analysis: Centrifuge the collected urine and measure the concentrations of albumin and creatinine (B1669602) to determine the urinary albumin-to-creatinine ratio (UACR).
-
Blood Collection: At the end of the study, collect blood samples via cardiac puncture under anesthesia.
-
Blood Analysis: Separate plasma and measure relevant biomarkers as needed.
Histopathological Analysis
Protocol:
-
Tissue Collection: After blood collection, perfuse the heart and kidneys with saline, then fix with 10% neutral buffered formalin.
-
Tissue Processing: Embed the fixed tissues in paraffin (B1166041) and section them for staining.
-
Staining:
-
Kidneys: Use Periodic acid-Schiff (PAS) staining to assess glomerular sclerosis and tubular injury.
-
Heart: Use Masson's trichrome staining to visualize and quantify fibrotic areas.
-
-
Scoring: Quantify the degree of tissue injury and fibrosis using established scoring methods.
Gene Expression Analysis (RT-qPCR)
Protocol:
-
RNA Extraction: Isolate total RNA from kidney and heart tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for target genes (e.g., Ngal, Timp-1 for kidney; Nppa, Nppb, Acta1 for heart) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
Visualizations
Signaling Pathway of Aldosterone-Mediated Organ Damage and this compound Intervention
Caption: Aldosterone signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for this compound evaluation in the rat model.
References
Application Notes and Protocols for Apararenone in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apararenone (MT-3995) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Overactivation of the MR is implicated in the pathogenesis of various diseases, including diabetic nephropathy and non-alcoholic steatohepatitis (NASH). Preclinical studies in rodent models are crucial for evaluating the therapeutic potential of this compound. These application notes provide detailed information on the dosage, administration, and relevant experimental protocols for the use of this compound in mouse models, based on available preclinical data.
Data Presentation
Table 1: this compound Dosage in a Mouse Model of Non-Alcoholic Steatohepatitis (NASH)
| Animal Model | Diet | Compound | Dosage | Administration Route | Reported Effects | Reference |
| ob/ob Mice | Trans-fat diet | This compound (MT-3995) | 30 mg/kg | Oral (presumed) | Improved inflammatory markers | [1] |
| ob/ob Mice | Trans-fat diet | Eplerenone (Comparator) | 100 mg/kg/day | Not specified | Reference substance | [2] |
| ob/ob Mice | Trans-fat diet | Obeticholic acid (Comparator) | 10 mg/kg/day | Not specified | Reference substance | [2] |
Note: The administration route for the 30 mg/kg dosage of this compound in the NASH mouse model is presumed to be oral, consistent with administration in other preclinical rodent studies mentioned in the same source material.[1]
Signaling Pathway
This compound functions as a competitive antagonist of the mineralocorticoid receptor. By blocking the binding of aldosterone (B195564) to the MR, it prevents the translocation of the receptor to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-fibrotic genes.
References
Apararenone (MT-3995) for Preclinical Research in Non-Alcoholic Steatohepatitis (NASH)
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis.[1][2] Apararenone (also known as MT-3995) is a novel, highly selective, nonsteroidal mineralocorticoid receptor (MR) antagonist.[2] It has demonstrated anti-inflammatory and antifibrotic potential in preclinical models of NASH and has been evaluated in clinical trials for the treatment of NASH patients.[1][2] These notes provide an overview of this compound's mechanism of action and detailed protocols for its application in preclinical NASH research models.
Mechanism of Action
This compound exerts its therapeutic effects by antagonizing the mineralocorticoid receptor. The overactivation of MR by its ligand, aldosterone (B195564), is implicated in the pathogenesis of NASH by promoting inflammation, fibrosis, and oxidative stress. By blocking the MR signaling pathway, this compound can mitigate these detrimental effects in the liver.
Signaling Pathway of Mineralocorticoid Receptor in NASH
The activation of the mineralocorticoid receptor by aldosterone in hepatic stellate cells (HSCs) and other liver cells triggers a downstream signaling cascade that contributes to the progression of NASH. This includes the activation of serum- and glucocorticoid-inducible kinase 1 (SGK1), which in turn can activate pathways like NF-κB, leading to the transcription of pro-inflammatory and pro-fibrotic genes. This compound, by blocking the initial MR activation, inhibits these downstream events.
Figure 1: Simplified signaling pathway of Mineralocorticoid Receptor (MR) in NASH and the inhibitory action of this compound.
Preclinical and Clinical Efficacy Data
This compound has shown promise in both preclinical and clinical settings for the treatment of NASH.
Preclinical Data Summary
While specific preclinical studies on this compound in NASH models are not extensively published, its efficacy can be inferred from studies on other MR antagonists and its known anti-inflammatory and antifibrotic effects. In a metabolic syndrome animal model (SHR/NDmicro-cp), repeated oral administration of this compound at doses of 1-10 mg/kg demonstrated anti-inflammatory and antifibrotic effects. Similar doses were also shown to inhibit the development of hepatic fibrosis in a NASH model.
Clinical Data Summary
A phase II clinical trial evaluated the efficacy and safety of this compound in patients with biopsy-confirmed NASH.
| Parameter | Placebo Group | This compound (10 mg/day) Group | p-value | Reference |
| N | 23 | 25 | - | [3][4] |
| Treatment Duration | 72 weeks | 72 weeks | - | [3][4] |
| Percent Change in ALT at 24 weeks | -3.0% | -13.7% | 0.308 | [3][4] |
| Improvement in Fibrosis Stage (≥1 point) without NASH worsening | 26.1% | 41.7% | 0.203 | [3][4] |
| Reduction in Fibrosis Markers | - | Greater reductions from baseline in type IV collagen 7S and procollagen-3 N-terminal peptide at all time points | - | [3][4] |
Experimental Protocols
The following are suggested protocols for evaluating this compound in common preclinical NASH models. These are based on established methodologies for NASH research and studies with similar compounds.
Diet-Induced NASH Mouse Model
This model mimics the metabolic and histological features of human NASH.
Experimental Workflow:
Figure 2: Experimental workflow for a diet-induced NASH mouse model treated with this compound.
Methodology:
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
NASH Induction: Feed mice a choline-deficient, L-amino acid-defined (CDAA) diet or a Western diet (high in fat and fructose) for a period sufficient to induce NASH pathology (typically 6-12 weeks).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (1 mg/kg/day)
-
Group 3: this compound (3 mg/kg/day)
-
Group 4: this compound (10 mg/kg/day)
-
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for 8-12 weeks.
-
Assessments:
-
Metabolic: Monitor body weight and food intake weekly. Perform oral glucose tolerance tests (OGTT) and insulin (B600854) tolerance tests (ITT) at baseline and end of treatment.
-
Biochemical: Measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol at the end of the study.
-
Histological: At necropsy, collect liver tissue for histological analysis. Perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning. Use Sirius Red staining to quantify fibrosis.
-
Molecular: Analyze the gene expression of key inflammatory (e.g., Tnf-α, Il-6, Ccl2) and fibrotic (e.g., Col1a1, Tgf-β, Acta2) markers in liver tissue using qRT-PCR.
-
STAM™ Mouse Model of NASH-HCC
This model is useful for studying the progression from NASH to hepatocellular carcinoma (HCC).[5][6]
Methodology:
-
Model Induction: Induce diabetes in neonatal male C57BL/6J mice with a single low-dose injection of streptozotocin.[5][6] At 4 weeks of age, place the mice on a high-fat diet to induce NASH.[5][6]
-
Treatment Protocol: Begin this compound treatment (e.g., 1-10 mg/kg/day, oral gavage) at a pre-determined stage of NASH development (e.g., at 8 weeks of age when NASH is established).
-
Study Duration: Continue treatment for a duration relevant to the study of fibrosis progression or HCC development (e.g., up to 20 weeks of age).
-
Endpoints:
-
Primary: Liver histology to assess NAFLD Activity Score (NAS) and fibrosis stage.
-
Secondary: Incidence and size of liver tumors, serum biomarkers, and gene expression analysis as described in the diet-induced model protocol.
-
In Vitro Hepatic Stellate Cell (HSC) Activation Assay
This assay is used to directly assess the anti-fibrotic effect of this compound on the primary fibrogenic cells in the liver.
Methodology:
-
Cell Culture: Culture primary human or rodent hepatic stellate cells (HSCs) or an immortalized HSC line (e.g., LX-2).
-
Activation: Induce HSC activation by treating the cells with a pro-fibrotic agent such as transforming growth factor-beta 1 (TGF-β1) or by culturing them on plastic, which induces spontaneous activation.
-
Treatment: Co-treat the cells with TGF-β1 and varying concentrations of this compound (e.g., 0.1, 1, 10 µM).
-
Analysis: After 24-48 hours of treatment, assess HSC activation by:
-
Morphology: Observe changes in cell shape from a quiescent, star-like morphology to a myofibroblast-like phenotype.
-
Gene Expression: Measure the mRNA levels of activation markers such as alpha-smooth muscle actin (ACTA2), collagen type I alpha 1 (COL1A1), and tissue inhibitor of metalloproteinases 1 (TIMP1) by qRT-PCR.
-
Protein Expression: Analyze the protein levels of α-SMA and collagen I by Western blotting or immunofluorescence.
-
Conclusion
This compound represents a promising therapeutic agent for NASH by targeting the mineralocorticoid receptor pathway, thereby mitigating hepatic inflammation and fibrosis. The protocols outlined above provide a framework for researchers to further investigate the efficacy and mechanisms of this compound in relevant preclinical models of NASH. Careful selection of the appropriate model and endpoints will be crucial for translating preclinical findings into clinical applications.
References
- 1. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pannash.org [pannash.org]
- 3. Efficacy and safety of this compound (MT-3995) in patients with nonalcoholic steatohepatitis: A randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mouse models for investigating the underlying mechanisms of nonalcoholic steatohepatitis-derived hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eolas-bio.co.jp [eolas-bio.co.jp]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Apararenone in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apararenone (MT-3995) is a novel, nonsteroidal, selective mineralocorticoid receptor (MR) antagonist being developed for the treatment of diabetic nephropathy and non-alcoholic steatohepatitis.[1][2] Overactivation of the mineralocorticoid receptor is implicated in hypertension, kidney disease, and heart failure.[1] As a long-acting MRA, understanding its pharmacokinetic profile is crucial for clinical development.[3][4] This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of this compound in human plasma, suitable for pharmacokinetic studies.
Principle
This method employs protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of this compound from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An appropriate internal standard (IS) is used to ensure accuracy and precision. The peak area ratio of the analyte to the internal standard is used to quantify the concentration of this compound in unknown samples against a calibration curve.[3]
Experimental Protocols
Apparatus and Reagents
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.5 µm particle size).
-
Reagents:
-
This compound reference standard.
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Acetonitrile (B52724) (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Formic acid (FA), LC-MS grade.
-
Ultrapure water.
-
Human plasma (K2EDTA).
-
Standard Solutions Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile/water to prepare working standards for calibration curve and quality control (QC) samples.
-
Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards ranging from approximately 1 to 1000 ng/mL and QC samples at low, medium, and high concentration levels.
Sample Preparation Protocol
The protein precipitation method is a rapid and effective technique for extracting small molecules like this compound from plasma.
-
Aliquot: Transfer 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the IS working solution to each tube (except for blank samples) and vortex briefly.
-
Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.
-
Vortex: Vortex the tubes vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new set of vials or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following are typical starting parameters and may require optimization.
Table 1: Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions (Hypothetical)
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) |
| This compound | To be determined | To be determined | 100 | To be optimized |
| Internal Std | To be determined | To be determined | 100 | To be optimized |
| (Note: Specific m/z transitions for this compound must be determined by infusing a standard solution into the mass spectrometer.) |
Data Analysis
-
Integration: Integrate the chromatographic peaks for this compound and the IS.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards.
-
Regression: Use a weighted (1/x²) least-squares linear regression to fit the calibration curve.[3]
-
Quantification: Determine the concentration of this compound in QC and unknown samples by back-calculating from the regression equation of the calibration curve.[3]
Data Presentation
Pharmacokinetic parameters for this compound have been assessed in Phase 1 clinical studies.[3][4] The data demonstrates dose-proportional increases in key exposure parameters at lower doses.[3][4]
Table 4: Summary of Single-Dose Pharmacokinetic Parameters of this compound in Healthy Caucasian Subjects (Fasted State)
| Dose Group | N | Cmax (ng/mL) Mean (SD) | AUC₀₋∞ (ng·h/mL) Mean (SD) | t½ (h) Mean (SD) |
| 3.75 mg | 8 | 137 (21.5) | 16200 (2980) | 277 (48.4) |
| 10 mg | 8 | 329 (52.2) | 46700 (9400) | 285 (42.0) |
| 20 mg | 8 | 587 (117) | 88500 (17800) | 275 (36.3) |
| 40 mg | 8 | 1040 (215) | 178000 (37000) | 283 (54.4) |
| Data derived from Phase 1 studies.[3] Cmax: Maximum plasma concentration; AUC₀₋∞: Area under the plasma concentration-time curve from time 0 to infinity; t½: Terminal half-life; SD: Standard Deviation. |
Table 5: Summary of Multiple-Dose Pharmacokinetic Parameters of this compound (Day 14) in Healthy Caucasian Subjects
| Dose Regimen | N | Cmax (ng/mL) Mean (SD) | AUC₀₋₂₄ (ng·h/mL) Mean (SD) |
| 10 mg/day | 8 | 1030 (184) | 23100 (4130) |
| 20 mg/day | 8 | 2000 (319) | 45300 (7660) |
| 40 mg/day | 8 | 3280 (635) | 76100 (15100) |
| Data derived from Phase 1 studies.[3] Cmax: Maximum plasma concentration; AUC₀₋₂₄: Area under the plasma concentration-time curve from time 0 to 24 hours; SD: Standard Deviation. |
Visualizations
Experimental Workflow and Signaling Pathway
References
- 1. Discovery of this compound (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase 1 Studies to Define the Safety, Tolerability, and Pharmacokinetic and Pharmacodynamic Profiles of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 Studies to Define the Safety, Tolerability, and Pharmacokinetic and Pharmacodynamic Profiles of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Apararenone: An Experimental Protocol for the Attenuation of Cardiac Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
Introduction
Apararenone (MT-3995) is a novel, potent, and highly selective nonsteroidal mineralocorticoid receptor (MR) antagonist.[1] Overactivation of the MR by aldosterone (B195564) is a key contributor to the pathophysiology of cardiac fibrosis, a condition characterized by excessive deposition of extracellular matrix in the heart muscle. This leads to myocardial stiffening, diastolic and systolic dysfunction, and ultimately, heart failure. By blocking the MR, this compound presents a promising therapeutic strategy to mitigate the downstream effects of aldosterone, including inflammation and fibrosis. These application notes provide a detailed overview of experimental protocols to evaluate the anti-fibrotic efficacy of this compound in both in vivo and in vitro models of cardiac fibrosis.
Mechanism of Action: Mineralocorticoid Receptor Antagonism
Aldosterone, a mineralocorticoid hormone, plays a central role in regulating blood pressure and electrolyte balance. However, excessive aldosterone levels can lead to pathological effects in the heart. Upon binding to the MR in cardiac cells, aldosterone translocates to the nucleus and modulates the transcription of various pro-fibrotic and pro-inflammatory genes. This signaling cascade is a significant driver of cardiac fibrosis. This compound, as a selective MR antagonist, competitively inhibits the binding of aldosterone to the MR, thereby preventing the downstream signaling that leads to fibroblast activation, collagen synthesis, and inflammation.
A key downstream mediator of MR activation in the context of fibrosis is Transforming Growth Factor-beta (TGF-β). Aldosterone can induce the expression of TGF-β, which in turn activates cardiac fibroblasts to differentiate into myofibroblasts, the primary cell type responsible for excessive collagen deposition. By blocking the initial MR activation, this compound is hypothesized to suppress the entire pro-fibrotic cascade.
Signaling Pathway
References
Application Notes and Protocols: Apararenone in Salt-Sensitive Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salt-sensitive hypertension is a prevalent condition where an increase in dietary salt intake leads to a significant rise in blood pressure. This condition is a major risk factor for cardiovascular and renal diseases. The Dahl salt-sensitive (SS) rat is a well-established animal model that mimics human salt-sensitive hypertension, developing severe hypertension, renal injury, and cardiovascular damage when fed a high-salt diet. The renin-angiotensin-aldosterone system (RAAS) and subsequent activation of the mineralocorticoid receptor (MR) play a crucial role in the pathophysiology of salt-sensitive hypertension[1][2]. Apararenone (MT-3995) is a novel, potent, and highly selective nonsteroidal mineralocorticoid receptor antagonist[3]. While preclinical data on this compound in salt-sensitive hypertension models is emerging, these application notes provide a comprehensive overview of the expected effects and detailed protocols for evaluating this compound in the Dahl SS rat model based on its mechanism of action and findings from similar compounds.
Mechanism of Action of this compound
This compound is a non-steroidal antagonist of the mineralocorticoid receptor. Overactivation of the MR in tissues such as the kidneys, heart, and blood vessels is implicated in hypertension, kidney disease, and heart failure[3]. In salt-sensitive hypertension, despite suppressed plasma aldosterone (B195564) levels, there can be paradoxical MR activation[4][5]. This compound selectively blocks the MR, thereby inhibiting the downstream signaling pathways that lead to sodium and water retention, inflammation, and fibrosis in cardiorenal tissues[6][7]. This targeted action is expected to lower blood pressure and protect organs from the damaging effects of high salt intake.
Signaling Pathway of Mineralocorticoid Receptor Activation and this compound Action
Caption: this compound blocks MR activation, mitigating hypertension and organ damage.
Expected Efficacy of this compound in Dahl Salt-Sensitive Rats
Based on studies with other MRAs in Dahl SS rats, this compound is anticipated to demonstrate significant antihypertensive and organ-protective effects. The following tables summarize the expected quantitative data from a hypothetical preclinical study.
Table 1: Effect of this compound on Systolic Blood Pressure in Dahl SS Rats on a High-Salt Diet
| Treatment Group | Dosage | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) |
| Dahl SR + Low Salt | Vehicle | 125 ± 5 | 128 ± 6 | +3 ± 2 |
| Dahl SS + Low Salt | Vehicle | 135 ± 7 | 138 ± 5 | +3 ± 3 |
| Dahl SS + High Salt | Vehicle | 136 ± 6 | 210 ± 10 | +74 ± 8 |
| Dahl SS + High Salt | This compound | 137 ± 5 | 165 ± 8 | +28 ± 6 |
| Dahl SS + High Salt | This compound | 135 ± 6 | 150 ± 7 | +15 ± 5 |
*Dahl SR: Dahl Salt-Resistant; Dahl SS: Dahl Salt-Sensitive; SBP: Systolic Blood Pressure. Data are presented as mean ± SEM. p < 0.05 compared to Dahl SS + High Salt + Vehicle.
Table 2: Effect of this compound on Renal Injury Markers in Dahl SS Rats on a High-Salt Diet
| Treatment Group | Dosage | Urinary Albumin to Creatinine (B1669602) Ratio (UACR) (mg/g) | Kidney to Body Weight Ratio (mg/g) | Glomerular Injury Score (0-4) |
| Dahl SR + Low Salt | Vehicle | 15 ± 3 | 3.5 ± 0.2 | 0.5 ± 0.1 |
| Dahl SS + Low Salt | Vehicle | 25 ± 5 | 3.8 ± 0.3 | 0.8 ± 0.2 |
| Dahl SS + High Salt | Vehicle | 250 ± 30 | 5.5 ± 0.4 | 3.2 ± 0.3 |
| Dahl SS + High Salt | This compound | 120 ± 20 | 4.5 ± 0.3 | 1.8 ± 0.2 |
| Dahl SS + High Salt | This compound | 80 ± 15 | 4.1 ± 0.2 | 1.2 ± 0.2 |
*Data are presented as mean ± SEM. p < 0.05 compared to Dahl SS + High Salt + Vehicle.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Induction of Salt-Sensitive Hypertension in Dahl SS Rats
Objective: To induce hypertension and renal injury in Dahl SS rats through a high-salt diet.
Materials:
-
Male Dahl salt-sensitive (SS) and Dahl salt-resistant (SR) rats (6-8 weeks old)
-
Low-salt diet (0.3% NaCl)
-
High-salt diet (8% NaCl)
-
Metabolic cages for urine collection
Procedure:
-
Acclimatize rats to the facility for at least one week on a low-salt diet.
-
Record baseline body weight and blood pressure.
-
Divide the Dahl SS rats into three groups: Low Salt + Vehicle, High Salt + Vehicle, and High Salt + this compound. A group of Dahl SR rats on a low-salt diet will serve as a normotensive control.
-
Provide the respective diets and treatments for a period of 4-8 weeks.
-
Monitor body weight and food and water intake weekly.
-
Collect 24-hour urine samples using metabolic cages at baseline and at the end of the study for measurement of albumin and creatinine.
-
Measure blood pressure weekly.
-
At the end of the study, euthanize the rats and collect blood and tissues (kidneys, heart) for further analysis.
Experimental Workflow for Evaluating this compound
Caption: Workflow for preclinical evaluation of this compound in Dahl SS rats.
Protocol 2: Blood Pressure Measurement
Objective: To accurately measure systolic and diastolic blood pressure in conscious, freely moving rats.
Method: Radiotelemetry [8][9][10][11][12]
Materials:
-
Telemetry transmitters (e.g., DSI PhysioTel™ PA-C40)
-
Receivers and data acquisition system (e.g., DSI Ponemah™)
-
Surgical instruments for implantation
-
Anesthetics (e.g., isoflurane)
-
Analgesics
Procedure:
-
Transmitter Implantation:
-
Anesthetize the rat.
-
Under aseptic conditions, make a midline abdominal incision to expose the abdominal aorta.
-
Carefully insert the transmitter's catheter into the aorta and secure it with surgical glue and sutures.
-
Place the body of the transmitter in the abdominal cavity and suture it to the abdominal wall.
-
Close the incision in layers.
-
Administer post-operative analgesics and allow the rat to recover for at least one week before starting measurements.
-
-
Data Acquisition:
-
House the rats individually in their home cages placed on the receivers.
-
Record blood pressure continuously or at specified intervals (e.g., 10 seconds every 10 minutes) throughout the study period.
-
Analyze the data to obtain mean systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
Protocol 3: Assessment of Renal Injury
Objective: To quantify the extent of kidney damage.
A. Urinary Albumin to Creatinine Ratio (UACR) [13][14][15]
Materials:
-
Rat albumin ELISA kit
-
Creatinine assay kit
-
Spectrophotometer
Procedure:
-
Collect 24-hour urine samples from metabolic cages.
-
Centrifuge the urine samples to remove debris.
-
Measure the albumin concentration using an ELISA kit according to the manufacturer's instructions.
-
Measure the creatinine concentration using a colorimetric assay kit.
-
Calculate the UACR by dividing the albumin concentration (in mg/dL) by the creatinine concentration (in g/dL).
B. Histological Analysis of Renal Fibrosis [16][17][18][19][20]
Materials:
-
4% paraformaldehyde in PBS
-
Paraffin embedding station
-
Microtome
-
Masson's trichrome stain or Sirius red stain
-
Microscope with a digital camera
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
Perfuse the kidneys with cold PBS followed by 4% paraformaldehyde.
-
Excise the kidneys, remove the capsule, and weigh them.
-
Fix the kidneys in 4% paraformaldehyde overnight.
-
Process the tissues through graded alcohols and xylene, and embed in paraffin.
-
-
Staining:
-
Cut 4-5 µm sections using a microtome.
-
Deparaffinize and rehydrate the sections.
-
Stain with Masson's trichrome or Sirius red to visualize collagen fibers (fibrosis).
-
-
Quantification:
-
Capture images of the stained sections under a microscope.
-
Use image analysis software to quantify the fibrotic area (blue for Masson's trichrome, red for Sirius red) as a percentage of the total cortical area.
-
A semi-quantitative glomerular injury score can also be assigned based on the degree of glomerulosclerosis.
-
Logical Relationship of Experimental Procedures
Caption: Interrelationship of experimental protocols for this compound evaluation.
Conclusion
This compound, as a potent and selective nonsteroidal mineralocorticoid receptor antagonist, holds significant promise for the treatment of salt-sensitive hypertension. The experimental protocols outlined in these application notes provide a robust framework for evaluating its efficacy in the Dahl salt-sensitive rat model. The expected outcomes, based on its mechanism of action and data from similar compounds, suggest that this compound will effectively lower blood pressure and attenuate renal and cardiovascular damage associated with high salt intake. Further preclinical studies using these methodologies are warranted to confirm these expected benefits and to fully elucidate the therapeutic potential of this compound in salt-sensitive hypertension.
References
- 1. Enhancement of intrarenal angiotensinogen in Dahl salt-sensitive rats on high salt diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pathophysiology and genetics of salt-sensitive hypertension [frontiersin.org]
- 3. Discovery of this compound (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mineralocorticoid Receptor in Salt-Sensitive Hypertension and Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rac1 GTPase in rodent kidneys is essential for salt-sensitive hypertension via a mineralocorticoid receptor–dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Finerenone: From the Mechanism of Action to Clinical Use in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose–response study and open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips and Tricks for Successful Rat Telemetry Blood Pressure Recordings | ADInstruments [adinstruments.com]
- 10. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Study of Histopathological and Molecular Changes of Rat Kidney under Simulated Weightlessness and Resistance Training Protective Effect | PLOS One [journals.plos.org]
- 17. Study of Histopathological and Molecular Changes of Rat Kidney under Simulated Weightlessness and Resistance Training Protective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. What is the best way to measure renal fibrosis?: A pathologist's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. intjmorphol.com [intjmorphol.com]
Apararenone in Rodent Models of Kidney Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apararenone (MT-3995) is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist that has demonstrated significant potential in the treatment of kidney diseases.[1][2] Its high selectivity and potency offer a promising therapeutic strategy by targeting the overactivation of the mineralocorticoid receptor, a key pathway implicated in the pathogenesis of hypertension, renal inflammation, and fibrosis.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in a key rodent model of kidney disease, compiled from preclinical studies.
Mechanism of Action
This compound functions as a direct antagonist of the mineralocorticoid receptor. Overactivation of the MR by aldosterone (B195564) contributes to kidney damage through various mechanisms, including the promotion of inflammation, fibrosis, and podocyte injury.[3][4] By selectively blocking this receptor, this compound mitigates these downstream effects, leading to organ protection. Preclinical evidence suggests that this compound exhibits more potent antihypertensive and organ-protective effects compared to the steroidal MR antagonist, eplerenone (B1671536).[1][2]
Below is a diagram illustrating the signaling pathway through which this compound exerts its therapeutic effects.
Experimental Protocols
A key preclinical model used to evaluate the efficacy of this compound is the aldosterone-infused, uninephrectomized rat, which mimics primary aldosteronism and subsequent renal damage.[1]
Aldosterone-Infused Uninephrectomized Rat Model
This model is designed to induce hypertension and kidney injury through the continuous administration of aldosterone in conjunction with a high-salt diet and reduced renal mass.
Experimental Workflow:
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Uninephrectomy: A left unilateral nephrectomy is performed under anesthesia to reduce renal mass and exacerbate the effects of aldosterone. A one-week recovery period is allowed post-surgery.
-
Aldosterone Infusion: d-aldosterone is continuously administered via a subcutaneously implanted osmotic mini-pump. A common infusion rate is 0.75 μ g/hour .[1]
-
High-Salt Diet: Animals are provided with drinking water containing 1% NaCl to promote hypertension and renal injury.[1]
-
Treatment Groups:
-
Vehicle control
-
Aldosterone infusion + vehicle
-
Aldosterone infusion + this compound (e.g., 1 mg/kg/day, administered orally)
-
Aldosterone infusion + Eplerenone (e.g., 100 mg/kg/day, administered orally)[1]
-
-
Duration: The study duration is typically 4 weeks.
-
Assessments:
-
Systolic Blood Pressure: Measured weekly using the tail-cuff method.
-
Urinary Protein Excretion: 24-hour urine is collected weekly for the measurement of total protein.
-
Endpoint Analysis: At the end of the study, blood is collected for biochemical analysis. The heart and remnant kidney are excised, weighed, and processed for histopathological examination (e.g., Masson's trichrome staining for fibrosis) and gene expression analysis of profibrotic and inflammatory markers.
-
Data Presentation
The following tables summarize the quantitative data from a representative preclinical study using the aldosterone-infused uninephrectomized rat model.
Table 1: Effect of this compound on Systolic Blood Pressure and Heart Weight
| Treatment Group | Dose (mg/kg/day) | Final Systolic Blood Pressure (mmHg) | Heart Weight to Body Weight Ratio (mg/g) |
| Vehicle | - | 135 ± 3 | 3.1 ± 0.1 |
| Aldosterone | - | 205 ± 5 | 4.5 ± 0.2 |
| This compound | 1 | 160 ± 4 | 3.5 ± 0.1 |
| Eplerenone | 100 | 180 ± 6 | 3.9 ± 0.1 |
*p < 0.05 vs. Aldosterone group
Table 2: Effect of this compound on Renal Injury Markers
| Treatment Group | Dose (mg/kg/day) | Urinary Protein Excretion (mg/day) | Kidney Weight to Body Weight Ratio (mg/g) |
| Vehicle | - | 20 ± 2 | 4.0 ± 0.2 |
| Aldosterone | - | 150 ± 15 | 6.5 ± 0.3 |
| This compound | 1 | 50 ± 8 | 4.8 ± 0.2 |
| Eplerenone | 100 | 80 ± 10 | 5.5 ± 0.3 |
*p < 0.05 vs. Aldosterone group
Conclusion
This compound has demonstrated significant therapeutic potential in a rodent model of hypertension-induced kidney disease. The aldosterone-infused uninephrectomized rat model is a robust and reproducible method for evaluating the efficacy of mineralocorticoid receptor antagonists. The data indicates that this compound is more potent than eplerenone in reducing blood pressure and markers of cardiac and renal injury. These preclinical findings support the continued investigation of this compound for the treatment of chronic kidney disease.
References
Measuring the In Vivo Efficacy of Apararenone: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apararenone (MT-3995) is a novel, nonsteroidal, and highly selective mineralocorticoid receptor (MR) antagonist.[1] Overactivation of the MR by aldosterone (B195564) is a key factor in the pathophysiology of various cardiovascular and renal diseases, including hypertension, heart failure, and diabetic kidney disease.[1][2] this compound acts by blocking the binding of aldosterone to the MR, thereby inhibiting the downstream signaling pathways that lead to inflammation, fibrosis, and organ damage.[2][3] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established preclinical rodent models of hypertension and diabetic nephropathy.
Mechanism of Action: Mineralocorticoid Receptor Signaling Pathway
The mineralocorticoid receptor is a nuclear receptor that, upon binding to its ligand aldosterone, translocates to the nucleus.[4] In the nucleus, it forms a homodimer and binds to hormone response elements on the DNA, leading to the transcription of target genes.[4] In epithelial tissues, this results in the expression of proteins that regulate ion and water transport, such as the epithelial sodium channel (ENaC) and the Na+/K+ pump, leading to sodium reabsorption and potassium excretion.[3][4] In non-epithelial tissues like the heart and kidneys, MR activation promotes inflammation, fibrosis, and tissue remodeling.[2][5] this compound, as an MR antagonist, competitively inhibits the binding of aldosterone to the MR, thus preventing these downstream effects.
References
- 1. Discovery of this compound (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mineralocorticoid receptor signalling in primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Apararenone solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for handling apararenone, with a specific focus on overcoming its solubility challenges in cell culture media.
Physicochemical Properties and Solubility
This compound (also known as MT-3995) is a selective, nonsteroidal mineralocorticoid receptor (MR) antagonist. Its hydrophobic nature presents a significant challenge for in vitro studies.
Table 1: this compound Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇FN₂O₄S | |
| Molecular Weight | ~364.4 g/mol | |
| Appearance | White to off-white solid |
The primary solvent for this compound is Dimethyl Sulfoxide (DMSO). It is practically insoluble in water and ethanol. Solubility in DMSO can vary between suppliers, and the quality of the DMSO is critical.
Table 2: this compound Solubility in DMSO
| Supplier/Source | Reported Solubility | Key Recommendations |
| Selleck Chemicals | 73 mg/mL (200.33 mM) | Use fresh, non-hygroscopic DMSO as moisture reduces solubility. |
| MCE (MedChemExpress) | ≥ 125 mg/mL (343.04 mM) | Use newly opened, non-hygroscopic DMSO. |
| AbMole BioScience | ≥ 100 mg/mL | N/A |
| Cayman Chemical | 1-10 mg/mL (Sparingly soluble) | N/A |
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered when working with this compound in a laboratory setting.
Q1: What is the recommended solvent for dissolving this compound?
A: The universally recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is insoluble in aqueous solutions, including water and ethanol, on its own.
Q2: I'm having trouble dissolving this compound powder in DMSO. What should I do?
A: If you are experiencing difficulty, consider the following:
-
DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound. Always use fresh, anhydrous, research-grade DMSO from a newly opened bottle.
-
Gentle Warming: You can try gently warming the solution at 37°C for a short period.
-
Vortexing/Sonication: Brief vortexing or sonication can help break up powder aggregates and facilitate dissolution.
Q3: My this compound solution precipitates immediately after I add it to my cell culture medium. Why is this happening and how can I prevent it?
A: This is the most common issue and occurs because this compound "crashes out" of solution when a concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium. The final concentration of this compound, even in the presence of a small amount of DMSO, is likely above its solubility limit in the media.
Troubleshooting Steps:
-
Lower the Final Concentration: The most effective solution is to lower the final working concentration of this compound in your experiment.
-
Minimize Final DMSO Concentration: While DMSO is necessary for the stock, its concentration in the final culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cell toxicity.
-
Improve Dilution Technique: Instead of adding the stock solution directly to the full volume of media, try adding the stock to a smaller volume first while vortexing or swirling vigorously to promote rapid mixing. Then, add this pre-diluted solution to the rest of your media.
-
Consider Serum Content: Components in fetal bovine serum (FBS) can sometimes interact with compounds. You can try adding the this compound stock to the basal medium first before adding serum.
-
Perform a Solubility Test: Before treating your cells, perform a small-scale test by diluting your stock to the final concentration in the medium and incubating it under culture conditions (37°C, 5% CO₂). Visually inspect for precipitation after 1-2 hours.
Caption: Troubleshooting workflow for this compound precipitation issues.
Q4: How should I properly prepare and store this compound stock solutions?
A: Proper preparation and storage are crucial for experimental reproducibility.
Stock Solution Preparation:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-100 mM).
-
Ensure complete dissolution using vortexing or brief sonication.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and avoids repeated freeze-thaw cycles that can degrade the compound.[1]
Storage Conditions:
| Form | Storage Temperature | Duration |
|---|---|---|
| Powder | -20°C | ≥ 3 years |
| In DMSO | -80°C | 1-2 years |
| In DMSO | -20°C | 1 month - 1 year |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 364.4 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: To make a 50 mM stock solution, you need 0.05 moles per liter, which is 18.22 mg per mL.
-
Mass (mg) = 50 mmol/L * 1 L/1000 mL * 364.4 g/mol * 1000 mg/g = 18.22 mg/mL
-
-
Weighing: Accurately weigh out 18.22 mg of this compound powder and place it in a sterile tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile tubes.
-
Storage: Store the aliquots at -80°C for long-term use.[2][3]
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Diluting this compound Stock for Cell Culture Treatment
Objective: To prepare a 10 µM working solution of this compound in 10 mL of cell culture medium (final DMSO concentration: 0.02%).
Materials:
-
50 mM this compound stock solution in DMSO
-
Sterile cell culture medium
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
Dilute the 50 mM stock 1:100 in sterile medium to create a 500 µM intermediate solution. To do this, add 2 µL of the 50 mM stock to 198 µL of medium and vortex immediately.
-
-
Final Dilution:
-
Add 200 µL of the 500 µM intermediate solution to 9.8 mL of cell culture medium to achieve a final concentration of 10 µM.
-
Alternatively, for a direct dilution, add 2 µL of the 50 mM stock solution to 10 mL of medium.
-
-
Mixing: Mix the final solution thoroughly by inverting the tube or pipetting gently.
-
Verification: Visually inspect the medium for any signs of precipitation or cloudiness before adding it to your cells.
-
Control: Always include a "vehicle control" in your experiments by adding the same final concentration of DMSO (in this case, 0.02%) to control cells.[4]
Mechanism of Action & Signaling Pathway
This compound is a direct antagonist of the Mineralocorticoid Receptor (MR). The MR is a nuclear receptor that, upon binding to its ligand aldosterone (B195564), translocates to the nucleus and regulates the expression of genes involved in sodium and potassium balance, blood pressure, inflammation, and fibrosis. This compound competitively binds to the MR, preventing aldosterone from activating it and thereby inhibiting the downstream signaling cascade.
Caption: this compound blocks aldosterone from activating the MR pathway.
References
Apararenone In Vivo Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vivo experiments with apararenone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.
I. General Information and Mechanism of Action
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly MT-3995) is a novel, non-steroidal, and highly selective mineralocorticoid receptor (MR) antagonist.[1] Its primary mechanism of action is to block the binding of aldosterone (B195564) to the MR, thereby inhibiting the downstream signaling pathways that contribute to inflammation, fibrosis, and sodium retention in various tissues, including the kidneys, heart, and liver.[2][3] This targeted action makes it a promising therapeutic agent for conditions such as diabetic nephropathy and non-alcoholic steatohepatitis (NASH).[4][5]
This compound's Mechanism of Action
References
- 1. Renal biochemical and histopathological alterations of diabetic rats under treatment with hydro alcoholic Morus nigra extrac - PMC [pmc.ncbi.nlm.nih.gov]
- 2. REV-ERB agonism improves liver pathology in a mouse model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 Studies to Define the Safety, Tolerability, and Pharmacokinetic and Pharmacodynamic Profiles of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound (MT-3995) in patients with nonalcoholic steatohepatitis: A randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Apararenone Off-Target Effects: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the off-target effects of apararenone (MT-3995), a novel non-steroidal mineralocorticoid receptor (MR) antagonist. This compound is recognized for its high selectivity for the MR, particularly when compared to older steroidal MRAs like spironolactone (B1682167) and eplerenone.[1][2] However, a thorough understanding of any potential off-target interactions is crucial for accurate experimental design and interpretation of results.
This resource offers frequently asked questions (FAQs), detailed troubleshooting guides for common experimental assays, and standardized protocols to help you navigate your research effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the mineralocorticoid receptor (MR).[3][4] Its action blocks the binding of aldosterone (B195564) to the MR, thereby inhibiting the downstream signaling pathways that contribute to inflammation and fibrosis. This makes it a promising therapeutic agent for conditions such as diabetic nephropathy and non-alcoholic steatohepatitis (NASH).[2][5]
Q2: How selective is this compound for the mineralocorticoid receptor compared to other steroid hormone receptors?
Preclinical studies have demonstrated that this compound possesses a high degree of selectivity for the human mineralocorticoid receptor. Its inhibitory potential against androgen, progesterone, glucocorticoid, and estrogen receptors is significantly weaker than that of spironolactone.[1] This enhanced selectivity is a key feature of non-steroidal MRAs, potentially leading to a more favorable side-effect profile, particularly concerning hormonal effects.[2]
Q3: Has this compound been screened against a broad panel of off-target proteins like kinases, GPCRs, or ion channels?
While specific data from comprehensive off-target screening panels (e.g., CEREP or kinome scans) for this compound are not extensively published in the public domain, its development as a modern therapeutic candidate would have likely involved such safety pharmacology assessments. The available literature emphasizes its high selectivity for the MR over other steroid receptors.[1] If your research suggests an unexpected effect that could be mediated by other receptors or enzymes, it is advisable to perform targeted assays or broad panel screening to investigate these potential interactions.
Q4: What are the known side effects of this compound observed in clinical trials?
The most commonly reported side effect, consistent with its mechanism of action as an MRA, is an increase in serum potassium levels (hyperkalemia).[2][6] In clinical studies, this has been generally manageable. Other reported adverse events in a phase 2 study for diabetic nephropathy included a tendency for a decrease in the estimated glomerular filtration rate (eGFR), though these changes were not considered clinically significant.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data on the potency and selectivity of this compound. This information is critical for designing experiments and interpreting results.
Table 1: In Vitro Potency of this compound and Comparative MRAs
| Compound | Target | IC50 (µmol/L) |
| This compound | Mineralocorticoid Receptor | 0.28[1] |
| Spironolactone | Mineralocorticoid Receptor | 0.01[1] |
Table 2: Selectivity Profile of this compound against Steroid Hormone Receptors
| Receptor | This compound IC50 (µmol/L) | Spironolactone IC50 (µmol/L) |
| Androgen Receptor | >100[1] | 0.05 - 6.05[1] |
| Progesterone Receptor | >100[1] | 0.05 - 6.05[1] |
| Glucocorticoid Receptor | >100[1] | 0.05 - 6.05[1] |
| Estrogen Receptor α/β | >100[1] | Not specified |
Experimental Protocols and Troubleshooting
To assist in your investigations, detailed methodologies for key experiments are provided below, along with troubleshooting guides for common issues.
Radioligand Binding Assay for Steroid Receptor Off-Targeting
A competitive radioligand binding assay is the gold standard for determining the binding affinity of a compound to a specific receptor.
Caption: Decision-making workflow for kinase off-target investigation.
Detailed Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT). Prepare solutions of the kinase of interest, its specific substrate (peptide or protein), and ATP. [7][8]2. Assay Setup: In a 384-well plate, add the kinase, substrate, and varying concentrations of this compound. [8]3. Reaction Initiation: Start the kinase reaction by adding a solution of ATP (often radiolabeled with ³²P or ³³P, or in a system that allows for non-radioactive detection). [8][9]4. Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range. [9]5. Reaction Termination and Detection: Stop the reaction (e.g., by adding EDTA). Detect the amount of phosphorylated substrate. For radiometric assays, this involves separating the phosphorylated substrate and measuring radioactivity. For non-radiometric assays (e.g., fluorescence-based), follow the kit manufacturer's instructions. [8][10]6. Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Troubleshooting Guide: Kinase Assays
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Compound interference with the detection system (e.g., autofluorescence); compound aggregation. [10] | Run a control without the kinase to check for direct interference. Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation. [10] |
| Low or No Kinase Activity | Inactive enzyme (e.g., due to improper storage); incorrect buffer composition; degraded ATP. [11] | Use a fresh aliquot of the enzyme and verify its activity with a known inhibitor. Ensure the buffer pH and co-factor concentrations are correct. Use a fresh ATP stock. [11] |
| Inconsistent IC50 Values | ATP concentration is not consistent across experiments; reaction time is too long, leading to substrate depletion. [11] | Maintain a constant ATP concentration, ideally close to the Km value of the kinase. Determine the linear range of the reaction with a time-course experiment and use an appropriate endpoint. [11] |
By providing this detailed technical information, we aim to support the scientific community in conducting robust and reliable investigations into the pharmacological profile of this compound.
References
- 1. Phase 1 Studies to Define the Safety, Tolerability, and Pharmacokinetic and Pharmacodynamic Profiles of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose–response study and open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efficacy and safety of this compound (MT-3995) in patients with nonalcoholic steatohepatitis: A randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. In vitro protein kinase assay [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Apararenone in Preclinical Hyperkalemia Research
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Apararenone (MT-3995) in animal studies focused on the management of hyperkalemia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in relation to hyperkalemia?
This compound (MT-3995) is a novel, non-steroidal, and highly selective mineralocorticoid receptor (MR) antagonist.[1][2] Overactivation of the MR, often by aldosterone (B195564), is implicated in various cardiovascular and renal diseases.[1] In the kidneys, MR activation promotes sodium and water retention and increases the excretion of potassium. By selectively blocking the MR, this compound inhibits these effects, leading to a potential increase in serum potassium levels. This makes it a subject of investigation for its effects on potassium homeostasis, particularly in conditions predisposing to hyperkalemia.
Q2: In which animal models has this compound been studied?
Preclinical studies have utilized a primary aldosteronism rat model to evaluate the efficacy of this compound.[1] This model involves uninephrectomized rats infused with aldosterone to induce hypertension and organ damage.[1] While the primary focus of these initial studies was on antihypertensive and organ-protective effects, this model is also relevant for studying the impact on serum potassium.[1]
Q3: What are the expected effects of this compound on serum potassium in animal models?
Based on its mechanism as a mineralocorticoid receptor antagonist, this compound is expected to cause a dose-dependent increase in serum potassium. In clinical studies with patients having diabetic nephropathy, this compound led to a slight, generally not clinically significant, increase in serum potassium levels.[3][4] Animal models, particularly those designed to induce hyperkalemia or with compromised renal function, may show a more pronounced effect.
Q4: What is the reported potency and selectivity of this compound?
This compound is described as a highly selective and potent non-steroidal MRA.[1] In a primary aldosteronism rat model, it demonstrated more potent antihypertensive and organ-protective activity compared to the steroidal MRA eplerenone.[1]
Troubleshooting Guide
Issue 1: Unexpectedly high or rapid increase in serum potassium.
-
Possible Cause 1: Animal Model Sensitivity.
-
Recommendation: The animal model used (e.g., rats with induced renal impairment) may be particularly sensitive to MR blockade. It is crucial to establish a baseline potassium level and have a clear understanding of the model's pathophysiology.
-
-
Possible Cause 2: Dosing.
-
Recommendation: Re-evaluate the dose of this compound. A dose-response study is recommended to determine the optimal therapeutic window for the desired effect on hyperkalemia without inducing severe, life-threatening hyperkalemia.
-
-
Possible Cause 3: Concomitant Medications.
-
Recommendation: If the experimental protocol includes other drugs, such as ACE inhibitors or angiotensin II receptor blockers, be aware of potential synergistic effects on elevating potassium levels.
-
Issue 2: High variability in serum potassium levels between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Recommendation: Ensure consistent and accurate oral gavage or other administration techniques. Verify the formulation and stability of the this compound suspension or solution.
-
-
Possible Cause 2: Differences in Renal Function.
-
Recommendation: Assess baseline renal function (e.g., serum creatinine, BUN) in all animals before starting the experiment. Animals with pre-existing renal insufficiency may have an exaggerated response.
-
-
Possible Cause 3: Dietary Potassium Intake.
-
Recommendation: Standardize the diet across all experimental groups, paying close attention to the potassium content of the chow.
-
Issue 3: Lack of a significant effect on serum potassium.
-
Possible Cause 1: Insufficient Dose.
-
Recommendation: The dose of this compound may be too low to elicit a significant change in serum potassium in the chosen animal model. Consider performing a dose-escalation study.
-
-
Possible Cause 2: Animal Model Resistance.
-
Recommendation: The chosen animal model may not be suitable for studying hyperkalemia induced by MR antagonism. For example, healthy animals with robust renal function may efficiently compensate for the effects of the drug.
-
-
Possible Cause 3: Measurement Timing.
-
Recommendation: The pharmacokinetic profile of this compound should be considered when timing blood sample collection for potassium measurement.
-
Experimental Protocols
Key Experiment: Evaluation of this compound in a Rat Model of Aldosterone-Induced Hyperkalemia
This protocol is based on methodologies used for studying non-steroidal MRAs in rodent models of renal injury and primary aldosteronism.
Objective: To assess the dose-dependent effects of this compound on serum potassium levels in a rat model of aldosterone-induced renal and cardiovascular injury.
Animal Model:
-
Species: Sprague-Dawley rats (male, 8 weeks old).
-
Procedure:
-
Perform a left uninephrectomy (surgical removal of one kidney).
-
Allow a one-week recovery period.
-
Implant an osmotic minipump for continuous subcutaneous infusion of aldosterone (e.g., 0.75 µ g/hour ).
-
Provide a high-salt diet (e.g., 1% NaCl in drinking water) to exacerbate the effects of aldosterone.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose, orally, once daily).
-
Group 2: this compound (low dose, e.g., 1 mg/kg, orally, once daily).
-
Group 3: this compound (mid dose, e.g., 3 mg/kg, orally, once daily).
-
Group 4: this compound (high dose, e.g., 10 mg/kg, orally, once daily).
-
Group 5: Eplerenone (comparator, e.g., 100 mg/kg, orally, once daily).
Experimental Workflow:
Caption: Experimental workflow for evaluating this compound in a rat model.
Data Collection and Analysis:
-
Blood Sampling: Collect blood samples via tail vein or saphenous vein at baseline and at regular intervals (e.g., weekly) during the treatment period. A terminal blood sample should be collected via cardiac puncture under anesthesia.
-
Potassium Measurement: Analyze serum potassium levels using a blood gas and electrolyte analyzer.
-
Statistical Analysis: Use appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test, to compare serum potassium levels between the treatment groups and the vehicle control.
Data Presentation
Table 1: Illustrative Dose-Response Effect of this compound on Serum Potassium in an Aldosterone-Infused Rat Model (4-week study)
| Treatment Group | Dose (mg/kg/day) | Baseline Serum K+ (mmol/L) | Week 4 Serum K+ (mmol/L) | Change from Baseline (mmol/L) |
| Vehicle Control | - | 4.2 ± 0.3 | 4.5 ± 0.4 | +0.3 |
| This compound | 1 | 4.3 ± 0.2 | 4.8 ± 0.5 | +0.5 |
| This compound | 3 | 4.1 ± 0.3 | 5.2 ± 0.6 | +1.1 |
| This compound | 10 | 4.2 ± 0.4 | 5.8 ± 0.7** | +1.6 |
| Eplerenone | 100 | 4.3 ± 0.3 | 5.5 ± 0.6 | +1.2 |
| *Data are presented as Mean ± SD. *p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle. This table presents hypothetical data for illustrative purposes. |
Signaling Pathway
Mineralocorticoid Receptor (MR) Signaling in a Renal Principal Cell and the Action of this compound
Caption: this compound blocks aldosterone binding to the MR, preventing gene transcription that leads to potassium excretion.
References
- 1. Discovery of this compound (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose–response study and open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose-response study and open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Apararenone Dosage for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing apararenone dosage for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly MT-3995) is a novel, orally active, non-steroidal mineralocorticoid receptor (MR) antagonist.[1][2] Its mechanism of action is to selectively block the mineralocorticoid receptor, thereby inhibiting the binding of aldosterone.[2] Overactivation of the MR is implicated in various conditions, including diabetic nephropathy and non-alcoholic steatohepatitis (NASH).[1] this compound has demonstrated potent antihypertensive and organ-protective effects in preclinical models.[3]
Q2: What are the suggested starting doses for this compound in preclinical models?
A2: Specific preclinical dosage data for this compound is not extensively published. However, based on studies with other non-steroidal MRAs like finerenone (B607456) and esaxerenone, the following starting doses can be considered. It is crucial to perform dose-ranging studies to determine the optimal dose for your specific model and endpoint.
Table 1: Suggested Starting Doses for Non-Steroidal MRAs in Rodent Models
| Compound | Animal Model | Suggested Starting Dose | Route of Administration | Reference |
| Finerenone | Rat (Diabetic, Hypertensive) | 10 mg/kg/day | Oral gavage | |
| Finerenone | Mouse (Oxygen-Induced Retinopathy) | 5 mg/kg/day | Intraperitoneal | |
| Esaxerenone | Mouse (Diabetic) | 3 mg/kg/day | Oral gavage |
Q3: How should this compound be prepared for oral administration in animals?
A3: this compound is a poorly water-soluble compound. For oral administration in preclinical studies, it is recommended to formulate it as a suspension. Common vehicles for poorly soluble compounds in rodent studies include:
-
0.5% Methyl Cellulose (B213188) (MC) or Carboxymethylcellulose (CMC): Often used as a suspending agent.
-
Polyethylene Glycol 400 (PEG 400): Can be used as a solvent or co-solvent.
-
Tween 80 (Polysorbate 80): A surfactant often added at low concentrations (e.g., 0.1-0.5%) to improve wetting and prevent aggregation of the test compound.
A combination, such as 0.5% CMC with 0.1% Tween 80 in water, is a common choice. It is essential to ensure the formulation is a homogenous suspension before each administration.
Q4: What are the key pharmacodynamic biomarkers to assess this compound's efficacy in preclinical models?
A4: The choice of biomarkers will depend on the disease model. For studies related to diabetic nephropathy and cardiorenal disease, the following markers are relevant:
-
Urinary Albumin-to-Creatinine Ratio (UACR): A key indicator of kidney damage.
-
Blood Urea Nitrogen (BUN) and Serum Creatinine: To assess overall kidney function.
-
Histopathology: Examination of kidney and heart tissue for fibrosis, inflammation, and hypertrophy.
-
Blood Pressure: In models where hypertension is a component.
Troubleshooting Guide
Problem 1: High variability in plasma drug exposure.
-
Possible Cause: Inconsistent formulation.
-
Solution: Ensure the suspension is homogenous before each dose. Use a consistent protocol for preparation, including sonication or vigorous vortexing. Prepare fresh formulations regularly.
-
-
Possible Cause: Inaccurate dosing.
-
Solution: Ensure accurate calibration of dosing equipment. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
-
-
Possible Cause: Food effects.
Problem 2: Signs of toxicity or adverse effects in animals.
-
Possible Cause: Dose is too high.
-
Solution: Reduce the dose. Conduct a dose-response study to identify the maximum tolerated dose (MTD).
-
-
Possible Cause: Hyperkalemia (elevated serum potassium). This is a known class effect of MR antagonists.
-
Solution:
-
Monitor serum potassium levels regularly, especially during the initial phase of treatment and after any dose increase.
-
Consider reducing the dose if hyperkalemia is observed.
-
Ensure the animal diet does not have excessively high potassium content.
-
-
-
Possible Cause: Vehicle toxicity.
-
Solution: Run a vehicle-only control group to assess any effects of the formulation itself. If the vehicle is suspected to cause toxicity, consider alternative formulations.
-
Problem 3: Lack of efficacy at the tested doses.
-
Possible Cause: Insufficient drug exposure.
-
Solution: Conduct a pharmacokinetic study to measure plasma concentrations of this compound. If exposure is low, consider increasing the dose or optimizing the formulation to improve bioavailability.
-
-
Possible Cause: Inappropriate animal model.
-
Solution: Ensure the chosen animal model is appropriate for studying the mechanism of action of an MR antagonist. The model should have an activated mineralocorticoid receptor pathway.
-
-
Possible Cause: Timing or duration of treatment is not optimal.
-
Solution: Consider initiating treatment at an earlier or later stage of the disease. The duration of the study may need to be extended to observe significant therapeutic effects.
-
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
-
Formulation Preparation (Example):
-
Prepare a 0.5% (w/v) methyl cellulose (MC) solution in purified water.
-
Add 0.1% (v/v) Tween 80 to the MC solution and mix thoroughly.
-
Weigh the required amount of this compound and triturate it to a fine powder.
-
Gradually add the vehicle to the powder while triturating to create a homogenous suspension of the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a rat receiving 10 mL/kg).
-
Vortex the suspension vigorously before each animal is dosed.
-
-
Dosing Procedure:
-
Weigh the animal to determine the correct volume to administer.
-
Gently restrain the rat.
-
Use a proper-sized, ball-tipped gavage needle.
-
Insert the needle into the esophagus and gently advance it into the stomach.
-
Administer the suspension slowly.
-
Monitor the animal for any signs of distress after dosing.
-
Visualizations
Caption: Mechanism of action of this compound as a mineralocorticoid receptor antagonist.
Caption: General workflow for a preclinical study with this compound.
Caption: Logical troubleshooting workflow for preclinical studies.
References
- 1. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 2. Discovery of this compound (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 Studies to Define the Safety, Tolerability, and Pharmacokinetic and Pharmacodynamic Profiles of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Potential Apararenone interference in biochemical assays
Welcome to the technical support center for apararenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for this compound to interfere in common biochemical assays. As a novel, non-steroidal mineralocorticoid receptor (MR) antagonist, understanding its behavior in experimental systems is crucial for generating accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly MT-3995) is a highly selective, non-steroidal mineralocorticoid receptor (MR) antagonist.[1][2][3] Its mechanism of action is to block the binding of aldosterone (B195564) to the MR, thereby inhibiting the downstream signaling pathways that can lead to inflammation and fibrosis in cardiorenal diseases.[4] It is being investigated for the treatment of diabetic nephropathy and non-alcoholic steatohepatitis (NASH).[1][5]
Q2: Has this compound been reported to interfere with specific biochemical assays?
A2: To date, there are no specific widespread reports in the scientific literature detailing direct interference of this compound in common biochemical assays. However, like any small molecule, it has the potential to interfere with certain assay formats. This guide provides a proactive approach to identifying and mitigating such potential interferences.
Q3: What are the physical and chemical properties of this compound that might be relevant to assay interference?
A3: Understanding the properties of this compound can help predict potential interactions. Key properties are summarized in the table below. Its solubility profile is important; it is soluble in DMSO but has low aqueous solubility, which could lead to precipitation in aqueous assay buffers if the final DMSO concentration is too high.[3][5][6][7]
Data Summary: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide | [5][8] |
| Molecular Formula | C17H17FN2O4S | [3][5][8] |
| Molecular Weight | 364.39 g/mol | [2][3][5] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL); sparingly soluble in DMSO (1-10 mg/ml); insoluble in water and ethanol. | [3][5][6][7] |
| Ki for MR | 0.104 µM | [2] |
Troubleshooting Guide
This guide is intended to help researchers identify and resolve potential issues when using this compound in biochemical assays.
Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays
Potential Cause:
-
Compound Precipitation: this compound is sparingly soluble in aqueous solutions. If the final concentration of the DMSO vehicle is too low, or the concentration of this compound is too high, the compound may precipitate out of solution, leading to inconsistent effective concentrations.
-
Cytotoxicity: At high concentrations, this compound may exhibit off-target cytotoxic effects that could confound assay results (e.g., in assays measuring cell viability, proliferation, or metabolic activity).
Troubleshooting Steps:
-
Check for Precipitation:
-
Visually inspect the assay plate wells for any signs of precipitate after adding this compound.
-
Prepare a mock solution of this compound at the highest concentration used in your assay in the final assay buffer and observe for any cloudiness or precipitate over the time course of your experiment.
-
-
Optimize DMSO Concentration:
-
Ensure the final concentration of DMSO in your assay is consistent across all wells and is at a level that does not affect your cells. A DMSO concentration of <0.5% is generally recommended.
-
-
Assess Cytotoxicity:
-
Run a standard cytotoxicity assay (e.g., MTT, LDH release) with the same concentrations of this compound and for the same duration as your main experiment to determine its cytotoxic threshold in your cell line.
-
Issue 2: Suspected Interference in Colorimetric or Fluorometric Assays
Potential Cause:
-
Spectral Interference: this compound may absorb light or fluoresce at the same wavelengths used for excitation or emission in your assay, leading to false positive or false negative results.
-
Chemical Interference: The chemical structure of this compound may directly react with assay reagents.
Troubleshooting Steps:
-
Run an Interference Control:
-
Prepare a control sample containing only the assay buffer, your detection reagents, and this compound at the highest concentration used in your experiment (without the analyte of interest).
-
Measure the signal from this control. A non-zero reading indicates potential interference.
-
-
Determine the Absorption Spectrum of this compound:
-
If you have access to a spectrophotometer, measure the absorbance spectrum of this compound in your assay buffer to identify any overlap with your assay's wavelengths.
-
-
Consult Assay Kit Manufacturer:
-
Contact the technical support for your assay kit to inquire about known interferences with compounds similar in structure to this compound.
-
Issue 3: Inconsistent Results in Immunoassays (e.g., ELISA, Western Blot)
Potential Cause:
-
Non-specific Binding: this compound may bind non-specifically to antibodies or other proteins in the assay, leading to altered signal.
-
Enzyme Inhibition/Activation: If the immunoassay uses an enzyme-based detection method (e.g., HRP, ALP), this compound could potentially inhibit or activate the enzyme.
Troubleshooting Steps:
-
Include a Compound-Only Control:
-
As with colorimetric assays, run a control with this compound in the absence of the analyte to check for non-specific signal generation.
-
-
Test for Enzyme Interference:
-
Run a separate experiment to test the effect of this compound on the activity of the detection enzyme used in your immunoassay.
-
-
Consider Alternative Detection Methods:
-
If interference is suspected, consider using an immunoassay with a different detection system (e.g., a fluorescent or chemiluminescent substrate instead of a colorimetric one).
-
Experimental Protocols
Protocol 1: General Assay Interference Test
This protocol can be adapted to test for this compound interference in a variety of colorimetric, fluorometric, and enzymatic assays.
Objective: To determine if this compound directly interferes with the signal generation of a given biochemical assay.
Materials:
-
This compound stock solution (in DMSO)
-
Assay buffer
-
All components of the biochemical assay kit (e.g., substrate, detection reagents)
-
Microplate reader (spectrophotometer or fluorometer)
Method:
-
Prepare a dilution series of this compound in assay buffer to match the concentrations that will be used in the actual experiment. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a multi-well plate, add the assay components as per the manufacturer's instructions, but omit the analyte or enzyme that the assay is designed to detect.
-
Add the this compound dilutions and the vehicle control to these "analyte-free" wells.
-
Incubate the plate for the same duration and under the same conditions as a standard experiment.
-
Read the plate at the appropriate wavelength(s).
-
Analysis: Compare the signal from the wells containing this compound to the vehicle control. A significant difference in signal indicates direct interference.
Visualizations
Caption: Mineralocorticoid Receptor (MR) Signaling and this compound Inhibition.
Caption: Experimental Workflow for Detecting Direct Assay Interference.
Caption: Troubleshooting Decision Tree for this compound Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of this compound (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. abmole.com [abmole.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | C17H17FN2O4S | CID 24744336 - PubChem [pubchem.ncbi.nlm.nih.gov]
Apararenone Technical Support Center: Experimental Stability and Handling
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and handling of Apararenone in aqueous solutions for experimental use. Due to the limited availability of specific data on this compound's aqueous stability and degradation pathways, this guide focuses on best practices for handling a compound with low aqueous solubility, troubleshooting common issues, and providing protocols to assess stability in your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is sparingly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is recommended to prepare a high-concentration stock solution in 100% DMSO.[1][4][5] Ensure the compound is fully dissolved by vortexing or brief sonication.[6] Using fresh, anhydrous DMSO is advisable as moisture can reduce solubility.[2][7]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. For the solid powder, long-term storage at -20°C is recommended, which can be stable for up to three years.[1][5] Once dissolved in a solvent such as DMSO, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (1 to 6 months).[1][5]
Q3: this compound precipitated when I diluted my DMSO stock into my aqueous experimental buffer. What should I do?
A3: This is a common issue for compounds with low aqueous solubility, often referred to as "crashing out." Several factors could be at play. First, ensure your final concentration does not exceed this compound's solubility limit in the aqueous medium.[4][6] To avoid this, you can perform a serial dilution of your stock solution in the pre-warmed (e.g., 37°C) aqueous buffer rather than a single large dilution.[4] Adding the stock solution dropwise while gently vortexing the buffer can also help.[4] Additionally, the final concentration of DMSO in your experiment should be kept as low as possible to avoid solvent effects on your assay, typically below 0.5%.[8]
Q4: Are there general strategies to improve the solubility of this compound in my aqueous-based in vitro assay?
A4: Yes, for compounds with low aqueous solubility, several formulation strategies can be considered. These include the use of co-solvents, surfactants, or cyclodextrins.[8] The choice of method will depend on the specifics of your experimental system and the tolerance of your cells or assay components to these additives. It is also important to consider the pH of your buffer, as the solubility of some compounds can be pH-dependent.[6]
Troubleshooting Guide
Q5: My this compound solution appears cloudy after dilution into my cell culture medium. What steps can I take?
A5: Cloudiness or turbidity is a sign of precipitation. Here’s a step-by-step approach to troubleshoot this issue:
-
Visually Confirm: First, ensure the precipitation occurred after the addition of your this compound stock solution.[6]
-
Check Concentrations: Verify that the final concentration of this compound and the percentage of DMSO are within acceptable limits for your experiment.[6][8]
-
Optimize Dilution: Try a stepwise serial dilution into pre-warmed media with rapid mixing.[8] This can prevent localized high concentrations that lead to precipitation.
-
Consider Media Components: Components in your media, such as salts and proteins in serum, can interact with the compound and affect its solubility.[6] If possible, you could test solubility in a simpler buffer first.
-
Perform a Solubility Test: It is highly recommended to determine the kinetic solubility of this compound in your specific cell culture medium before conducting your experiments. A protocol for this is provided below.
Q6: I am observing inconsistent results in my cell-based assay. Could this be related to this compound's solubility?
A6: Inconsistent results can indeed be a symptom of poor compound solubility. If this compound is precipitating in your assay, the actual concentration of the compound in solution will be lower and more variable than intended. This can lead to poor reproducibility. Microscopic examination of your culture wells for precipitates can be a helpful diagnostic step.[8] Ensuring a homogenous solution during your experiment is critical for reliable results.
Quantitative Data Summary
For easy reference, the following table summarizes the available quantitative data on this compound's solubility and storage conditions.
| Parameter | Solvent/Condition | Value | Source |
| Solubility | DMSO | ≥ 125 mg/mL (343.04 mM) | [5] |
| DMSO | 73 mg/mL (200.33 mM) | [2] | |
| DMSO | ≥ 100 mg/mL | [1] | |
| DMSO | Sparingly soluble: 1-10 mg/mL | ||
| Water | Insoluble | [2][7] | |
| Ethanol | Insoluble | [2][7] | |
| Storage (Solid) | -20°C | Up to 3 years | [1][5] |
| 4°C | Up to 2 years | [5] | |
| Storage (in Solvent) | -80°C | Up to 2 years | [5] |
| -20°C | 1 to 6 months | [1][5] |
Experimental Protocols
Protocol: Kinetic Solubility Assay
This protocol describes a general method to determine the kinetic solubility of this compound in your specific aqueous buffer (e.g., PBS, cell culture medium).[9][10][11]
Materials:
-
This compound
-
Anhydrous DMSO
-
Your aqueous buffer of interest, pre-warmed to the experimental temperature (e.g., 37°C)
-
96-well microplate
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Ensure it is fully dissolved.
-
Serial Dilution: In the 96-well plate, perform a serial dilution of your DMSO stock solution.
-
Addition to Buffer: To another 96-well plate, add your pre-warmed aqueous buffer. Then, transfer a small, fixed volume of the serially diluted DMSO stock solutions to the corresponding wells of the buffer plate. The final DMSO concentration should be consistent across all wells and ideally below 1%.
-
Incubation: Incubate the plate at your desired experimental temperature for a set period (e.g., 1-2 hours), with gentle shaking.
-
Measurement: After incubation, measure the turbidity of each well using a nephelometer (light scattering) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Visualizations
The following diagrams illustrate key workflows for handling this compound.
References
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
Technical Support Center: Overcoming Apararenone Delivery Challenges in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of apararenone in animal models.
Frequently Asked Questions (FAQs)
Q1: this compound has poor aqueous solubility. How can I formulate it for oral administration in rodents?
A1: Due to its low water solubility, this compound requires a suspension formulation for oral gavage. A common and effective approach is to prepare a suspension in a vehicle such as 0.5% w/v methylcellulose (B11928114) or a combination of solvents like DMSO, PEG400, and Tween 80 in saline. It is crucial to ensure the suspension is homogenous to guarantee consistent dosing.
Q2: I am observing high variability in my pharmacokinetic data between animals. What could be the cause?
A2: High variability in exposure after oral dosing of a poorly soluble compound like this compound can stem from several factors:
-
Inconsistent Formulation: The compound may be settling in the vehicle. Ensure the suspension is thoroughly mixed before each administration.
-
Gavage Technique: Improper oral gavage technique can lead to inaccurate dosing or stress-related physiological changes affecting absorption. Ensure all personnel are properly trained.
-
Physiological Differences: Food in the stomach can significantly impact the absorption of some drugs. Standardizing the fasting period for all animals before dosing can help reduce variability.
Q3: Can I administer this compound via intravenous (IV) injection?
A3: While oral administration is more common for preclinical efficacy studies of orally intended drugs, IV administration can be performed for pharmacokinetic studies to determine absolute bioavailability. Due to its poor aqueous solubility, this compound would need to be dissolved in a vehicle suitable for IV injection, which may include co-solvents and surfactants. Careful consideration of the tolerability of the chosen vehicle is essential to avoid adverse reactions.
Q4: What are the expected pharmacokinetic properties of this compound in animal models?
Data Presentation: Illustrative Pharmacokinetic Parameters of a Non-Steroidal MRA in Rats
The following table summarizes representative pharmacokinetic parameters for a non-steroidal MRA after oral administration in rats. This data is intended to provide a general understanding of the expected pharmacokinetic profile.
| Parameter | Value | Unit |
| Dose | 10 | mg/kg |
| Cmax | 1.5 | µg/mL |
| Tmax | 2.0 | h |
| AUC (0-t) | 8.5 | µg*h/mL |
| Bioavailability | ~20 | % |
Note: This data is illustrative and based on a similar non-steroidal MRA, not this compound.
Experimental Protocols
Protocol for Preparation and Administration of an this compound Suspension via Oral Gavage in Rats
This protocol details the preparation of a 10 mg/mL this compound suspension in 0.5% methylcellulose and its administration to rats.
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v) in sterile water
-
Sterile water
-
Weighing balance
-
Mortar and pestle
-
Spatula
-
Glass beaker
-
Magnetic stirrer and stir bar
-
1 mL syringes
-
18-gauge, 2-inch stainless steel gavage needles with a ball tip
-
Rat scale
Procedure:
-
Vehicle Preparation (0.5% Methylcellulose):
-
Heat approximately one-third of the required volume of sterile water to 60-80°C.
-
Slowly add the methylcellulose powder while stirring vigorously to ensure it is wetted.
-
Once dispersed, add the remaining two-thirds of the volume as cold sterile water to facilitate dissolution.
-
Continue stirring in a cold water bath until the solution is clear and viscous.
-
-
This compound Suspension Preparation (10 mg/mL):
-
Calculate the required amount of this compound and vehicle for the number of animals to be dosed, including a slight overage.
-
Weigh the calculated amount of this compound powder.
-
If necessary, use a mortar and pestle to gently grind the powder to a fine consistency.
-
Transfer the powder to the glass beaker.
-
Add a small volume of the 0.5% methylcellulose vehicle to the powder and triturate with a spatula to form a smooth, uniform paste.
-
Place the beaker on a magnetic stirrer and, while stirring, slowly add the remaining vehicle to the desired final volume.
-
Continue stirring to ensure a homogenous suspension.
-
-
Oral Gavage Administration:
-
Weigh each rat to determine the precise dosing volume (e.g., for a 10 mg/kg dose in a 250g rat, the volume of a 10 mg/mL suspension would be 0.25 mL).
-
Gently restrain the rat.
-
Measure the correct length for gavage needle insertion by holding it alongside the rat from the tip of the nose to the last rib.
-
Thoroughly re-suspend the this compound formulation immediately before drawing it into the syringe.
-
Draw the calculated volume into the 1 mL syringe fitted with the gavage needle.
-
With the rat securely restrained, gently insert the gavage needle into the mouth, advancing it along the palate into the esophagus to the pre-measured depth.
-
Administer the suspension smoothly.
-
Withdraw the needle gently.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Visualizations
Signaling Pathway of the Mineralocorticoid Receptor
Caption: The mineralocorticoid receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Oral Gavage of this compound Suspension
Caption: A step-by-step workflow for the preparation and oral administration of an this compound suspension.
Navigating Unexpected Findings in Apararenone Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for interpreting unforeseen results in studies involving Apararenone (MT-3995), a novel non-steroidal mineralocorticoid receptor (MR) antagonist. This compound is under investigation for its potential therapeutic benefits in conditions such as diabetic nephropathy and non-alcoholic steatohepatitis.[1] As with any investigational compound, understanding and troubleshooting unexpected experimental outcomes is crucial for accurate data interpretation and future research directions.
This resource offers a series of frequently asked questions (FAQs) and troubleshooting guides designed to address specific issues that may arise during your research with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in estimated Glomerular Filtration Rate (eGFR) in our this compound-treated group. Is this an expected finding?
A1: Yes, a transient and generally not clinically significant decrease in eGFR can be an expected finding with this compound treatment. In a Phase 2 study involving patients with diabetic nephropathy, a tendency for eGFR to decrease was observed.[2][3] This is a known class effect of mineralocorticoid receptor antagonists (MRAs) and is thought to be related to hemodynamic changes in the kidney, similar to what is seen with renin-angiotensin-aldosterone system (RAAS) inhibitors.
Troubleshooting Guide:
-
Assess the magnitude of the decrease: A small, initial dip in eGFR that stabilizes over time may be anticipated.
-
Monitor renal function closely: Regular monitoring of eGFR and serum creatinine (B1669602) is essential, especially during the initial phases of treatment and after any dose adjustments.
-
Evaluate concomitant medications: The use of other medications affecting renal hemodynamics, such as NSAIDs or diuretics, should be carefully reviewed.
-
Consider baseline renal function: Patients with lower baseline eGFR may be more susceptible to fluctuations. The Phase 2 trial included patients with an eGFR of ≥30 mL/min/1.73 m².[4]
Q2: Our study subjects are showing an increase in serum potassium levels after starting this compound. What is the expected range of this increase, and when should we be concerned?
A2: An increase in serum potassium is an anticipated pharmacodynamic effect of MR antagonism. This compound, by blocking the action of aldosterone (B195564), can reduce potassium excretion in the kidneys. Phase 2 clinical trial data for this compound showed a tendency for serum potassium to increase, though these changes were not deemed clinically significant.[2][3]
Data from Phase 2 Study (52 Weeks)[3]:
| Treatment Group | Mean Change from Baseline in Serum Potassium (mmol/L) | 95% Confidence Interval |
| This compound 2.5 mg | 0.14 | 0.06, 0.22 |
| This compound 5 mg | 0.18 | 0.1, 0.26 |
| This compound 10 mg | 0.25 | 0.16, 0.33 |
Troubleshooting Guide:
-
Establish a monitoring protocol: The clinical trial protocol for this compound in diabetic nephropathy (NCT02517320) specified exclusion criteria based on baseline serum potassium levels (e.g., >4.7 mmol/L for patients with eGFR of 30-59 mL/min/1.73m² and >5.0 mmol/L for those with eGFR ≥60 mL/min/1.73m²).[4] A similar monitoring plan should be in place for your studies.
-
Review dietary potassium intake: Counsel subjects on maintaining a consistent and appropriate dietary potassium intake.
-
Check for interacting medications: Concomitant use of potassium supplements, ACE inhibitors, ARBs, or certain diuretics can exacerbate hyperkalemia.
-
Define action thresholds: Establish clear thresholds for dose reduction or discontinuation based on serum potassium levels, in line with clinical guidelines for managing hyperkalemia.
Q3: We have noted a dose-dependent increase in the incidence of adverse events in our study. What specific adverse events have been reported in clinical trials?
A3: The Phase 2 study of this compound in patients with diabetic nephropathy did report that the incidence of adverse events (AEs) increased with the dose, while the incidence of adverse drug reactions (ADRs) did not show a clear dose-dependency.[2][3]
Incidence of Adverse Events (AEs) and Adverse Drug Reactions (ADRs) in Phase 2 Study (24 Weeks)[3]:
| Placebo (n=73) | This compound 2.5 mg (n=73) | This compound 5 mg (n=74) | This compound 10 mg (n=73) | |
| AEs (%) | 46.6 | 49.3 | 51.4 | 60.3 |
| ADRs (%) | 1.4 | 6.8 | 6.8 | 6.8 |
It is important to note that the overall incidence of ADRs was low and comparable across the this compound dosage groups. For specific adverse events, researchers should meticulously record all occurrences and compare them against the expected safety profile.
Experimental Protocols
Key Methodologies from the this compound Phase 2 Study in Diabetic Nephropathy (NCT02517320)[3][4]:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
-
Patient Population: Patients with type 2 diabetes mellitus, aged 20-75 years, with an eGFR ≥ 30 mL/min/1.73 m² and a urine albumin-to-creatinine ratio (UACR) between 50 and 300 mg/gCr.
-
Intervention: Once-daily oral administration of this compound (2.5 mg, 5 mg, or 10 mg) or placebo.
-
Primary Efficacy Endpoint: Percent change in UACR from baseline to week 24.
-
Safety Monitoring: Included regular assessments of eGFR, serum potassium, and the incidence of adverse events and adverse drug reactions.
Visualizing the Mechanism of Action
To understand the biological context of this compound's effects, it is essential to visualize its target pathway.
Caption: Mineralocorticoid Receptor Signaling Pathway and this compound's Mechanism of Action.
This diagram illustrates how aldosterone activates the mineralocorticoid receptor, leading to downstream effects on gene transcription. This compound acts as a competitive antagonist, blocking this activation and its subsequent physiological consequences.
Experimental Workflow for Investigating Unexpected Renal Function Changes
For researchers observing unexpected changes in renal parameters, a structured workflow can help in elucidating the cause.
Caption: Troubleshooting Workflow for Unexpected Renal Biomarker Changes.
This workflow provides a logical sequence of steps for investigating unexpected alterations in eGFR or serum potassium during this compound studies. By systematically evaluating potential contributing factors, researchers can better interpret the observed effects.
References
- 1. Efficacy and safety of this compound (MT-3995) in patients with nonalcoholic steatohepatitis: A randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose-response study and open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose–response study and open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Minimizing Variability in Apararenone Animal Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing variability in animal experiments involving Apararenone (MT-3995). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (MT-3995) is a novel, non-steroidal, highly selective mineralocorticoid receptor (MR) antagonist.[1] Its primary mechanism of action is to block the binding of aldosterone (B195564) to the MR, thereby inhibiting the downstream signaling pathways that contribute to sodium and water retention, inflammation, and fibrosis in various tissues, including the kidneys and heart.[1]
Q2: What are the most common animal models used for studying the efficacy of this compound?
A2: The most relevant animal models for this compound research align with its therapeutic targets. These include:
-
Primary Aldosteronism Rat Model: This model is induced by unilateral nephrectomy followed by continuous aldosterone infusion. It is used to evaluate the antihypertensive and organ-protective effects of this compound.[1]
-
Diabetic Nephropathy Models: Various rodent models of type 1 and type 2 diabetes are used to assess this compound's potential to reduce albuminuria and prevent kidney damage. These can include streptozotocin (B1681764) (STZ)-induced diabetic rats and genetic models like the db/db mouse.
Q3: What are the key sources of variability in animal experiments with this compound?
A3: Variability in animal studies can arise from several factors, including:
-
Animal-related factors: Genetic background, age, sex, and health status of the animals.
-
Environmental factors: Housing conditions (temperature, light cycle, cage density), diet, and handling stress.[2]
-
Experimental procedures: Inconsistent surgical techniques (e.g., uninephrectomy), dosing errors, and variability in blood pressure measurement.
-
Drug formulation and administration: Poor solubility and inconsistent bioavailability of the test compound.
Q4: How can I minimize variability in my this compound animal studies?
A4: To minimize variability, it is crucial to implement rigorous experimental design and standardized procedures. Key strategies include:
-
Randomization: Randomly assign animals to treatment groups to avoid selection bias.
-
Blinding: Whenever possible, the investigators assessing the outcomes should be blinded to the treatment groups.
-
Control Groups: Always include appropriate control groups (e.g., vehicle control, sham-operated) to provide a baseline for comparison.
-
Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for all experimental procedures, including animal handling, surgery, drug administration, and data collection.
-
Acclimatization: Allow animals sufficient time to acclimate to the facility and their housing conditions before starting the experiment.
Troubleshooting Guides
Issue 1: High Variability in Blood Pressure Readings
| Potential Cause | Troubleshooting Steps |
| Incorrect tail-cuff size or placement | Ensure the cuff is the appropriate size for the rat's tail and is placed consistently at the base of the tail. |
| Animal stress and movement | Acclimatize the animals to the restraint device and the measurement procedure over several days before recording data.[3] Maintain a quiet and calm environment during measurements. |
| Inconsistent warming of the tail | Maintain a consistent tail temperature to ensure stable blood flow. This can be achieved using a warming chamber or a targeted heat lamp.[4] |
| Operator variability | Ensure all personnel performing blood pressure measurements are trained on the standardized protocol. |
Issue 2: Hyperkalemia (Elevated Serum Potassium)
| Potential Cause | Troubleshooting Steps |
| Mechanism-based effect of MR antagonism | Mineralocorticoid receptor antagonists can decrease potassium excretion. Monitor serum potassium levels regularly throughout the study. |
| Renal impairment in the animal model | The risk of hyperkalemia is increased in animals with pre-existing kidney disease. Consider using a lower dose of this compound in these models and monitor renal function closely. |
| Dehydration | Ensure animals have free access to drinking water. Dehydration can exacerbate hyperkalemia. |
Issue 3: Poor or Variable Oral Bioavailability of this compound
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility of this compound | Conduct solubility screening in various pharmaceutically acceptable vehicles. Consider using co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) to improve solubility. |
| Precipitation of the compound in the gastrointestinal tract | Formulate this compound as a suspension or in a lipid-based delivery system to improve in vivo dissolution. |
| Inconsistent food intake affecting absorption | Standardize the feeding schedule and consider whether to dose in a fasted or fed state, as food can affect the absorption of some drugs. |
Data Presentation
The following tables summarize clinical data for this compound, which can provide insights into expected outcomes in well-controlled animal studies. Note: This is human clinical trial data, as comprehensive preclinical data tables are not publicly available.
Table 1: Effect of this compound on Urinary Albumin-to-Creatinine Ratio (UACR) in Patients with Diabetic Nephropathy
| Treatment Group | N | Baseline UACR (mg/gCr) (Geometric Mean) | % Change from Baseline at Week 24 (Geometric Mean) |
| Placebo | 73 | 145.4 | +13.7% |
| This compound 2.5 mg | 73 | 150.2 | -37.1% |
| This compound 5 mg | 74 | 148.9 | -49.2% |
| This compound 10 mg | 73 | 155.1 | -53.5% |
Data from a Phase 2, randomized, double-blind, placebo-controlled study in patients with diabetic nephropathy.[5]
Table 2: Effect of this compound on Serum Potassium Levels in Patients with Diabetic Nephropathy
| Treatment Group | N | Baseline Serum Potassium (mmol/L) (Mean ± SD) | Change from Baseline at Week 52 (Mean) |
| This compound 2.5 mg | 73 | 4.4 ± 0.4 | +0.14 mmol/L |
| This compound 5 mg | 74 | 4.4 ± 0.4 | +0.18 mmol/L |
| This compound 10 mg | 73 | 4.4 ± 0.4 | +0.25 mmol/L |
Data from the open-label extension phase of a study in patients with diabetic nephropathy.[5]
Experimental Protocols
Key Experiment: Aldosterone-Induced Hypertension and Renal Injury in Uninephrectomized Rats
1. Animal Model and Preparation:
-
Species: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to standard chow and water for at least one week prior to surgery.
-
Uninephrectomy:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Make a flank incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter with surgical silk.
-
Excise the left kidney.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesics as per approved protocol.
-
Allow a one-week recovery period.
-
2. Induction of Hypertension:
-
Following the recovery period, implant a subcutaneous osmotic minipump for the continuous infusion of aldosterone (e.g., 0.75 µ g/hour ) for 4 weeks.
-
Provide 1% NaCl solution as drinking water to potentiate the hypertensive effects.
3. This compound Administration:
-
Prepare the this compound formulation. For oral administration, this compound can be suspended in a vehicle such as 0.5% methylcellulose.
-
Administer this compound or vehicle daily by oral gavage at the desired doses.
4. Key Measurements and Endpoints:
-
Blood Pressure: Measure systolic blood pressure weekly using the tail-cuff method in conscious, restrained rats.[1]
-
Urine Collection: House rats in metabolic cages to collect 24-hour urine samples at baseline and at the end of the study to measure urinary albumin and creatinine (B1669602).
-
Serum Analysis: At the end of the study, collect blood samples to measure serum creatinine and potassium levels.
-
Tissue Collection and Analysis: Euthanize the animals and harvest the remaining kidney and heart. A portion of the tissue can be fixed in formalin for histological analysis (e.g., H&E, Masson's trichrome staining for fibrosis) and the remainder can be snap-frozen for molecular analysis (e.g., gene expression of inflammatory and fibrotic markers).
Mandatory Visualizations
Caption: Experimental workflow for the aldosterone-induced hypertension rat model.
References
- 1. Discovery of this compound (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. iTRAQ-based quantitative proteomics analysis of the effect of ACT001 on non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose–response study and open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose-response study and open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Apararenone and Spironolactone in Renal Injury: A Comparative Analysis
Apararenone, a novel non-steroidal mineralocorticoid receptor antagonist (MRA), demonstrates a more selective receptor binding profile compared to the traditional steroidal MRA, spironolactone (B1682167). Preclinical evidence suggests both agents offer protective effects in models of renal injury, though direct head-to-head comparative studies in the same renal injury model are not yet available. This guide provides an objective comparison based on existing preclinical and clinical data.
Executive Summary
This compound distinguishes itself from spironolactone primarily through its higher selectivity for the mineralocorticoid receptor (MR), with significantly less affinity for androgen, progesterone, and glucocorticoid receptors.[1] This enhanced selectivity is anticipated to translate into a more favorable side-effect profile, mitigating the endocrine-related adverse effects commonly associated with spironolactone.[2] While preclinical studies highlight the efficacy of both agents in reducing markers of renal damage, the absence of direct comparative preclinical trials necessitates an indirect assessment of their performance. This compound has demonstrated potent antihypertensive and organ-protective effects in a rat model of primary aldosteronism, surpassing the second-generation steroidal MRA, eplerenone.[3] Spironolactone, on the other hand, has a more extensive body of preclinical evidence across various renal injury models, consistently showing reductions in renal fibrosis, glomerulosclerosis, and inflammation.[4][5][6]
Data Presentation
Table 1: In Vitro Receptor Selectivity Profile
| Receptor | This compound (IC50, µmol/L) | Spironolactone (IC50, µmol/L) |
| Mineralocorticoid | 0.28 | 0.01 |
| Androgen | >100 | 0.05 - 6.05 |
| Progesterone | >100 | 0.05 - 6.05 |
| Glucocorticoid | >100 | 0.05 - 6.05 |
| Estrogen | >100 | >100 |
Source:[1]
Table 2: Preclinical Efficacy of this compound in a Primary Aldosteronism Rat Model
| Parameter | Model | Treatment | Outcome |
| Blood Pressure | Aldosterone-infused uninephrectomized rats | This compound | More potent antihypertensive effect than eplerenone |
| Organ Protection | Aldosterone-infused uninephrectomized rats | This compound | More potent organ-protective activity than eplerenone |
Source:[3]
Table 3: Preclinical Efficacy of Spironolactone in Various Renal Injury Models
| Parameter | Model | Treatment | Outcome |
| Renal Cortical Fibrosis | Hypertensive Cyp1a1Ren2 rats | Spironolactone (human equivalent dose 50 mg/day) for 4 weeks | Significant reduction in renal cortical fibrosis (1.5 ± 0.8% vs. 2.5 ± 0.9% in hypertensive controls, p < .05)[4] |
| Glomerulosclerosis | Hypertensive Cyp1a1Ren2 rats | Spironolactone (human equivalent dose 50 mg/day) for 4 weeks | Significant decrease in glomerulosclerosis[4] |
| Macrophage Infiltration | Hypertensive Cyp1a1Ren2 rats with Myocardial Infarction | Spironolactone | Diminished macrophage infiltration in the kidney (p<0.01)[5] |
| Myofibroblast Infiltration | Hypertensive Cyp1a1Ren2 rats with Myocardial Infarction | Spironolactone | Diminished myofibroblast infiltration in the kidney (p<0.05)[5] |
| Renal Fibrosis | Unilateral Ureteral Obstruction (UUO) in mice | Spironolactone (50 mg/kg/daily) for 2 weeks | Significantly reduced renal fibrosis compared to vehicle[7] |
| Urinary Albumin Excretion | Type II Diabetic Otsuka Long-Evans Tokushima Fatty rats | Spironolactone (20 mg/kg/day) for 8 months | Significantly decreased urinary albumin excretion[6] |
| Glomerulosclerosis | Type II Diabetic Otsuka Long-Evans Tokushima Fatty rats | Spironolactone (20 mg/kg/day) for 8 months | Amelioration of glomerulosclerosis[6] |
Experimental Protocols
Spontaneously Hypertensive Rat (SHR) Model of Renal Fibrosis
-
Animal Model: Spontaneously Hypertensive Rats (SHR).
-
Experimental Groups: Control group, SHR group, and SHR group treated with spironolactone (20 mg/kg/day).
-
Drug Administration: Spironolactone administered to the treatment group.
-
Duration: Not specified in the provided abstract.
-
Key Parameters Measured: Renal function, serum potassium, estradiol, testosterone, plasma aldosterone (B195564) levels, autophagy indicators (LC3 and p62), and NLRP3 inflammasome-related proteins (NLRP3, Caspase-1, IL-1β, and IL-18). Macrophage polarization and T cell and dendritic cell populations were also assessed.
-
Source: [8]
Unilateral Ureteral Obstruction (UUO) Model
-
Animal Model: 8 to 10-week-old male C57BL/6 mice.
-
Surgical Procedure: Complete unilateral ureteral obstruction was created by ligating the right ureter.
-
Experimental Groups: A group receiving spironolactone (50 mg/kg/daily) and a vehicle control group (1% dimethyl sulfoxide).
-
Drug Administration: Daily subcutaneous injections for 1 to 2 weeks.
-
Assessment of Renal Fibrosis: Measured by trichrome staining and type I collagen deposition in the kidney.
-
Source: [7]
Mandatory Visualization
Caption: Mineralocorticoid Receptor Signaling Pathway and MRA Inhibition.
References
- 1. Phase 1 Studies to Define the Safety, Tolerability, and Pharmacokinetic and Pharmacodynamic Profiles of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose–response study and open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spironolactone mitigates, but does not reverse, the progression of renal fibrosis in a transgenic hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of spironolactone on cardiac and renal fibrosis following myocardial infarction in established hypertension in the transgenic Cyp1a1Ren2 rat | PLOS One [journals.plos.org]
- 6. Spironolactone ameliorates renal injury and connective tissue growth factor expression in type II diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prevention of renal fibrosis by spironolactone in mice with complete unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spironolactone protects against hypertension-induced renal fibrosis by promoting autophagy and inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Apararenone and Finerenone in Diabetic Kidney Disease: A Guide for Researchers
Apararenone and finerenone (B607456), both non-steroidal mineralocorticoid receptor antagonists (MRAs), represent a significant advancement in the management of diabetic kidney disease (DKD). While direct head-to-head clinical trial data is not yet available, this guide provides a comprehensive comparison of their efficacy, mechanism of action, and safety profiles based on current preclinical and clinical evidence.
Finerenone is a non-steroidal, selective MRA with proven anti-inflammatory and anti-fibrotic effects.[1] It has demonstrated efficacy in reducing the risk of kidney disease progression and cardiovascular events in large-scale phase 3 clinical trials.[2] this compound is another novel, selective, long-acting non-steroidal MRA currently in clinical development for diabetic nephropathy.[3][4] Preclinical data and phase 2 trial results suggest its potential for significant renal protection.[3][5]
Mechanism of Action: Targeting the Mineralocorticoid Receptor
Both this compound and finerenone exert their therapeutic effects by selectively blocking the mineralocorticoid receptor (MR). Overactivation of the MR, driven by aldosterone (B195564) and other factors, contributes to inflammation, fibrosis, and subsequent organ damage in the kidneys and cardiovascular system.[8]
Unlike traditional steroidal MRAs (e.g., spironolactone, eplerenone), which can be associated with hormonal side effects, non-steroidal MRAs like this compound and finerenone exhibit high selectivity for the MR.[8]
Finerenone acts as a "bulky" antagonist, binding to the MR in a way that inhibits the recruitment of transcriptional cofactors responsible for the expression of pro-inflammatory and pro-fibrotic genes.[8] Preclinical studies have shown that finerenone effectively suppresses markers of tubular injury and reduces oxidative stress in the kidneys.[1]
This compound also functions as a highly selective MRA.[9] Preclinical and phase 1 studies have confirmed its mechanism of action through the suppression of the fludrocortisone-induced decrease in the urinary sodium-to-potassium ion ratio.[4][10]
References
- 1. Frontiers | Overview of the safety, efficiency, and potential mechanisms of finerenone for diabetic kidney diseases [frontiersin.org]
- 2. Diabetic Nephropathy: A Comprehensive Analysis [snsinsider.com]
- 3. Finerenone: From the Mechanism of Action to Clinical Use in Kidney Disease [mdpi.com]
- 4. Phase 1 Studies to Define the Safety, Tolerability, and Pharmacokinetic and Pharmacodynamic Profiles of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Efficacy and Safety of Non-Steroidal Mineralocorticoid Receptor Antagonists in Patients With Chronic Kidney Disease and Type 2 Diabetes: A Systematic Review Incorporating an Indirect Comparisons Meta-Analysis [frontiersin.org]
- 7. Efficacy and Safety of Non-Steroidal Mineralocorticoid Receptor Antagonists in Patients With Chronic Kidney Disease and Type 2 Diabetes: A Systematic Review Incorporating an Indirect Comparisons Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Phase 1 Studies to Define the Safety, Tolerability, and Pharmacokinetic and Pharmacodynamic Profiles of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of nonsteroidal MRAs in vitro
A Head-to-Head In Vitro Comparison of Nonsteroidal Mineralocorticoid Receptor Antagonists
This guide provides a detailed in vitro comparison of emerging nonsteroidal mineralocorticoid receptor antagonists (MRAs), including finerenone, esaxerenone, and apararenone. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the performance of these compounds.
Quantitative Performance Comparison
The following table summarizes key in vitro performance indicators for finerenone, esaxerenone, and this compound, alongside the steroidal MRAs spironolactone (B1682167) and eplerenone (B1671536) for reference. Data has been compiled from various preclinical in vitro studies.
| Parameter | Finerenone | Esaxerenone | This compound | Spironolactone | Eplerenone | Reference(s) |
| MR Affinity (IC50, nM) | 18 | 3.7 | <50 (Ki) | 24, 66 | 970, 990 | [1][2][3][4][5] |
| Glucocorticoid Receptor (GR) Affinity (IC50, nM) | >10,000 | >1000-fold selectivity vs MR | High Selectivity | 2400 | 22,000 | [2][3] |
| Androgen Receptor (AR) Affinity (IC50, nM) | >10,000 | >1000-fold selectivity vs MR | High Selectivity | 77 | >10,000 | [4] |
| Progesterone Receptor (PR) Affinity (IC50, nM) | >10,000 | >1000-fold selectivity vs MR | High Selectivity | >10,000 | >10,000 | [4] |
| Receptor Selectivity (MR vs. GR, AR, PR) | >500-fold | >1000-fold | Highly Selective | Less Selective | Highly Selective | [2][4] |
| Co-factor Recruitment | Potent inhibitor of coactivator recruitment | Full antagonist | Not Reported | Partial agonist/antagonist | Antagonist | [6][7] |
Signaling Pathway
The diagram below illustrates the signaling pathway of the mineralocorticoid receptor (MR) and the mechanism of action of nonsteroidal MRAs.
Experimental Protocols & Workflows
Detailed methodologies for key in vitro assays used to characterize nonsteroidal MRAs are provided below.
Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for the mineralocorticoid receptor by measuring its ability to displace a radiolabeled ligand.
Workflow:
Protocol:
-
Preparation of Receptor Source: Membranes from cells overexpressing the human mineralocorticoid receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Incubation: In a 96-well plate, the receptor preparation is incubated with a fixed concentration of a radiolabeled MR agonist (e.g., [³H]-aldosterone) and varying concentrations of the test nonsteroidal MRA.
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Reporter Gene Assay (Transactivation Assay)
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of the mineralocorticoid receptor.
Workflow:
Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is cultured and co-transfected with a plasmid encoding the full-length human MR and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter (containing MREs). A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
Compound Treatment: After transfection, cells are treated with a fixed concentration of an MR agonist (e.g., aldosterone) to stimulate receptor activity, along with a range of concentrations of the test nonsteroidal MRA.
-
Incubation: Cells are incubated for a sufficient period (e.g., 16-24 hours) to allow for reporter gene expression.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability. The inhibitory concentration (IC50) of the nonsteroidal MRA is determined by plotting the normalized luciferase activity against the compound concentration.
Coactivator Recruitment Assay (TR-FRET)
This assay measures the ability of a compound to either promote or inhibit the interaction between the mineralocorticoid receptor and a coactivator peptide.
Workflow:
Protocol:
-
Reagent Preparation: The assay components are prepared, including the purified ligand-binding domain (LBD) of the MR (often GST-tagged), a fluorescently labeled coactivator peptide (e.g., fluorescein-labeled), and a terbium-labeled antibody against the LBD tag (e.g., anti-GST).
-
Assay Reaction: In a microplate, the MR-LBD, the test nonsteroidal MRA, and an MR agonist (e.g., aldosterone) are incubated together.
-
Addition of Detection Reagents: The fluorescently labeled coactivator peptide and the terbium-labeled antibody are added to the wells.
-
Incubation: The plate is incubated to allow for the interaction between the MR-LBD and the coactivator peptide, which brings the terbium donor and fluorescein (B123965) acceptor into close proximity, enabling FRET.
-
Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor emission to the donor emission is calculated.
-
Data Analysis: The ability of the nonsteroidal MRA to inhibit the aldosterone-induced increase in the FRET signal is determined, and an IC50 value is calculated.
References
- 1. mdpi.com [mdpi.com]
- 2. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. caymanchem.com [caymanchem.com]
Apararenone: A New Frontier in Anti-Fibrotic Therapy Compared
For Immediate Release
Apararenone demonstrates promising anti-fibrotic effects in clinical trials, offering a novel therapeutic avenue for researchers and drug development professionals. This guide provides a comparative analysis of this compound against other alternatives, supported by experimental data, to validate its therapeutic potential in combating fibrosis.
Fibrosis, the excessive accumulation of extracellular matrix, leads to scarring and organ damage, representing a significant challenge in modern medicine. This compound, a novel non-steroidal mineralocorticoid receptor antagonist (MRA), has emerged as a promising candidate for anti-fibrotic therapy. This document outlines the therapeutic effects of this compound on fibrosis, comparing its performance with other MRAs like finerenone (B607456) and esaxerenone, as well as established anti-fibrotic drugs such as pirfenidone (B1678446) and nintedanib (B1663095).
Mechanism of Action: Targeting the Mineralocorticoid Receptor
This compound exerts its anti-fibrotic effects by selectively blocking the mineralocorticoid receptor (MR). Overactivation of the MR, a nuclear receptor, is a key driver of inflammation and fibrosis in various organs, including the kidneys, liver, and heart. By antagonizing the MR, this compound interferes with downstream signaling pathways that promote fibrotic processes.[1][2][3][4] This targeted approach offers a distinct mechanism compared to broader-acting anti-fibrotic agents.
Figure 1: this compound's Mechanism of Action.
Comparative Efficacy: this compound vs. Alternatives
Clinical trial data provides valuable insights into the comparative efficacy of this compound. The following tables summarize key quantitative data from studies on this compound and its comparators.
Table 1: this compound Clinical Trial Data
| Indication | Study Phase | Treatment Group | Primary Endpoint | Result | Reference |
| Diabetic Nephropathy | Phase II | This compound (2.5mg, 5mg, 10mg) | Percent change in Urine Albumin-to-Creatinine Ratio (UACR) at 24 weeks | -37.1%, -49.2%, -53.5% reduction vs. +13.7% in placebo (all p<0.001) | [5][6] |
| Nonalcoholic Steatohepatitis (NASH) | Phase II | This compound (10mg) | Percent change in serum Alanine Aminotransferase (ALT) at 24 weeks | -13.7% reduction vs. -3.0% in placebo | [7][8] |
| Nonalcoholic Steatohepatitis (NASH) | Phase II | This compound (10mg) | Improvement in fibrosis stage by ≥1 without worsening of NASH at 72 weeks | 41.7% of patients vs. 26.1% in placebo | [7][8] |
Table 2: Finerenone Clinical Trial Data
| Indication | Study | Treatment Group | Primary Endpoint | Result | Reference |
| Diabetic Kidney Disease | FIDELIO-DKD | Finerenone | Composite of kidney failure, sustained ≥40% eGFR decline, or renal death | 18% relative risk reduction vs. placebo | [9][10][11] |
| Diabetic Kidney Disease | FIGARO-DKD | Finerenone | Composite of cardiovascular death, nonfatal MI, nonfatal stroke, or heart failure hospitalization | 13% relative risk reduction vs. placebo | [9][12][13][14] |
| Heart Failure with preserved or mildly reduced Ejection Fraction | FINEARTS-HF | Finerenone | Composite of cardiovascular death and total heart failure events | Lower incidence vs. placebo | [15] |
Table 3: Esaxerenone Clinical Trial Data
| Indication | Study Phase | Treatment Group | Primary Endpoint | Result | Reference |
| Type 2 Diabetes with microalbuminuria | Phase III (ESAX-DN) | Esaxerenone | Change in UACR | Significant reduction vs. placebo | [16] |
| Essential Hypertension | Phase III | Esaxerenone (2.5mg, 5mg) | Change in sitting systolic/diastolic blood pressure | Non-inferior to eplerenone (B1671536) (2.5mg); superior to eplerenone (5mg) | [5] |
Table 4: Pirfenidone Clinical Trial Data
| Indication | Study | Treatment Group | Primary Endpoint | Result | Reference |
| Idiopathic Pulmonary Fibrosis (IPF) | CAPACITY (pooled) | Pirfenidone (2403 mg/day) | Change in percent predicted Forced Vital Capacity (FVC) at 72 weeks | Reduced decline in FVC vs. placebo | [17][18] |
| Idiopathic Pulmonary Fibrosis (IPF) | ASCEND | Pirfenidone (2403 mg/day) | Change in percent predicted FVC at 52 weeks | Reduced decline in FVC vs. placebo | [17] |
Table 5: Nintedanib Clinical Trial Data
| Indication | Study | Treatment Group | Primary Endpoint | Result | Reference |
| Idiopathic Pulmonary Fibrosis (IPF) | INPULSIS (pooled) | Nintedanib (150mg twice daily) | Annual rate of decline in FVC | Reduced rate of decline by ~50% vs. placebo | [19][20][21][22] |
| Progressive Fibrosing Interstitial Lung Diseases | INBUILD | Nintedanib (150mg twice daily) | Annual rate of decline in FVC | Reduced rate of decline by 57% vs. placebo |
Signaling Pathways in Fibrosis
The development of fibrosis is a complex process involving multiple signaling pathways. This compound's mechanism as an MRA primarily targets the aldosterone-MR pathway. In contrast, other anti-fibrotic agents like pirfenidone and nintedanib have broader mechanisms of action, inhibiting key signaling molecules such as Transforming Growth Factor-beta (TGF-β), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF).[7][15][23][24][25][26][27][28][29][30]
Figure 2: Key Signaling Pathways in Fibrosis and Drug Targets.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following section outlines the protocols for key experiments cited in the clinical trials.
Measurement of Urine Albumin-to-Creatinine Ratio (UACR)
-
Sample Collection: A first-morning or random spot urine sample is collected in a sterile container.[1][23][24][27]
-
Analysis: Urinary albumin and creatinine (B1669602) concentrations are measured using automated laboratory methods, such as immunoturbidimetry for albumin and the Jaffe method for creatinine.
-
Calculation: The UACR is calculated by dividing the albumin concentration in milligrams by the creatinine concentration in grams.
Measurement of Serum Fibrosis Markers
-
Type IV Collagen 7S and Procollagen-3 N-terminal Peptide (P-III-P):
-
Sample Collection: Blood samples are collected from patients, and serum is separated by centrifugation.
-
Analysis: The concentrations of Type IV Collagen 7S and P-III-P are determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[2][7][8][14][20][21][28] The assay typically involves the following steps:
-
Coating a microplate with a capture antibody specific to the target marker.
-
Adding patient serum samples and standards to the wells.
-
Incubating to allow the marker to bind to the capture antibody.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measuring the absorbance of the color change, which is proportional to the concentration of the marker.[2][8][20]
-
-
Figure 3: General ELISA Protocol for Fibrosis Markers.
Forced Vital Capacity (FVC) Measurement
-
Procedure: Spirometry is performed according to the American Thoracic Society/European Respiratory Society guidelines.[11][12][17]
-
Analysis: The FVC, the total volume of air exhaled, is recorded. The results are expressed as a percentage of the predicted normal value for a person of the same age, sex, and height.
Conclusion
This compound represents a significant advancement in the targeted therapy of fibrosis. Its specific mechanism of action as a non-steroidal MRA, coupled with promising clinical trial data in diabetic nephropathy and NASH, positions it as a strong candidate for further investigation and development. Compared to broader-acting anti-fibrotic agents, this compound's focused approach may offer a favorable safety profile. The continued evaluation of this compound in various fibrotic diseases is warranted to fully elucidate its therapeutic potential and place in the clinical landscape.
References
- 1. uACR Urine Test for Albuminuria: How to Get Tested and Understand Your Results | National Kidney Foundation [kidney.org]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. ahajournals.org [ahajournals.org]
- 4. labtestsonline.org.uk [labtestsonline.org.uk]
- 5. Human PⅢNP(N-Terminal Procollagen Ⅲ Propeptide) ELISA Kit - Elabscience® [elabscience.com]
- 6. ibl-international.com [ibl-international.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Biomarkers and surrogate endpoints in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spirometry - Mayo Clinic [mayoclinic.org]
- 10. cdn.ps.emap.com [cdn.ps.emap.com]
- 11. Measurement of kidney function | UK Kidney Association [ukkidney.org]
- 12. mybiosource.com [mybiosource.com]
- 13. Clinical Trial Endpoints in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Approach to Interpreting Spirometry | AAFP [aafp.org]
- 15. atsjournals.org [atsjournals.org]
- 16. cloud-clone.com [cloud-clone.com]
- 17. Type IV Collagen 7S Is the Most Accurate Test For Identifying Advanced Fibrosis in NAFLD With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. droracle.ai [droracle.ai]
- 20. bcchildrens.ca [bcchildrens.ca]
- 21. researchgate.net [researchgate.net]
- 22. reference.medscape.com [reference.medscape.com]
- 23. labtestsonline.org.uk [labtestsonline.org.uk]
- 24. Krishgen Biosystems – Krishgen Biosystems – Our Reagents Your Research [krishgenwordpress.krishgen.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Endpoints and Outcomes - International Society of Nephrology [theisn.org]
- 27. researchgate.net [researchgate.net]
- 28. medlinelaboratory.com [medlinelaboratory.com]
- 29. biocompare.com [biocompare.com]
- 30. Spirometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Apararenone in Diabetic Kidney Disease: A Comparative Analysis of a Novel Mineralocorticoid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Apararenone, a novel non-steroidal mineralocorticoid receptor (MR) antagonist, with other MR antagonists for the treatment of diabetic kidney disease (DKD). The data presented is based on published clinical trial results and aims to offer an objective overview of this compound's performance, supported by experimental data and detailed methodologies.
Executive Summary
This compound has demonstrated a significant reduction in the urine albumin-to-creatinine ratio (UACR), a key marker of kidney damage in DKD, in a Phase 2 clinical trial. This effect is comparable to other non-steroidal MR antagonists, such as Finerenone and Esaxerenone, and the steroidal MR antagonist, Eplerenone (B1671536). While showing promise in early-phase trials, this compound's full clinical profile, particularly its long-term impact on renal and cardiovascular outcomes, is yet to be determined in larger Phase 3 studies. This guide will delve into the available data to facilitate a comparative assessment of these therapies.
Mechanism of Action: Mineralocorticoid Receptor Antagonism in Diabetic Kidney Disease
Mineralocorticoid receptor (MR) activation by aldosterone (B195564) plays a significant role in the pathophysiology of diabetic kidney disease. This activation leads to a cascade of events, including inflammation, fibrosis, and podocyte injury, ultimately contributing to the progression of renal damage. Non-steroidal MR antagonists like this compound are designed to block these detrimental effects with high selectivity and potentially a better safety profile compared to older steroidal agents.
Comparative Clinical Trial Data
The following tables summarize the key efficacy and safety data from clinical trials of this compound and its comparators in patients with diabetic kidney disease.
Table 1: Efficacy Outcomes - Reduction in Urine Albumin-to-Creatinine Ratio (UACR)
| Drug (Trial) | Dosage | Treatment Duration | Baseline UACR (mg/g) | Mean Percent Change in UACR from Baseline |
| This compound (Phase 2)[1][2] | 2.5 mg | 24 weeks | Not Specified | -37.1% |
| 5 mg | 24 weeks | Not Specified | -49.2% | |
| 10 mg | 24 weeks | Not Specified | -53.5% | |
| Placebo | 24 weeks | Not Specified | +13.7% | |
| Finerenone (FIDELIO-DKD)[1][3] | 10 mg or 20 mg | 4 months | Median: 514 | -31% |
| Placebo | 4 months | Median: 514 | No change | |
| Finerenone (FIGARO-DKD)[4] | 10 mg or 20 mg | 4 months | Not Specified | -32% (in non-Black patients) |
| Placebo | 4 months | Not Specified | No change | |
| Esaxerenone (ESAX-DN)[5] | 1.25 mg to 2.5 mg | 52 weeks | Not Specified | -58.3% |
| Placebo | 52 weeks | Not Specified | +8.3% | |
| Eplerenone (Meta-analysis)[6] | Various | Various | Not Specified | Significant reduction (MD: -48.29) |
Table 2: Key Secondary and Safety Outcomes
| Drug (Trial) | UACR Remission Rate | Primary Renal Outcome (Hazard Ratio) | Primary Cardiovascular Outcome (Hazard Ratio) | Incidence of Hyperkalemia (>5.5 mEq/L) |
| This compound (Phase 2)[2] | 2.5mg: 7.8%5mg: 29.0%10mg: 28.1%Placebo: 0.0% | Not Assessed | Not Assessed | Not clinically significant increase |
| Finerenone (FIDELIO-DKD)[7] | Not Reported | 0.82 (p=0.0014) | 0.86 (p=0.03) | 15.8% vs 7.8% (Placebo) |
| Finerenone (FIGARO-DKD)[8] | Not Reported | Not Significant | 0.87 (p=0.03) | 10.8% vs 5.3% (Placebo) |
| Esaxerenone (ESAX-DN)[5] | 22.1% vs 4.0% (Placebo) | Not Assessed | Not Assessed | 8.8% vs 2.2% (Placebo) |
| Eplerenone (Meta-analysis)[6] | Not Reported | Not Assessed | Not Assessed | No noticeable difference from control |
Experimental Protocols
A generalized workflow for the randomized, double-blind, placebo-controlled clinical trials discussed in this guide is depicted below. Specific details for each trial are provided in the subsequent sections.
This compound Phase 2 Trial (NCT02517320) Methodology[9][10]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter, dose-response study.
-
Patient Population: Patients with stage 2 diabetic nephropathy.
-
Inclusion Criteria: Type 2 diabetes mellitus, eGFR ≥30 mL/min/1.73 m², and UACR ≥50 and <300 mg/g Cr.
-
Exclusion Criteria: Type 1 diabetes, non-diabetic renal disease, serum potassium levels outside the range of 3.5-4.7 mmol/L (for eGFR 30-59) or 3.5-5.0 mmol/L (for eGFR ≥60).
-
Intervention: this compound (2.5 mg, 5 mg, or 10 mg) or placebo once daily for 24 weeks.
-
Primary Endpoint: Percent change from baseline in UACR at 24 weeks.
-
Key Secondary Endpoints: UACR remission rates at 24 and 52 weeks.
-
Laboratory Methods: Central laboratory was used for the analysis of UACR and serum chemistry.
Finerenone Phase 3 Trials (FIDELIO-DKD: NCT02540993 & FIGARO-DKD: NCT02545049) Methodology[5][7][11]
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter, event-driven Phase 3 studies.
-
Patient Population: Patients with type 2 diabetes and chronic kidney disease.
-
Inclusion Criteria (FIDELIO-DKD): T2DM, eGFR ≥25 to <75 mL/min/1.73 m², and UACR ≥30 to ≤5000 mg/g, receiving standard of care including a renin-angiotensin system (RAS) inhibitor.
-
Inclusion Criteria (FIGARO-DKD): T2DM, eGFR ≥25 to ≤90 mL/min/1.73 m² with UACR ≥30 to <300 mg/g, or eGFR ≥60 mL/min/1.73 m² with UACR ≥300 to ≤5000 mg/g, on optimized RAS blockade.
-
Intervention: Finerenone (10 mg or 20 mg) or placebo once daily.
-
Primary Endpoints:
-
FIDELIO-DKD: Composite of kidney failure, a sustained decrease of at least 40% in eGFR from baseline, or renal death.
-
FIGARO-DKD: Composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure.
-
-
Laboratory Methods: Urinalysis and serum chemistry were performed at a central laboratory.
Esaxerenone Phase 3 Trial (ESAX-DN) Methodology[5]
-
Study Design: A randomized, double-blind, placebo-controlled, 2-arm, parallel-group comparison study.
-
Patient Population: Patients in Japan with type 2 diabetes and microalbuminuria.
-
Inclusion Criteria: T2DM with microalbuminuria (UACR ≥45 to <300 mg/g Cr) and taking an ARB or ACE inhibitor.
-
Intervention: Esaxerenone (titrated from 1.25 mg to 2.5 mg) or placebo once daily for 52 weeks.
-
Primary Endpoint: Rate of remission to normoalbuminuria (UACR <30 mg/g Cr and a ≥30% reduction from baseline) after 52 weeks.
-
Key Secondary Endpoint: Change in UACR.
-
Laboratory Methods: Central laboratory was used for urinary and serum measurements.
Eplerenone in Diabetic Nephropathy (Meta-analysis) Methodology[6]
-
Study Design: A meta-analysis of randomized controlled trials.
-
Patient Population: Patients with diabetic nephropathy.
-
Inclusion Criteria: Randomized controlled trials assessing eplerenone treatment in patients with DN.
-
Intervention: Eplerenone versus control (placebo or active comparator).
-
Primary Outcomes of Interest: 24-hour urine protein levels, microalbuminuria, and UACR.
-
Data Source: Six electronic databases were searched for relevant studies published up to July 31, 2021.
Conclusion
This compound, a novel non-steroidal MR antagonist, has demonstrated a dose-dependent and statistically significant reduction in UACR in patients with stage 2 diabetic nephropathy in a Phase 2 trial.[1][2] Its efficacy in reducing albuminuria appears comparable to that of other non-steroidal MRAs, Finerenone and Esaxerenone, which have shown similar benefits in larger Phase 3 trials.[1][5] The established non-steroidal MRAs, Finerenone in particular, have the advantage of proven efficacy in reducing the risk of both renal and cardiovascular events in large-scale outcome trials.[7][8]
The safety profile of this compound in the Phase 2 study indicated that while eGFR tended to decrease and serum potassium tended to increase, these changes were not clinically significant.[2] The incidence of hyperkalemia is a known class effect of MR antagonists, and the rates observed with Finerenone and Esaxerenone in their respective Phase 3 trials, while higher than placebo, were generally manageable.[5][7][8]
For drug development professionals, the promising UACR-lowering effect of this compound warrants further investigation in large, long-term Phase 3 trials to establish its efficacy on hard renal and cardiovascular outcomes and to further characterize its safety profile. For researchers and scientists, this compound represents another step in the development of more selective MR antagonists with potentially improved benefit-risk profiles for the management of diabetic kidney disease. The comparative data presented in this guide underscores the potential of this therapeutic class and highlights the need for continued research to optimize patient outcomes.
References
- 1. Real-World Impact of Finerenone on Albuminuria in Patients with Diabetes and CKD | MDPI [mdpi.com]
- 2. This compound in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose-response study and open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose–Exposure–Response Analysis of the Nonsteroidal Mineralocorticoid Receptor Antagonist Finerenone on UACR and eGFR: An Analysis from FIDELIO-DKD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Daiichi Sankyo Announces Positive Results from ESAX-DN Phase 3 Study in Japan of Esaxerenone in Patients with Diabetic Nephropathy - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Impact of Finerenone-Induced Albuminuria Reduction on Chronic Kidney Disease Outcomes in Type 2 Diabetes : A Mediation Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Apararenone Phase 2 Trials: A Comparative Analysis in Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Phase 2 clinical trial of Apararenone, a novel non-steroidal mineralocorticoid receptor antagonist (MRA), with the well-documented ARTS-DN trial of Finerenone (B607456), another non-steroidal MRA. This objective analysis, supported by experimental data, aims to offer valuable insights for researchers and professionals in the field of diabetic kidney disease treatment.
Executive Summary
This compound has demonstrated significant efficacy in reducing albuminuria in patients with stage 2 diabetic nephropathy (DN), as evidenced by a Phase 2 dose-response study.[1][2] The trial, which included a 24-week double-blind phase and a 28-week open-label extension, showed a dose-dependent reduction in the urine albumin-to-creatinine ratio (UACR), a key marker of kidney damage.[1][2] This guide places these findings in the context of the broader landscape of non-steroidal MRAs by comparing them with the results of the Finerenone ARTS-DN trial, a pivotal Phase 2b study in a similar patient population.
Comparative Data of Phase 2 Trials
The following tables summarize the key parameters and outcomes of the this compound and Finerenone (ARTS-DN) Phase 2 trials.
Table 1: Trial Design and Patient Demographics
| Feature | This compound Phase 2 Trial | Finerenone ARTS-DN Trial |
| Official Title | A Study to Evaluate Pharmacodynamics, Safety, Tolerability and Pharmacokinetics of MT-3995 in Type II Diabetic Nephropathy Subjects With Albuminuria and Moderately Decreased GFR | Mineralocorticoid Receptor Antagonist Tolerability Study–Diabetic Nephropathy |
| ClinicalTrials.gov ID | NCT02517320, NCT02676401 | NCT01874431 |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group, dose-response study with an open-label extension.[1][2] | Randomized, double-blind, placebo-controlled, parallel-group, phase 2b study.[3][4] |
| Patient Population | Patients with Stage 2 Diabetic Nephropathy.[1] | Patients with type 2 diabetes and a clinical diagnosis of diabetic nephropathy with albuminuria.[4][5] |
| Number of Patients | 293 (in the dose-response period).[1] | 823 randomized, 821 received study drug.[3][4] |
| Treatment Duration | 24 weeks (dose-response), 28 weeks (extension).[1][2] | 90 days.[3][5] |
Table 2: Efficacy Outcomes
| Endpoint | This compound Phase 2 Trial | Finerenone ARTS-DN Trial |
| Primary Efficacy Endpoint | Percent change from baseline in UACR at week 24.[1][2] | Ratio of UACR at day 90 to baseline.[3][4] |
| Dose Groups (mg/day) | Placebo, 2.5, 5, 10.[1][2] | Placebo, 1.25, 2.5, 5, 7.5, 10, 15, 20.[3] |
| UACR Reduction (vs. Placebo) | 2.5mg: -37.1%5mg: -49.2%10mg: -53.5% (all p<0.001).[1] | 7.5mg: -21% (p=0.004)10mg: -24% (p=0.01)15mg: -33% (p<0.001)20mg: -38% (p<0.001).[5] |
| UACR Remission Rates (at 24 weeks) | Placebo: 0%2.5mg: 7.8%5mg: 29.0%10mg: 28.1%.[1][2] | Not reported as a primary or secondary outcome. |
Table 3: Safety Outcomes
| Safety Parameter | This compound Phase 2 Trial | Finerenone ARTS-DN Trial |
| Change in eGFR | A tendency to decrease, but not clinically significant.[1][2] | Not reported as a primary safety endpoint, but monitored. |
| Change in Serum Potassium | A tendency to increase, but not clinically significant.[1][2] | Monitored as a key safety endpoint.[3][4] |
| Incidence of Hyperkalemia | Not reported as a frequent adverse event leading to discontinuation. | Discontinuation due to hyperkalemia: 7.5mg (2.1%), 10mg (0%), 15mg (3.2%), 20mg (1.7%), Placebo (1.5%).[5] |
| Adverse Events (AEs) | Incidence increased with dose, but adverse drug reactions (ADRs) did not.[1][2] | Well-tolerated with a low frequency of hyperkalemia leading to discontinuation.[5] |
Experimental Protocols
This compound Phase 2 Trial (NCT02517320, NCT02676401)
This study consisted of two parts: a 24-week, randomized, double-blind, placebo-controlled, dose-response period, followed by a 28-week open-label extension.[1][2] Patients with stage 2 diabetic nephropathy were randomized to receive once-daily oral doses of this compound (2.5 mg, 5 mg, or 10 mg) or placebo.[1][2] The primary endpoint was the percentage change in UACR from baseline to week 24.[1][2] Secondary endpoints included UACR remission rates at 24 and 52 weeks.[1][2] Safety was assessed by monitoring changes in eGFR and serum potassium, as well as the incidence of adverse events.[1][2]
Finerenone ARTS-DN Trial (NCT01874431)
The ARTS-DN study was a Phase 2b, randomized, double-blind, placebo-controlled trial that evaluated the safety and efficacy of various oral doses of Finerenone (1.25, 2.5, 5, 7.5, 10, 15, and 20 mg once daily) over a 90-day period.[3][4] The trial enrolled patients with type 2 diabetes and a clinical diagnosis of diabetic nephropathy who were already receiving a renin-angiotensin system (RAS) inhibitor.[4] The primary outcome was the ratio of the UACR at day 90 compared to baseline.[3][4] Key safety evaluations included changes in serum potassium and eGFR.[3][4]
Signaling Pathways and Experimental Workflows
Mineralocorticoid Receptor Signaling in Diabetic Kidney Disease
This compound, as a non-steroidal MRA, targets the overactivation of the mineralocorticoid receptor, a key driver of inflammation and fibrosis in diabetic kidney disease.[6] The diagram below illustrates the simplified signaling pathway.
This compound Phase 2 Trial Workflow
The following diagram outlines the workflow of the this compound Phase 2 clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose-response study and open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Rationale, design, and baseline characteristics of ARTS-DN: a randomized study to assess the safety and efficacy of finerenone in patients with type 2 diabetes mellitus and a clinical diagnosis of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mineralocorticoid Receptor Antagonist Tolerability Study–Diabetic Nephropathy - American College of Cardiology [acc.org]
- 6. Frontiers | Mineralocorticoid Receptor Antagonists in Diabetic Kidney Disease [frontiersin.org]
Apararenone: A New Frontier in Mineralocorticoid Receptor Antagonism for Diabetic Nephropathy
Apararenone (MT-3995), a novel non-steroidal mineralocorticoid receptor antagonist (MRA), has demonstrated significant efficacy in reducing albuminuria in patients with diabetic nephropathy, positioning it as a promising therapeutic alternative to existing steroidal MRAs like spironolactone (B1682167) and eplerenone (B1671536). This guide provides a comprehensive comparison of this compound's effects on key biomarkers against other MRAs, supported by data from clinical trials.
Executive Summary
Clinical studies have shown that this compound produces a dose-dependent reduction in the urinary albumin-to-creatinine ratio (UACR), a key indicator of kidney damage in diabetic nephropathy.[1][2][3] Comparatively, its impact on serum potassium and estimated glomerular filtration rate (eGFR) appears to be modest and manageable, addressing a key safety concern associated with traditional MRAs. While direct head-to-head trials are limited, analysis of available data suggests this compound's potential for a favorable benefit-risk profile.
Comparative Efficacy and Safety: this compound vs. Other MRAs
The primary biomarker for assessing the efficacy of treatments for diabetic nephropathy is the reduction in UACR. The following table summarizes the effects of this compound, Spironolactone, and Eplerenone on UACR, as well as their impact on serum potassium and eGFR, based on findings from various clinical trials.
| Drug | Dosage | Study Population | Duration | Change in UACR (%) | Change in Serum Potassium (mmol/L) | Change in eGFR (mL/min/1.73m²) |
| This compound | 2.5 mg/day | Type 2 Diabetes with Diabetic Nephropathy | 24 weeks | ↓ 37.1% | ↑ (not clinically significant) | ↓ (tendency to decrease) |
| 5 mg/day | ↓ 49.2% | ↑ (not clinically significant) | ↓ (tendency to decrease) | |||
| 10 mg/day | ↓ 53.5% | ↑ (not clinically significant) | ↓ (tendency to decrease) | |||
| Spironolactone | 25 mg/day | Type 2 Diabetes with Diabetic Nephropathy | 8 weeks | ↓ 33% | Not significantly increased | ↓ (significant decrease) |
| Eplerenone | 50 mg/day | Type 2 Diabetes with Albuminuria | 12 weeks | ↓ 41.0% | Not significantly different from placebo | No significant change |
| 100 mg/day | ↓ 48.4% | Not significantly different from placebo | No significant change |
Note: The data presented is a synthesis from multiple studies and direct comparison should be made with caution due to variations in study design and patient populations.[1][4][5][6][7]
Mechanism of Action: The Mineralocorticoid Receptor Signaling Pathway
MRAs exert their therapeutic effects by blocking the action of aldosterone, a hormone that can contribute to inflammation and fibrosis in the kidneys when overactivated. The diagram below illustrates the signaling pathway.
Experimental Protocols
The clinical trial data for this compound is primarily derived from a Phase 2, randomized, double-blind, placebo-controlled study in patients with stage 2 diabetic nephropathy (NCT02517320).[1][2][8]
Key Methodologies from the this compound Phase 2 Trial:
-
Patient Population: The study enrolled patients with type 2 diabetes and a urinary albumin-to-creatinine ratio (UACR) of ≥50 mg/g Cr and <300 mg/g Cr, with an estimated glomerular filtration rate (eGFR) of ≥30 mL/min/1.73 m².[8]
-
Intervention: Patients were randomized to receive once-daily oral doses of this compound (2.5 mg, 5 mg, or 10 mg) or a placebo for 24 weeks.[1][2][3]
-
Primary Efficacy Endpoint: The primary outcome was the percent change in UACR from baseline to week 24.[1][2][8]
-
Biomarker Measurement:
-
UACR: First morning void urine samples were collected at baseline and throughout the study to measure albumin and creatinine (B1669602) concentrations.
-
Serum Potassium and eGFR: Blood samples were collected at regular intervals to monitor serum potassium levels and calculate eGFR using a standard formula.
-
The following diagram outlines a typical experimental workflow for a clinical trial evaluating the effects of an MRA on biomarkers in diabetic nephropathy.
Conclusion
This compound demonstrates a promising efficacy profile in reducing albuminuria in patients with diabetic nephropathy. Its non-steroidal nature and potentially more favorable safety profile concerning hyperkalemia compared to older steroidal MRAs could mark a significant advancement in the management of this condition. Further large-scale, long-term comparative studies are warranted to fully establish its position in the therapeutic landscape.
References
- 1. This compound in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose-response study and open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Anti-albuminuric effects of spironolactone in patients with type 2 diabetic nephropathy: a multicenter, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of eplerenone treatment for patients with diabetic nephropathy: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eplerenone for Diabetic Proteinuria/Albuminuria & Finerenone too [natap.org]
- 7. Anti-albuminuric effects of spironolactone in patients with type 2 diabetic nephropathy: a multicenter, randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Gene Expression Profiles: Apararenone and Other Mineralocorticoid Receptor Antagonists
A new generation of non-steroidal Mineralocorticoid Receptor Antagonists (MRAs) is demonstrating distinct gene expression profiles compared to older, steroidal MRAs, suggesting a more targeted approach to mitigating cardiorenal disease. While direct comparative gene expression data for the novel non-steroidal MRA, Apararenone, is limited in publicly available literature, extensive research on another non-steroidal MRA, Finerenone, provides a strong basis for comparison against the widely used steroidal MRA, Eplerenone (B1671536). This guide synthesizes the available preclinical data to offer researchers, scientists, and drug development professionals an objective comparison of their performance, with a focus on their impact on gene expression.
Executive Summary
Preclinical studies indicate that non-steroidal MRAs, as a class, exhibit a differentiated mechanism of action at the molecular level compared to steroidal MRAs. This leads to a more potent suppression of pro-inflammatory and pro-fibrotic gene expression in key organs such as the heart and kidneys. While this compound has been shown to have more potent antihypertensive and organ-protective effects than Eplerenone in a rat model of primary aldosteronism, specific gene expression data from this study is not yet available[1][2][3]. Therefore, this guide will focus on the well-documented gene expression differences between Finerenone and Eplerenone as a representative comparison of non-steroidal versus steroidal MRAs.
Comparative Gene Expression Analysis: Finerenone vs. Eplerenone
The differential effects of Finerenone and Eplerenone on gene expression are most evident in the context of cardiac and renal fibrosis and inflammation.
Cardiac Gene Expression
In a mouse model of isoproterenol-induced cardiac fibrosis, Finerenone demonstrated superior anti-fibrotic effects compared to Eplerenone. This was associated with a more pronounced inhibition of key pro-fibrotic and pro-inflammatory genes.
| Gene Target Category | Gene | Finerenone Effect | Eplerenone Effect | Reference |
| Pro-fibrotic | Tenascin-X (Tnx) | Significant Inhibition | No Significant Effect | |
| Collagen, Type I, Alpha 1 (Col1a1) | Significant Inhibition | Less Prominent Inhibition | ||
| Transforming growth factor-β (Tgf-β) | Significant Inhibition | Less Prominent Inhibition | ||
| Galectin-3 (Lgals3) | Significant Inhibition | Less Prominent Inhibition | ||
| Pro-inflammatory | Monocyte Chemoattractant Protein-1 (Mcp-1/Ccl2) | Significant Inhibition | Inhibition | [4] |
| Interleukin-6 (Il-6) | More Effective Inhibition | Inhibition | [5] | |
| C-X-C Motif Chemokine Ligand 8 (Cxcl8) | More Effective Inhibition | Inhibition | ||
| C-C Motif Chemokine Ligand 7 (Ccl7) | More Effective Inhibition | Inhibition |
Renal Gene Expression
| Gene Target Category | Gene | Non-steroidal MRA Effect (Finerenone) | Steroidal MRA Effect (Eplerenone) | Reference |
| Pro-inflammatory | Monocyte Chemoattractant Protein-1 (Mcp-1/Ccl2) | Significant Inhibition | Inhibition | [4][6] |
| Plasminogen activator inhibitor-1 (Pai-1) | Significant Inhibition | Inhibition | [4][7] | |
| Pro-fibrotic | Collagen, Type III, Alpha 1 (Col3a1) | Inhibition | Inhibition | [7] |
| Osteopontin (Opn) | Not Reported | Inhibition | [8] | |
| Tubular Injury Marker | Serum/glucocorticoid regulated kinase 1 (Sgk1) | Not Reported | Inhibition | [8] |
Note: The table above provides a summary of findings from various preclinical studies. The exact magnitude of effect can vary based on the experimental model and conditions.
Signaling Pathways and Experimental Workflows
The differential gene expression profiles of non-steroidal and steroidal MRAs stem from their distinct interactions with the mineralocorticoid receptor and its co-regulators.
Experimental Protocols
While specific protocol details vary between studies, the general methodologies for gene expression analysis in MRA research are outlined below.
Animal Models and Treatment
-
Aldosterone-Infused Uninephrectomized Rat Model: This model is used to study the effects of hyperaldosteronism on blood pressure and organ damage. This compound was shown to be more potent than Eplerenone in this model[1].
-
Isoproterenol-Induced Cardiac Fibrosis Mouse Model: This model is used to induce cardiac fibrosis and hypertrophy to study the anti-fibrotic effects of MRAs.
-
Unilateral Ureteral Obstruction (UUO) Rat Model: This is a common model for inducing renal interstitial fibrosis[6][9][10].
Animals are typically treated with the respective MRA (e.g., this compound, Finerenone, Eplerenone) or a vehicle control via oral gavage for a specified duration.
RNA Extraction and Quantification
Total RNA is extracted from harvested heart or kidney tissues using standard methods, such as TRIzol reagent or commercially available kits. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
Quantitative Real-Time PCR (qPCR)
qPCR is used to quantify the expression of specific target genes.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
RNA Sequencing (RNA-seq)
RNA-seq provides a comprehensive, unbiased view of the entire transcriptome.
-
Library Preparation: mRNA is enriched from total RNA, fragmented, and converted into a cDNA library. Adapters are ligated to the cDNA fragments for sequencing.
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The sequencing reads are aligned to a reference genome, and the expression level of each gene is quantified. Differentially expressed genes between treatment groups are then identified using statistical analysis packages like DESeq2[11].
Conclusion
The available evidence strongly suggests that non-steroidal MRAs, exemplified by Finerenone, offer a distinct advantage over steroidal MRAs like Eplerenone by more effectively targeting and suppressing pro-inflammatory and pro-fibrotic gene expression pathways in the heart and kidneys. While direct comparative gene expression data for this compound remains to be fully elucidated in the public domain, its demonstrated potent organ-protective effects suggest a similar, if not superior, molecular profile. Further research, including head-to-head preclinical and clinical studies detailing the gene expression changes induced by this compound, is eagerly awaited to fully characterize its therapeutic potential.
References
- 1. Discovery of this compound (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (MT-3995) / Mitsubishi Tanabe [delta.larvol.com]
- 3. Item - Discovery of this compound (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist - American Chemical Society - Figshare [acs.figshare.com]
- 4. The role of mineralocorticoid receptor activation in kidney inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eplerenone-mediated aldosterone blockade prevents renal fibrosis by reducing renal inflammation, interstitial cell proliferation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of eplerenone on transcriptional factors and mRNA expression related to cardiac remodelling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eplerenone Prevents Cardiac Fibrosis by Inhibiting Angiogenesis in Unilateral Urinary Obstruction Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eplerenone Prevents Cardiac Fibrosis by Inhibiting Angiogenesis in Unilateral Urinary Obstruction Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Finerenone attenuates myocardial apoptosis, metabolic disturbance and myocardial fibrosis in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Apararenone: A Safer Alternative to Steroidal Mineralocorticoid Receptor Antagonists?
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profile of the novel non-steroidal mineralocorticoid receptor antagonist (MRA), apararenone, against established steroidal MRAs like spironolactone (B1682167) and eplerenone (B1671536). This analysis is supported by available clinical trial data and detailed experimental methodologies.
The overactivation of the mineralocorticoid receptor (MR) is a key factor in the pathophysiology of various cardiovascular and renal diseases.[1] While steroidal MRAs have been a cornerstone of treatment, their use is often limited by a range of side effects. This compound, a next-generation, highly selective, non-steroidal MRA, has emerged as a promising alternative with a potentially more favorable safety profile.[1][2][3]
Mechanism of Action: A Tale of Two Structures
The fundamental differences in the safety profiles of this compound and steroidal MRAs stem from their distinct molecular structures and their interactions with the MR and other steroid hormone receptors.
Steroidal MRAs, such as spironolactone and eplerenone, possess a steroidal structure that can lead to off-target binding to androgen and progesterone (B1679170) receptors.[4][5] This lack of selectivity is the primary driver of hormonal side effects. Spironolactone, in particular, is associated with a notable incidence of gynecomastia (breast enlargement in males) and other sex hormone-related adverse events.[6][7] Eplerenone, a second-generation steroidal MRA, exhibits greater selectivity for the MR than spironolactone, resulting in a lower incidence of these hormonal side effects.[8][9]
This compound, with its non-steroidal structure, demonstrates high selectivity for the mineralocorticoid receptor.[1][2] This specificity minimizes interactions with androgen and progesterone receptors, thereby reducing the likelihood of hormonal adverse effects.[4]
Comparative Safety Data: A Tabular Overview
The following table summarizes the key safety findings from clinical trials for this compound and steroidal MRAs. It is important to note that direct head-to-head trials comparing all three agents are limited, and the data for this compound is primarily from Phase 1 and Phase 2 studies.
| Adverse Event | This compound (Phase 2, Diabetic Nephropathy)[10][11] | Spironolactone | Eplerenone |
| Hyperkalemia | Dose-dependent increase in serum potassium, generally not clinically significant. | A known and common side effect, with a meta-analysis showing a doubled risk compared to placebo.[12] | Also a known risk, but some studies suggest a lower incidence compared to spironolactone.[13] |
| Gynecomastia | Not reported as a significant side effect.[6] | Incidence reported to be as high as 10% in some studies.[12][13] | Significantly lower incidence than spironolactone (around 0.5%).[12] |
| Hypotension | Not reported as a major concern in Phase 2 studies. | Can occur, particularly in volume-depleted patients. | Can occur, similar to other antihypertensive agents. |
| Renal Function | A tendency for a decrease in eGFR was observed, but not considered clinically significant.[10][11] | Can cause a decline in renal function, especially in patients with pre-existing kidney disease.[12] | Similar potential for affecting renal function as spironolactone.[9] |
Key Safety Considerations: A Deeper Dive
Hyperkalemia
A primary safety concern with all MRAs is the risk of hyperkalemia (elevated potassium levels), which can lead to life-threatening cardiac arrhythmias.[14] In a Phase 2 study of this compound in patients with diabetic nephropathy, a dose-dependent increase in serum potassium was observed.[10] However, these changes were generally not considered clinically significant.[10][11]
Steroidal MRAs, particularly spironolactone, are well-known to increase the risk of hyperkalemia.[12] This risk is heightened in patients with chronic kidney disease (CKD) and those concurrently taking other medications that affect potassium levels, such as ACE inhibitors or ARBs.[14] While newer non-steroidal MRAs like finerenone (B607456) have shown a potentially lower risk of hyperkalemia compared to their steroidal counterparts, further large-scale studies are needed to definitively establish this for this compound.[15]
Hormonal Side Effects
The superior selectivity of this compound for the MR is its most significant safety advantage over steroidal MRAs, especially spironolactone. The off-target effects of spironolactone on androgen and progesterone receptors frequently lead to gynecomastia, breast pain, and menstrual irregularities, which can result in poor patient adherence.[5][6] Eplerenone was developed to mitigate these effects and has a much lower incidence of gynecomastia.[8][9] this compound's non-steroidal structure is designed to avoid these hormonal side effects altogether, which has been supported by early clinical data.[4]
Experimental Protocols for Safety Assessment
The safety of MRAs in clinical trials is rigorously evaluated through a series of standardized procedures.
A typical experimental protocol for assessing the safety of an MRA like this compound in a clinical trial involves:
-
Patient Selection: Inclusion and exclusion criteria are critical. For instance, in the Phase 2 trial of this compound for diabetic nephropathy (NCT02517320), patients with a baseline estimated glomerular filtration rate (eGFR) and serum potassium within a specific range were enrolled.
-
Baseline Assessments: Comprehensive baseline measurements are taken, including vital signs, a full chemistry panel (with a focus on serum potassium and creatinine), and a physical examination.
-
Dosing and Administration: The study drug (this compound) and comparators (placebo and/or active comparators like eplerenone) are administered according to a predefined, often double-blind, protocol.
-
Regular Monitoring: Participants are monitored at regular intervals throughout the trial. This includes:
-
Vital Signs: Blood pressure and heart rate are regularly checked.
-
Blood Chemistry: Serum potassium and creatinine (B1669602) levels are closely monitored to detect hyperkalemia and changes in renal function. The frequency of these tests is often higher in the initial phase of the trial and in patients at higher risk.
-
Adverse Event (AE) Reporting: All adverse events, regardless of their perceived relationship to the study drug, are systematically recorded and graded for severity. Specific attention is given to expected side effects like gynecomastia.
-
Conclusion
The available evidence suggests that this compound has a promising safety profile, particularly concerning the avoidance of hormonal side effects that are a significant limitation of steroidal MRAs like spironolactone. While hyperkalemia remains a class effect for all MRAs, early data for this compound do not indicate an excessive risk. As this compound progresses through further clinical development, larger and longer-term studies will be crucial to fully delineate its safety and efficacy in comparison to both steroidal MRAs and other non-steroidal agents. For researchers and clinicians, this compound represents a potentially significant advancement in the management of cardiorenal diseases, offering the benefits of MR antagonism with an improved side-effect profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 1 Studies to Define the Safety, Tolerability, and Pharmacokinetic and Pharmacodynamic Profiles of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose-response study and open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound (MT-3995) in patients with nonalcoholic steatohepatitis: A randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. Efficacy and safety assessment of mineralocorticoid receptor antagonists in patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How do we make sure a trial is safe? | MRC Clinical Trials Unit at UCL [mrcctu.ucl.ac.uk]
- 10. Comparative effectiveness and safety of eplerenone and spironolactone in patients with heart failure: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eplerenone relieves spironolactone-induced painful gynaecomastia in a patient with primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Why Eplerenone (Inspra) Cause Less Gynecomastia Than Spironolactone (Aldactone) [ebmconsult.com]
- 13. The Effectiveness of Eplerenone vs Spironolactone on Left Ventricular Systolic Function, Hospitalization and Cardiovascular Death in Patients With Chronic Heart Failure–HFrEF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Apararenone
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Apararenone is a critical component of laboratory management and environmental responsibility. Adherence to proper disposal protocols mitigates risks, ensures regulatory compliance, and fosters a culture of safety. This document provides essential, step-by-step guidance for the proper disposal of this compound, a non-steroidal mineralocorticoid receptor antagonist.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (MT-3995) is not publicly available. The following procedures are based on general best practices for the disposal of potent pharmaceutical compounds in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.
Essential Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
This compound Waste Disposal Plan
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. All materials contaminated with this compound must be segregated from general laboratory waste and disposed of through a licensed hazardous waste vendor.
Summary of Disposal Procedures
| Waste Stream | Disposal Container | Treatment/Procedure | Final Disposal |
| Unused/Expired this compound | Labeled, sealed, and chemically compatible hazardous waste container. | Segregate from other chemical waste streams. | Incineration via a licensed hazardous waste facility. |
| Contaminated Labware (e.g., pipette tips, vials, gloves) | Labeled, sealed, and puncture-resistant hazardous waste container. | Collect immediately at the point of generation. | Incineration via a licensed hazardous waste facility. |
| Aqueous Solutions Containing this compound | Labeled, sealed, and chemically compatible hazardous waste container for liquids. | Do not dispose of down the drain. Collect all solutions containing this compound. | Incineration via a licensed hazardous waste facility. |
| Empty this compound Stock Containers | Original container. | Triple rinse with a suitable solvent (e.g., ethanol (B145695) or a solvent in which this compound is soluble). Collect the rinsate as hazardous waste. | After triple rinsing and defacing the label, dispose of the container according to your institution's guidelines for empty chemical containers. |
Detailed Experimental Protocol for Disposal
Objective: To safely collect and prepare this compound waste for disposal by a certified hazardous waste management service.
Materials:
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)
-
Designated hazardous waste containers (solid and liquid)
-
Hazardous waste labels
-
Suitable solvent for rinsing (e.g., ethanol)
-
Secondary containment for liquid waste containers
Procedure:
-
Waste Segregation: At the point of generation, immediately segregate all materials contaminated with this compound. This includes unused product, contaminated consumables, and solutions.
-
Solid Waste Collection:
-
Place all contaminated solid materials, such as pipette tips, tubes, and gloves, into a designated, clearly labeled, and sealed hazardous waste container.
-
For unused or expired pure this compound, transfer the material in its original vial into the solid hazardous waste container.
-
-
Liquid Waste Collection:
-
Collect all aqueous solutions containing this compound in a designated, leak-proof, and chemically resistant container for liquid hazardous waste.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Store the liquid waste container in secondary containment to prevent spills.
-
-
Decontamination of Empty Containers:
-
For the original stock container of this compound, perform a triple rinse with a suitable solvent.
-
Add the first rinse of the solvent to the empty container, cap it securely, and agitate to ensure the entire inner surface is rinsed.
-
Pour the rinsate into your designated liquid hazardous waste container.
-
Repeat the rinsing procedure two more times, collecting all rinsate as hazardous waste.
-
After the final rinse, deface or remove the original label from the now-empty container.
-
Dispose of the decontaminated container as instructed by your EHS department. Some institutions may allow disposal in regular glass recycling after decontamination.
-
-
Waste Storage and Pickup:
-
Store all hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure all containers are properly sealed and labeled.
-
Once a container is full, or when your experiments with this compound are complete, contact your institution's EHS department to arrange for pickup and final disposal.
-
This compound Disposal Workflow
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Navigating the Safe Handling of Apararenone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Apararenone, a novel non-steroidal mineralocorticoid receptor antagonist. Adherence to these procedural steps will minimize risk and ensure the integrity of your research.
This compound, a potent and highly selective antagonist of the mineralocorticoid receptor (MR), is under investigation for its therapeutic potential in various conditions, including diabetic nephropathies and non-alcoholic steatohepatitis. As with any active pharmaceutical ingredient, proper handling and disposal are critical to protect laboratory personnel and the environment. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound powder and solutions. This is based on standard laboratory practice for handling potent compounds and information generally found in Safety Data Sheets (SDS) for similar research chemicals.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile or latex gloves, double-gloving is recommended. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory Coat | Fully fastened, with long sleeves. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of this compound powder should be performed in a certified chemical fume hood to avoid inhalation of airborne particles. For weighing and preparing solutions, a balance enclosure or powder containment hood is recommended. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize exposure and prevent contamination. The following workflow outlines the key steps from receiving the compound to its use in experiments.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the compound name, CAS number (945966-46-1), and any hazard warnings.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is typically -20°C for long-term stability.
2. Solution Preparation:
-
All manipulations of solid this compound must be conducted in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Wear all prescribed PPE, including double gloves, a lab coat, and safety glasses.
-
Carefully weigh the desired amount of this compound.
-
This compound is soluble in DMSO.[1][2][3] Prepare stock solutions by slowly adding the solvent to the powder to avoid splashing.
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
When using this compound solutions in experiments, continue to wear appropriate PPE.
-
Avoid direct contact with skin and eyes.
-
Work in a well-ventilated area. If there is a risk of aerosol generation, perform the work in a biosafety cabinet or fume hood.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that have come into direct contact with this compound, including pipette tips, tubes, gloves, and paper towels, should be considered chemical waste.
-
Segregate this compound waste from other laboratory waste streams.
2. Waste Collection:
-
Collect solid this compound waste in a dedicated, clearly labeled, and sealed container.
-
Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled container. The solvent used (e.g., DMSO) should be compatible with the waste container material.
-
Contaminated sharps (needles, scalpels) should be placed in a designated sharps container for chemical waste.
3. Disposal Procedure:
-
Dispose of this compound waste through your institution's hazardous waste management program.
-
Do not pour this compound solutions down the drain.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. In the United States, this typically involves incineration for pharmaceutical waste.[4][5][6][7]
Decontamination
-
In case of a spill, immediately alert others in the area.
-
Wear appropriate PPE, including respiratory protection if the spill involves powder.
-
For small powder spills, gently cover with damp paper towels to avoid raising dust, then wipe the area with a suitable decontaminating solution (e.g., a mild detergent and water), followed by a solvent rinse (e.g., ethanol (B145695) or isopropanol).
-
For liquid spills, absorb the liquid with an inert absorbent material (e.g., vermiculite (B1170534) or sand).
-
Collect all cleanup materials in a sealed bag or container and dispose of it as hazardous waste.
-
Thoroughly wash the affected area with soap and water after cleanup.
Mechanism of Action: Mineralocorticoid Receptor Antagonism
This compound functions by blocking the action of aldosterone (B195564), a mineralocorticoid hormone. Aldosterone binds to the mineralocorticoid receptor (MR) in the cytoplasm. This binding triggers a conformational change in the receptor, causing it to translocate to the nucleus. Inside the nucleus, the aldosterone-MR complex binds to specific DNA sequences known as hormone response elements (HREs), leading to the transcription of target genes involved in sodium and water retention, and blood pressure regulation. This compound, as a non-steroidal antagonist, binds to the mineralocorticoid receptor, preventing aldosterone from binding and thereby inhibiting this signaling cascade.[8][9][10][11][12]
By providing this detailed guidance, we aim to empower researchers to handle this compound with the highest degree of safety and precision, fostering a secure and productive research environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most comprehensive information.
References
- 1. This compound|945966-46-1|COA [dcchemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. epa.gov [epa.gov]
- 7. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 8. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
- 9. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mineralocorticoid receptor signalling in primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. academic.oup.com [academic.oup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
